Product packaging for 3-Phenylisoquinoline(Cat. No.:CAS No. 37993-76-3)

3-Phenylisoquinoline

货号: B1583570
CAS 编号: 37993-76-3
分子量: 205.25 g/mol
InChI 键: RBJOTRVJJWIIER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-phenylisoquinoline can be prepared by the Bradsher procedure. It is an important component in the essential oils obtained from Ageratum conyzoides. 2>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N B1583570 3-Phenylisoquinoline CAS No. 37993-76-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-phenylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJOTRVJJWIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346097
Record name 3-Phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37993-76-3
Record name 3-Phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37993-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Phenylisoquinoline structural isomers and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Isomers of Phenylisoquinoline

Foreword: Beyond a Single Molecule

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a cornerstone—a privileged heterocyclic system that forms the backbone of numerous natural alkaloids and synthetic compounds with profound functional properties.[1][2] The introduction of a phenyl substituent onto this core elevates its complexity and potential, creating a family of phenylisoquinoline isomers. However, to treat "phenylisoquinoline" as a monolithic entity is to overlook the dramatic impact of structural isomerism. The specific position of the phenyl group on the isoquinoline framework is not a trivial detail; it is a critical determinant that governs the molecule's synthesis, stereoelectronic properties, and, ultimately, its biological and photophysical behavior.[3][4]

This guide moves beyond a singular focus on 3-phenylisoquinoline to provide a comprehensive, comparative analysis of its key structural isomers. It is designed for the practicing researcher and drug development professional, offering not just data, but a causal understanding of why these isomers behave differently. We will explore the strategic nuances of their synthesis, dissect their distinguishing spectroscopic signatures, and evaluate their divergent applications, providing the technical depth required to harness the full potential of this versatile molecular family.

The Phenylisoquinoline Isomers: A Structural Overview

The isoquinoline nucleus is a bicyclic aromatic system with nitrogen at position 2. The phenyl group can be substituted at any of the seven available carbon positions (1, 3, 4, 5, 6, 7, or 8). While all seven positional isomers exist, research has predominantly focused on those where the phenyl ring is attached to the pyridine ring (positions 1, 3, 4) or the benzo ring (positions 5, 7), as these often exhibit the most distinct properties and synthetic accessibility.

The fundamental structural differences between these isomers are best visualized by examining the core scaffold and its numbered positions.

Caption: Numbering of the isoquinoline core and key phenyl substitution sites.

Regioselective Synthesis: Strategic Access to Key Isomers

The primary challenge in phenylisoquinoline chemistry is achieving regiocontrol—directing the phenyl group to the desired position. The synthetic strategy must be tailored to the target isomer, as the reactivity of each position on the isoquinoline core is distinct.

Synthesis of 1-Phenylisoquinoline: The Bischler-Napieralski Approach

The synthesis of 1-substituted isoquinolines is classically achieved via the Bischler-Napieralski reaction.[5] This method is powerful because it constructs the heterocyclic ring itself, inherently placing the desired substituent at the C-1 position. The logic is to start with a β-phenylethylamine derivative, acylate it with a benzoyl group (the precursor to the 1-phenyl substituent), and then effect an intramolecular cyclization.

Causality of Experimental Choices:

  • Starting Material: A β-phenylethylamine is chosen because its ethylamine fragment provides the atoms that will become N-2 and C-3, while its phenyl ring forms the benzo portion of the isoquinoline.

  • Acylation: Acylation with benzoyl chloride introduces the phenyl group destined for the C-1 position and forms the necessary amide intermediate.

  • Cyclizing Agent: A strong dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), is required to promote the intramolecular electrophilic aromatic substitution (the cyclization) onto the electron-rich benzene ring, forming the 3,4-dihydroisoquinoline intermediate.[5]

  • Dehydrogenation: The resulting dihydroisoquinoline is not fully aromatic. A dehydrogenation step using a catalyst like Palladium on carbon (Pd/C) or sulfur at high temperatures is necessary to introduce the final double bond and furnish the aromatic 1-phenylisoquinoline product.[5]

G start β-Phenylethylamine + Benzoyl Chloride step1 Amide Formation (Acylation) start->step1 intermediate1 N-(2-Phenylethyl)benzamide step1->intermediate1 step2 Cyclization (e.g., POCl₃, Heat) intermediate1->step2 intermediate2 1-Phenyl-3,4-dihydroisoquinoline step2->intermediate2 step3 Dehydrogenation (e.g., Pd/C, Heat) intermediate2->step3 end 1-Phenylisoquinoline step3->end

Caption: Workflow for Bischler-Napieralski synthesis of 1-phenylisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis

  • Acylation: To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine, 1.2 eq), slowly add benzoyl chloride (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Work-up & Isolation: Perform an aqueous work-up to remove base and salts. Dry the organic layer and concentrate under reduced pressure to yield the crude N-(2-phenylethyl)benzamide intermediate.

  • Cyclization: Reflux the crude amide in an excess of phosphoryl chloride (POCl₃) for 2-3 hours.

  • Quenching & Aromatization: Carefully quench the reaction mixture by pouring it onto crushed ice. Basify with a strong base (e.g., NaOH) to neutralize the acid. The intermediate may spontaneously aromatize, or a separate dehydrogenation step with 10% Pd/C in a high-boiling solvent (e.g., decalin) may be required.

  • Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. Purify the final product by column chromatography or recrystallization.

Synthesis of this compound: The Cross-Coupling Strategy

Accessing the 3-position is synthetically more challenging via classical cyclization routes. Modern synthetic chemistry overwhelmingly favors transition-metal catalyzed cross-coupling reactions for this purpose. The logic here is to start with a pre-formed isoquinoline core that has a "handle" (a halide or triflate) at the 3-position and then "attach" the phenyl group.

Causality of Experimental Choices:

  • Starting Material: A 3-haloisoquinoline (e.g., 3-bromoisoquinoline) is the ideal starting point. It provides the complete isoquinoline scaffold with a reactive site at the exact position required.

  • Coupling Partner: Phenylboronic acid (for Suzuki coupling) or a phenyl-alkyne (for Sonogashira coupling followed by cyclization) is used as the source of the phenyl group. Boronic acids are favored for their stability, low toxicity, and commercial availability.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond. A base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid for the transmetalation step.

Experimental Protocol: Suzuki Coupling for this compound

  • Reaction Setup: In a reaction vessel, combine 3-bromoisoquinoline (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture, typically toluene and water or dioxane and water. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to prevent oxidation of the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

  • Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry with a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[6]

Comparative Physicochemical and Spectroscopic Properties

The position of the phenyl group significantly alters the molecule's polarity, crystal packing, and electronic environment, leading to distinct physical and spectroscopic properties.

Table 1: Physicochemical Properties of Phenylisoquinoline Isomers

Property1-PhenylisoquinolineThis compound4-Phenylisoquinoline5-Phenylisoquinoline7-Phenylisoquinoline
Molecular Formula C₁₅H₁₁NC₁₅H₁₁NC₁₅H₁₁NC₁₅H₁₁NC₁₅H₁₁N
Molecular Weight 205.25 g/mol [7]205.25 g/mol [8]205.25 g/mol [9]193.25 g/mol †205.25 g/mol [10]
CAS Number 3297-72-1[7]37993-76-3[8]19571-30-3[11]36294-48-5[12]70125-65-4[10]
Appearance White to orange powder[7][13]Powder or crystalsSolidPale yellow crystalline solid[12]Solid
Melting Point (°C) 96 °C[7][13]100-105 °C[14]N/A54 °C[12]N/A
Boiling Point (°C) 130 °C / 10 mmHg[7][13]N/AN/A327.15 °C[12]N/A
Solubility Soluble in acetone[7][13]N/AN/ASoluble in polar organic solvents[12]N/A
Predicted XLogP 3.9[15]3.9[8]3.9[11]N/A3.7[10]
Spectroscopic Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between phenylisoquinoline isomers. The electronic influence of the nitrogen atom and the anisotropic effects of the neighboring rings create a unique chemical shift fingerprint for each isomer.

  • ¹H NMR:

    • 1-Phenylisoquinoline: The H-8 proton is significantly deshielded and appears far downfield due to the steric compression and anisotropic effect of the C-1 phenyl group. The protons on the phenyl ring itself will show complex splitting patterns.

    • This compound: The H-1 and H-4 protons are characteristic singlets in the aromatic region, providing a clear diagnostic marker. The H-1 proton is typically the most downfield of the isoquinoline protons.

    • 4-Phenylisoquinoline: The H-3 proton is a sharp singlet, and its chemical shift is influenced by the adjacent phenyl group. The H-1 proton is also a singlet but is generally found at a different chemical shift compared to the H-1 of the 3-phenyl isomer.

  • ¹³C NMR: The chemical shifts of the quaternary carbons (where the phenyl group is attached) and the carbons ortho and para to the nitrogen atom are highly diagnostic. For instance, C-1 in 1-phenylisoquinoline and C-3 in this compound will have distinct chemical shifts that confirm the substitution pattern.[8][16]

  • Mass Spectrometry: All isomers will show a strong molecular ion peak (M⁺) at m/z = 205. The fragmentation patterns may show subtle differences, but are generally less diagnostic for positional isomerism than NMR.[8]

Biological Activity and Applications: The Impact of Isomerism

The spatial arrangement of the phenyl group dictates how the molecule can interact with biological targets like enzyme active sites or DNA. This leads to pronounced differences in the biological activities of the isomers.

Anticancer and Tubulin Polymerization Inhibition

The phenylisoquinoline scaffold is a recognized pharmacophore in oncology research.

  • 1-Phenylisoquinoline Derivatives: A series of 1-phenyl-3,4-dihydroisoquinoline and related analogues have been synthesized and identified as potent tubulin polymerization inhibitors.[17] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The position and substitution on the 1-phenyl ring are critical for activity.[17]

  • 3-Arylisoquinoline Derivatives: This class has also shown significant promise as antitumor agents.[18] The compound CWJ-a-5 [1-(4-methylpiperazinyl)-3-phenylisoquinoline hydrochloride] is a novel derivative that has exhibited potent antitumor activity, necessitating detailed studies of its physicochemical properties for formulation development.[19] Other 3-arylisoquinolines have demonstrated broad-spectrum antitumor effects against various human tumor cell lines.[18]

G cluster_cell Mechanism of Tubulin Inhibitors cluster_mitosis Mitosis tubulin α/β-Tubulin Dimers mt Microtubule (Dynamic Instability) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle inhibitor 1-Phenylisoquinoline Analogue inhibitor->tubulin Binding arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

Caption: Mechanism of action for 1-phenylisoquinoline-based tubulin inhibitors.

Broader Biological and Material Science Applications
  • Antifungal Activity: Certain 3-arylisoquinoline derivatives have been identified as having potent antifungal properties, expanding their therapeutic potential beyond oncology.[20]

  • Materials Science (OLEDs): The rigid, planar structure and photophysical properties of phenylisoquinolines make them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs). Specifically, 1-phenylisoquinoline and this compound have been used as ligands to synthesize a variety of OLED dopants.[13][21] The position of the phenyl group influences the electronic energy levels (HOMO/LUMO) and the emission characteristics of the resulting materials.

Conclusion and Future Outlook

The structural isomers of phenylisoquinoline are not interchangeable. This guide has demonstrated that the seemingly simple relocation of a phenyl group around the isoquinoline core precipitates a cascade of consequences, from dictating the entire synthetic approach to defining the molecule's physicochemical properties and biological function. The Bischler-Napieralski and cross-coupling strategies provide reliable, regioselective access to the 1- and 3-phenyl isomers, respectively, while spectroscopic analysis, particularly ¹H NMR, offers unambiguous structural confirmation.

For researchers in drug discovery, understanding this isomeric differentiation is paramount. The potent tubulin inhibition activity of 1-phenylisoquinolines and the broad antitumor spectrum of 3-arylisoquinolines highlight how distinct isomers can engage different biological pathways.[17][18] Similarly, in materials science, the choice between a 1- and this compound ligand can be the determining factor in tuning the emissive properties of an OLED device.[21]

Future research will undoubtedly uncover unique properties of the less-studied isomers (e.g., 4-, 5-, 6-, 7-, and 8-phenylisoquinoline) and further exploit this scaffold's potential. The continued development of regioselective synthetic methods will be crucial in unlocking these opportunities. For the practicing scientist, the core lesson is clear: precision in molecular architecture is the key to functional innovation.

References

  • 1-Phenylisoquinoline - ChemBK. (2024). ChemBK. [Link]
  • Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline deriv
  • This compound | C15H11N. (n.d.).
  • 4-Phenylisoquinoline | 19571-30-3. (n.d.). MOLBASE. [Link]
  • 5-phenylisoquinoline - Solubility of Things. (n.d.). Solubility of Things. [Link]
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz
  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (1998). PubMed. [Link]
  • (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method. (n.d.).
  • 7-Phenylisoquinoline | C15H11N. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]
  • This compound (C15H11N). (n.d.). PubChemLite. [Link]
  • 3-Arylisoquinoline derivative 50 with antifungal activity. (n.d.).
  • This compound. (n.d.). Stenutz. [Link]
  • 4-Phenylisoquinoline | C15H11N. (n.d.).
  • 3-Phenyl-1,2,3,4-tetrahydroisoquinoline | C15H15N. (n.d.).
  • This compound, 97%. (n.d.). SLS. [Link]
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020).
  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. (n.d.). MDPI. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
  • Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst. (2016).
  • A review of drug isomerism and its significance. (2013).
  • A review of drug isomerism and its significance. (2013).
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021).
  • Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. (2022). PubMed. [Link]

Sources

The Enduring Allure of the 3-Phenylisoquinoline Scaffold: From Serendipitous Discovery to Natural Abundance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Core and the Significance of the 3-Phenyl Motif

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a phenyl group at the 3-position imparts a unique conformational rigidity and lipophilicity, profoundly influencing the molecule's interaction with biological targets. This guide delves into the historical discovery of 3-phenylisoquinoline, explores its known natural sources, and lays the groundwork for understanding its biosynthesis and synthetic accessibility. For researchers in drug development, a thorough understanding of the origins and synthesis of this key heterocyclic motif is paramount for the rational design of novel therapeutics.

Part 1: The Genesis of a Scaffold - Unraveling the First Synthesis

The journey to synthesize the this compound core is intrinsically linked to the broader history of isoquinoline chemistry. While early methods like the Bischler-Napieralski (1893) and Pictet-Spengler (1911) reactions provided foundational routes to the isoquinoline nucleus, the specific placement of a phenyl group at the 3-position required dedicated synthetic strategies.

While a singular, celebrated "discovery" of this compound is not prominently documented as a landmark event, its preparation became feasible through the development of more versatile synthetic methodologies. One of the key early methods capable of producing 3-substituted isoquinolines was the Pomeranz-Fritsch reaction , first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893.[1][2] This reaction, involving the acid-catalyzed cyclization of a benzalaminoacetal, offered a pathway to isoquinolines with substitution patterns not easily accessible through other methods.

However, the most direct and historically significant route for the preparation of this compound is arguably the Bradsher reaction , a powerful method for the synthesis of polycyclic aromatic compounds. Developed by C. K. Bradsher, this acid-catalyzed cyclodehydration of appropriately substituted biaryl-amides provided a reliable means to construct the isoquinoline ring system with a phenyl substituent at the desired position. While the broader Bradsher reaction encompasses a range of aromatic cyclizations, its application to the synthesis of 3-phenylisoquinolines represented a significant advancement in the field.

Foundational Synthetic Strategies: A Comparative Overview

To appreciate the context of this compound's synthesis, it is crucial to understand the classical methods for constructing the isoquinoline core.

Reaction Precursors Key Reagents Product Year of Discovery
Bischler-Napieralski β-arylethylamidesDehydrating agents (e.g., POCl₃, P₂O₅)3,4-dihydroisoquinolines1893
Pictet-Spengler β-arylethylamines and aldehydes/ketonesAcid catalystTetrahydroisoquinolines1911
Pomeranz-Fritsch Benzaldehydes and 2,2-dialkoxyethylaminesStrong acid (e.g., H₂SO₄)Isoquinolines1893[1][2]

These seminal reactions paved the way for more specialized methods, such as the Bradsher reaction, which allowed for the specific and efficient synthesis of derivatives like this compound.

Experimental Workflow: A Representative Pomeranz-Fritsch Synthesis of the Isoquinoline Core

The following diagram illustrates the general workflow for the Pomeranz-Fritsch reaction, a foundational method for isoquinoline synthesis.

Pomeranz_Fritsch A Benzaldehyde C Schiff Base (Benzalaminoacetal) A->C Condensation B 2,2-Diethoxyethylamine B->C D Schiff Base E Isoquinoline D->E Cyclization & Dehydration D->E F Strong Acid (e.g., H₂SO₄) F->E Isolation_Workflow A Plant Material (Ageratum conyzoides) B Extraction (e.g., Steam Distillation) A->B C Crude Essential Oil B->C D Column Chromatography (e.g., Silica Gel) C->D E Fractions D->E F Further Purification (e.g., HPLC) E->F G Isolated this compound F->G H Structure Elucidation (NMR, MS, IR) G->H I Confirmed Structure H->I

Sources

The Ascendant Therapeutic Potential of the 3-Phenylisoquinoline Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-phenylisoquinoline core, a prominent structural motif within the vast family of isoquinoline alkaloids, has emerged as a privileged scaffold in medicinal chemistry. Its unique architecture provides a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the burgeoning potential of this compound derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the synthetic strategies for accessing this core, dissect the multifaceted anticancer activities through key mechanisms like tubulin polymerization inhibition and apoptosis induction, and explore the promising antimicrobial and neuroprotective properties. This guide synthesizes current knowledge, presents detailed experimental protocols for biological evaluation, and provides a forward-looking perspective on the future of this compound-based drug discovery.

Introduction: The Architectural Elegance and Therapeutic Promise of the this compound Core

The Isoquinoline Alkaloid Family: Nature's Blueprint for Bioactivity

The isoquinoline scaffold is a fundamental structural unit found in a vast array of natural and synthetic compounds.[1] Nature has extensively utilized this heterocyclic system, giving rise to a diverse class of alkaloids with potent and varied pharmacological properties.[2] From the potent analgesic effects of morphine to the antimicrobial properties of berberine, isoquinoline alkaloids have long been a source of inspiration for drug discovery.

Spotlight on the this compound Scaffold: Unique Structural Features and Physicochemical Properties

Within this family, the this compound moiety stands out due to its distinct structural and electronic characteristics. The presence of a phenyl group at the C-3 position introduces a significant degree of conformational flexibility and provides a key interaction point for biological targets. This substitution pattern also influences the overall lipophilicity and metabolic stability of the molecule, crucial parameters in drug design. The core structure of this compound can be represented by the chemical formula C15H11N.[3][4]

A Historical Perspective and the Evolving Landscape of this compound Research

Historically, the synthesis and biological investigation of this compound derivatives have been an active area of research. Early studies focused on their potential as antimicrobial and anticancer agents.[5][6] More recently, with advancements in synthetic methodologies and a deeper understanding of disease biology, the therapeutic applications of this scaffold have expanded to include antiviral, neuroprotective, and anti-inflammatory activities.[7] The continuous exploration of structure-activity relationships (SAR) is paving the way for the design of next-generation this compound-based drugs with enhanced potency and selectivity.[8][9]

Synthetic Strategies: Crafting the this compound Core and its Analogs

The construction of the this compound skeleton can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern catalytic methods.

Foundational Synthetic Routes

Several classical methods have been established for the synthesis of isoquinoline derivatives, which can be adapted for 3-phenylisoquinolines. A notable approach involves the cyclization of oximes derived from 3,4-diphenylbut-3-en-2-one derivatives using polyphosphate ester (PPE).[5] This method has proven effective for synthesizing 1-methyl-3-phenylisoquinoline derivatives with various substituents.[5] Another efficient method involves the sequential cyclization-deoxygenation reaction of 2-alkynylbenzaldoxime.[10]

Experimental Protocol: General Synthesis of 1-methyl-3-phenylisoquinoline derivatives via Oxime Cyclization [5]
  • Oxime Synthesis: The appropriate 3,4-diphenylbut-3-en-2-one derivative is reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime.

  • Cyclization: The purified oxime (0.02 mol) is dissolved in a solution of polyphosphate ester (PPE) (0.035 mol) in chloroform.

  • The reaction mixture is heated at 120 °C for 3 hours.

  • Work-up: The mixture is acidified with hydrochloric acid.

  • Chloroform and other volatile contaminants are removed by steam distillation.

  • An excess of sodium hydroxide is added to the flask to liberate the free isoquinoline base.

  • The product is extracted three times with diethyl ether.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude 1-methyl-3-phenylisoquinoline derivative, which can be further purified by chromatography.

Modern and Catalytic Methodologies for Enhanced Efficiency and Diversity

Recent advancements in organic synthesis have introduced more efficient and versatile methods for constructing the this compound core. These often involve transition-metal-catalyzed cross-coupling and cyclization reactions, allowing for a broader range of substituents and improved yields.

Workflow Diagram: From Starting Materials to Purified this compound Derivatives

Synthesis_Workflow Start Starting Materials (e.g., 2-alkynylbenzaldehyde) Intermediate1 Oxime Formation Start->Intermediate1 Hydroxylamine Intermediate2 Cyclization (e.g., with PPE) Intermediate1->Intermediate2 Heat Purification Purification (e.g., Chromatography) Intermediate2->Purification Work-up FinalProduct This compound Derivative Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound derivatives.

Unraveling the Anticancer Potential: A Multi-faceted Approach

This compound derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[11][12]

Targeting Key Oncogenic Pathways
3.1.1. Case Study 1: Inhibition of Tubulin Polymerization

A crucial mechanism of action for several anticancer drugs is the disruption of microtubule dynamics, which are essential for cell division.[13] Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[13]

  • Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[14] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • In Vitro Evidence: The inhibitory activity of these compounds on tubulin polymerization can be quantified using cell-free assays.[15][16] The cytotoxic effects against various cancer cell lines are typically evaluated using assays like the MTT or CellTiter-Glo assay.[17][18][19][20]

Table 1: Cytotoxicity of a Lead 1-Phenyl-3,4-dihydroisoquinoline Compound (5n) [13]
Cancer Cell LineIC50 (μM)
A549 (Lung)0.03
BGC-823 (Gastric)0.02
K562 (Leukemia)0.03
HCT-116 (Colon)0.02
Experimental Protocol: In Vitro Tubulin Polymerization Assay [14]
  • Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer containing glycerol. Add a fluorescent reporter (e.g., DAPI) to the solution.

  • Plate Setup: Aliquot the tubulin solution into a pre-warmed (37°C) 96-well plate. Add the test compound at various concentrations. Include vehicle control (e.g., DMSO), a polymerization promoter (e.g., paclitaxel), and a known polymerization inhibitor (e.g., colchicine) as controls.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 1 mM.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.

  • Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

3.1.2. Case Study 2: Induction of Apoptosis via a Caspase-Dependent Pathway

Many quinoline-based compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[21] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Cleavage Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Cleavage Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Simplified diagram of a caspase-dependent apoptosis pathway.

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance. Some this compound derivatives have shown the ability to circumvent common resistance mechanisms, making them attractive candidates for further development.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has provided valuable insights into the structural features required for potent anticancer activity. For instance, the nature and position of substituents on both the phenyl ring and the isoquinoline core can dramatically influence cytotoxicity and target engagement.[8][22]

The Antimicrobial Arsenal: Combating Infectious Diseases

Beyond their anticancer properties, this compound derivatives have demonstrated significant potential as antimicrobial agents.[1][6]

Antibacterial Activity

Several this compound derivatives exhibit potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[23] Some of these compounds are believed to exert their antibacterial effect by targeting the bacterial cell division protein FtsZ.[23]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) [24][25][26][27][28]
  • Inoculum Preparation: Prepare a standardized bacterial inoculum from a pure culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal and Antiviral Applications

The broad biological activity of the this compound scaffold extends to antifungal and antiviral properties, although this is a less explored area compared to their anticancer and antibacterial potential. Further research is warranted to fully elucidate their efficacy and mechanisms of action against various fungal and viral pathogens.

Neuroprotection and Beyond: Exploring Novel Therapeutic Avenues

Emerging evidence suggests that this compound derivatives may have therapeutic applications in neurodegenerative diseases and other conditions.[29]

Modulating Neuroinflammatory Pathways

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. Isoquinoline alkaloids have been shown to exert neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.[7][30][31][32]

Potential as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[33][34][35] The this compound scaffold presents a promising framework for the design of novel AChE inhibitors.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method) [33][36][37]
  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well (except for the blank).

  • Incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives: The Road Ahead for this compound-Based Therapeutics

The this compound scaffold has firmly established itself as a versatile and promising platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, infectious diseases, and neurology.

The future of this compound research will likely focus on several key areas:

  • Target Identification and Validation: Elucidating the precise molecular targets of these compounds will be crucial for understanding their mechanisms of action and for rational drug design.

  • Lead Optimization: Further refinement of lead compounds through medicinal chemistry efforts will aim to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens, particularly in cancer.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend to other disease areas not yet fully explored.

References

  • Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • Kokoshka, J. M., et al. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 61(10), 1287-1292. [Link]
  • Noble Life Sciences. (n.d.).
  • Le, T. V., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 45(2), 151-158. [Link]
  • Inglese, J., et al. (2007). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 356, 327-340. [Link]
  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
  • Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17774. [Link]
  • F. A. et al. (2015). Preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters. RSC Advances, 5(5), 3535-3540. [Link]
  • Alnouti, Y., et al. (2018). 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. Bioorganic & Medicinal Chemistry, 26(15), 4474-4484. [Link]
  • Bio-protocol. (n.d.).
  • ResearchGate. (n.d.).
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
  • Al-Suwaidan, I. A., et al. (2019).
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
  • Khan, Z. A., et al. (2023). Antimicrobial Susceptibility Testing. In StatPearls.
  • Wang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]
  • Lee, E. S., et al. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of Pharmacal Research, 20(1), 31-35. [Link]
  • Mohammadi, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 104. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Singh, A., & Kumar, A. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(13), 1238-1256. [Link]
  • Singh, A., & Kumar, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets. [Link]
  • Doyle, C. A., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 22. [Link]
  • Chen, Y. L., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Journal of Medicinal Chemistry, 40(14), 2261-2266. [Link]
  • Singh, R., et al. (2019). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules, 24(17), 3105. [Link]
  • Yaremenko, A. G., et al. (2018). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 6(2), 1-10. [Link]
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. [Link]
  • ResearchGate. (n.d.). Natural and synthetic isoquinoline derivatives with antimicrobial activity. [Link]
  • Stenutz. (n.d.). This compound. [Link]
  • Semantic Scholar. (n.d.).
  • Nabavi, S. F., et al. (2018). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 23(6), 1403. [Link]
  • de la Rosa, A., et al. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. Foods, 11(16), 2496. [Link]
  • Wang, Y., et al. (2022).
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376. [Link]
  • Okuda, K., et al. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]
  • Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences, 24(12), 10214. [Link]
  • ResearchGate. (n.d.). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. [Link]
  • Kumar, A., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-16. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Phenylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold holds a place of prominence. Its rigid, planar structure and the presence of a nitrogen heteroatom make it a versatile core for the development of novel therapeutic agents and functional materials.[1] The introduction of a phenyl substituent at the 3-position yields 3-phenylisoquinoline (C₁₅H₁₁N), a molecule with significant potential in various research domains, including the synthesis of Organic Light-Emitting Diode (OLED) dopants.[2]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research endeavor. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to illuminate the rationale behind the experimental choices and the logic that underpins the interpretation of the resulting spectra, ensuring a self-validating analytical workflow.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following IUPAC-recommended numbering scheme for the this compound ring system will be utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Precisely weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of aromatic compounds and for its characteristic residual solvent peak at ~2.50 ppm, which is typically clear of the aromatic proton region.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.[3]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans (e.g., 16-32) should be averaged to achieve an excellent signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally sufficient for aromatic protons.[4]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹H NMR Data Summary

The following data is representative for this compound and is based on spectral information for closely related derivatives and general principles of NMR spectroscopy.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.3s1HH1
~8.2-8.0m3HH5, H8, H4
~7.8-7.7m2HH6, H7
~7.6-7.4m5HH2', H3', H4', H5', H6'
Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region (typically between 7.0 and 9.5 ppm).

  • H1 Proton: The most downfield signal, appearing as a singlet around 9.3 ppm, is assigned to the H1 proton. Its significant deshielding is due to the anisotropic effect of the adjacent nitrogen atom.

  • Isoquinoline Ring Protons (H4-H8): The protons on the benzo part of the isoquinoline ring (H5, H6, H7, H8) and the H4 proton typically appear as a complex series of multiplets between 7.7 and 8.2 ppm. Their exact chemical shifts and coupling patterns are influenced by their position relative to the nitrogen atom and the fused ring system.

  • Phenyl Ring Protons (H2'-H6'): The five protons of the phenyl group at the 3-position are expected to resonate as a multiplet in the range of 7.4 to 7.6 ppm. The ortho-protons (H2' and H6') may be slightly downfield compared to the meta- (H3', H5') and para- (H4') protons due to their proximity to the isoquinoline ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The same high-field NMR spectrometer is used.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C spectrum is acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) is used.

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[4]

    • A longer relaxation delay (2-5 seconds) is often employed to ensure accurate integration, although quantitative analysis is not the primary goal here.[4]

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).[5]

¹³C NMR Data Summary

The following data is based on spectral information available in the PubChem database for this compound and related compounds.[6]

Chemical Shift (δ) ppmAssignment
~152.8C1
~149.2C3
~135.1C8a
~133.2C4a
~131.9C6
~129.1C2'/C6' or C3'/C5'
~128.2C4'
~128.0C8
~127.1C5
~126.3C7
~121.4C4
~138.0C1' (Quaternary)
Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display signals corresponding to all 15 carbon atoms.

  • Aromatic Carbons: All carbon signals are expected in the aromatic region (typically 120-160 ppm).

  • Carbons Adjacent to Nitrogen: The C1 and C3 carbons, being directly bonded to the electronegative nitrogen atom, are expected to be significantly deshielded and appear at the lower field end of the aromatic region (~152.8 and ~149.2 ppm, respectively).

  • Quaternary Carbons: The quaternary carbons (C4a, C8a, and C1') will generally show less intense signals compared to the protonated carbons. Their chemical shifts are influenced by their position within the fused ring system and their connection to the phenyl substituent.

  • Phenyl and Benzo Ring Carbons: The remaining CH carbons of the isoquinoline and phenyl rings will appear in the more crowded region of the spectrum, typically between 121 and 132 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is often preferred for solid samples as it requires minimal to no sample preparation.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

  • Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1620-1580Medium-StrongC=N Stretch (Isoquinoline ring)
1580-1450Strong, multiple bandsC=C Stretch (Aromatic rings)
900-675StrongC-H Out-of-plane Bending
Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic nature.

  • Aromatic C-H Stretching: A group of medium-intensity bands is expected just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both the isoquinoline and phenyl rings.

  • C=N and C=C Stretching: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain a series of strong absorptions. These arise from the C=N stretching vibration of the isoquinoline ring and the C=C stretching vibrations within both aromatic systems.[7]

  • "Fingerprint" Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of absorptions, including in-plane and out-of-plane C-H bending vibrations, that are unique to the molecule. Strong bands in the 900-675 cm⁻¹ range are characteristic of the out-of-plane C-H bending of the aromatic protons and are indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe for solid samples. The sample is then heated to ensure vaporization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectrometry Data Summary

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[6]

m/zRelative IntensityAssignment
205High[M]⁺• (Molecular Ion)
204High[M-H]⁺
178Medium[M-HCN]⁺•
102Medium[C₈H₆]⁺• or [C₆H₅CN-H]⁺
Interpretation of the Mass Spectrum and Fragmentation Pathway

fragmentation_pathway M This compound [C₁₅H₁₁N]⁺• m/z = 205 M_minus_H [M-H]⁺ m/z = 204 M->M_minus_H - H• M_minus_HCN [M-HCN]⁺• m/z = 178 M->M_minus_HCN - HCN Fragment_102 [C₈H₆]⁺• m/z = 102 M_minus_H->Fragment_102 - C₇H₅N

Caption: Proposed fragmentation pathway for this compound in EI-MS.

  • Molecular Ion Peak ([M]⁺• at m/z 205): The presence of a strong peak at m/z 205 confirms the molecular weight of this compound (205.25 g/mol ).[6] The high stability of the aromatic system results in a prominent molecular ion, which is characteristic of aromatic compounds.

  • [M-H]⁺ Peak (m/z 204): A very common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form a stable, even-electron cation. The high intensity of the peak at m/z 204 is indicative of the formation of a highly stabilized cyclized ion.[6]

  • [M-HCN]⁺• Peak (m/z 178): The isoquinoline ring can undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule, a characteristic fragmentation for nitrogen-containing heterocyclic compounds. This results in the fragment ion at m/z 178.

  • Further Fragmentation: The peak at m/z 102 could arise from further fragmentation of the [M-H]⁺ ion.

Conclusion

The combination of NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. Each technique offers a unique window into the molecular structure, from the connectivity of individual atoms to the presence of specific functional groups and the overall molecular formula. The data and interpretations presented in this guide form a self-validating framework, ensuring the confident identification and structural elucidation of this important chemical entity for researchers in drug development and materials science.

References

  • (No author given). (n.d.). 3 - Supporting Information.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM.
  • National Center for Biotechnology Information. (n.d.). 1-Phenylisoquinoline. PubChem.
  • MDPI. (2021). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative.
  • ACS Publications. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.
  • SpectraBase. (n.d.). 3,4-Dihydro-6,7-dimethoxy-1-phenylisoquinoline.
  • National Center for Biotechnology Information. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • National Center for Biotechnology Information. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylisoquinoline. PubChem.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Stenutz. (n.d.). This compound.
  • LookChem. (n.d.). 3297-72-1 Phenylisoquinoline.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2000). Synthesis and IR and NMR spectroscopic studies of amino derivatives of oxo-, thio-, and selenopyrazole. Crystal and molecular structure of 1-phenyl-3-methyl-4-methylene-( N -8-aminoquinoline)-5-oxopyrazole.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

Sources

Physical and chemical properties of 3-Phenylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenylisoquinoline: Properties, Synthesis, and Reactivity

Introduction

This compound is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a phenyl group at the C3 position. This structural motif is of significant interest to researchers in materials science and medicinal chemistry. Its rigid, planar architecture and electron-rich nature make it an excellent ligand for the synthesis of organometallic complexes, particularly those used as dopants in Organic Light-Emitting Diodes (OLEDs)[1][2]. Furthermore, the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active molecules, and phenyl-substituted derivatives are explored for potential therapeutic applications, including as tubulin polymerization inhibitors[3].

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its spectroscopic signature, a detailed synthesis protocol grounded in authoritative literature, and an analysis of its chemical reactivity.

Molecular and Physical Properties

This compound typically presents as a powder or crystalline solid[1][2]. Its core properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₁NPubChem[4], Sigma-Aldrich[1]
Molecular Weight 205.25 g/mol PubChem[4], Sigma-Aldrich[1]
IUPAC Name This compoundPubChem[4]
CAS Number 37993-76-3PubChem[4], Sigma-Aldrich[1]
Appearance Powder or crystalsSigma-Aldrich[1][2]
Melting Point 100-105 °CSigma-Aldrich[1][2]
SMILES c1ccc(cc1)-c2cc3ccccc3cn2PubChem[4]
InChIKey RBJOTRVJJWIIER-UHFFFAOYSA-NPubChem[4]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following sections detail the expected outcomes from standard spectroscopic techniques.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a definitive method for determining the molecular weight of this compound.

  • Molecular Ion Peak (M⁺): The spectrum will prominently feature the molecular ion peak at an m/z of approximately 205, corresponding to the molecular weight of the compound[4][5].

  • Fragmentation Pattern: A significant peak is also observed at m/z 204, resulting from the loss of a single hydrogen atom to form a stable radical cation. The isotopic pattern will show a smaller M+1 peak (m/z 206) due to the natural abundance of ¹³C[4][5].

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Preparation: Introduce a small quantity of the solid sample into the ion source via a direct insertion probe.

  • Ionization: Utilize a standard electron energy of 70 eV for electron ionization.

  • Mass Analysis: Scan a mass range of m/z 50-300 to ensure capture of the molecular ion and relevant fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺) at m/z ≈ 205 and confirm the characteristic fragmentation pattern[6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will exhibit signals exclusively in the aromatic region (typically δ 7.0-9.0 ppm). The 11 protons will appear as a series of complex multiplets due to spin-spin coupling between adjacent protons on the phenyl and isoquinoline ring systems. The specific chemical shifts and coupling constants are crucial for confirming the 3-substitution pattern.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display 15 distinct signals for the 15 carbon atoms in the molecule. The signals for carbons in the heterocyclic ring will appear at different chemical shifts compared to those in the carbocyclic rings, with quaternary carbons (like the point of attachment between the rings) showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.

  • Aromatic C-H Stretch: A group of sharp peaks will be observed above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic rings.

  • C=C and C=N Ring Stretching: A series of strong to medium absorptions between 1400-1650 cm⁻¹ corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.

  • C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region are indicative of out-of-plane C-H bending, which can help confirm the substitution patterns on the aromatic rings.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene rings.

  • Stability: The compound is stable under normal laboratory conditions. It should be stored in a dry, well-sealed container at room temperature[7].

  • Ligand Formation: The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a good Lewis base. This allows this compound to act as a ligand, coordinating with metal centers to form stable complexes, which is a key property for its use in OLEDs and photocatalysis[2][8].

  • Reactivity Profile: The isoquinoline nucleus has two distinct rings with different reactivities[9].

    • Electrophilic Substitution: The benzene portion of the isoquinoline core is more susceptible to electrophilic attack (e.g., nitration, halogenation) than the pyridine ring. Substitution is predicted to occur primarily at positions 5 and 8.

    • Nucleophilic Substitution: The pyridine ring is electron-deficient and thus more reactive towards nucleophiles. Nucleophilic attack typically occurs at positions 1 and, to a lesser extent, position 3. The presence of the phenyl group at C3 may sterically hinder attack at this position but activates the C1 position.

Caption: Predicted reactivity sites on the this compound core.

Synthesis of this compound

One efficient and regioselective method for synthesizing 3-substituted isoquinolines is the gold-catalyzed reaction of 2-alkynylbenzaldehydes with an ammonium source. This approach offers high yields under relatively mild conditions.

G cluster_conditions Reaction Conditions r1 2-Phenylethynyl-benzaldehyde product This compound r1->product r1->product Gold-Catalyzed Cyclization r2 Ammonium Acetate (NH₄OAc) r2->product r2->product Gold-Catalyzed Cyclization catalyst NaAuCl₄·2H₂O (Catalyst) additive 4-MeO-Pyridine N-oxide solvent Acetonitrile (Solvent) temp 85 °C, 2h

Caption: Gold-catalyzed synthesis workflow for this compound.

Experimental Protocol: Gold-Catalyzed Synthesis

This protocol is adapted from the procedure reported by Domaradzki, M. E., et al. in the Journal of Organic Chemistry (2015)[10].

  • Reagent Preparation: To a sealed reaction tube, add 2-phenylethynyl-benzaldehyde (1.0 mmol), ammonium acetate (2.0 mmol), 4-methoxypyridine N-oxide (0.1 mmol), and sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O, 0.05 mmol).

  • Solvent Addition: Add acetonitrile (5 mL) to the reaction tube.

  • Inert Atmosphere: Purge the tube with an inert gas (e.g., argon or nitrogen) to remove oxygen.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction mixture for 2 hours.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.

  • Validation: Confirm the structure and purity of the product using the spectroscopic methods outlined in Section 2 (MS, NMR, IR).

Causality Behind Choices:

  • Gold Catalyst: Gold(III) catalysts are highly effective in activating the alkyne group for nucleophilic attack, facilitating the key cyclization step in a regioselective manner.

  • Ammonium Acetate: Serves as the nitrogen source for the formation of the isoquinoline ring.

  • 4-Methoxypyridine N-oxide: Acts as an oxidant in the catalytic cycle, helping to regenerate the active gold species.

  • Sealed Tube & Inert Atmosphere: Prevents the evaporation of the solvent at elevated temperatures and protects the catalyst and reagents from oxidative degradation[10].

Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

  • Signal Word: Danger[1][7]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][4].

    • H311: Toxic in contact with skin[1][4].

    • H315: Causes skin irritation[1][4].

    • H318: Causes serious eye damage[1][4].

  • Precautionary Measures: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined set of physical, spectroscopic, and chemical properties. Its utility as a ligand in advanced materials like OLEDs underscores the importance of understanding its fundamental characteristics. The synthetic route presented offers a reliable and efficient method for its preparation, enabling further research into its applications. As with any reactive chemical, adherence to strict safety protocols is essential when handling this compound. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609614, this compound.
  • Tsuboyama, A., et al. (2016). Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst. Inorganic Chemistry, 55(11), 5489-5498.
  • NIST (2025). 3-phenylquinoline. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609619, 4-Phenylisoquinoline.
  • ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
  • SLS. (n.d.). This compound, 97%.
  • Hamana, M., & Noda, H. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. HETEROCYCLES, 2(2), 149.
  • Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 890-898.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137882, 1-Phenylisoquinoline.
  • Wikipedia. (n.d.). Isoquinoline.
  • Mol-Instincts. (n.d.). Phenylisoquinoline 3297-72-1.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 609926, 1-Phenyl-3,4-dihydroisoquinoline.
  • Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • Lee, S., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 285.
  • PubMed. (2016). Iridium(III) 1-Phenylisoquinoline Complexes as a Photosensitizer for Photocatalytic CO2 Reduction: A Mixed System with a Re(I) Catalyst and a Supramolecular Photocatalyst.
  • Royal Society of Chemistry. (n.d.). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation.
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook.
  • Supporting Information. (n.d.).
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
  • ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f.
  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook.
  • YouTube. (2020). Reactivity of Isoquinoline.

Sources

Introduction: The Significance of the 3-Phenylisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenylisoquinoline: Synthesis, Properties, and Therapeutic Applications

The isoquinoline core, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, represents a privileged scaffold in the fields of medicinal chemistry and material science.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] Among these, the this compound structure, with the chemical formula C₁₅H₁₁N, stands out as a particularly valuable building block.[4]

This guide provides a technical overview of this compound, focusing on its synthesis, key biological activities, and therapeutic potential. It serves as a resource for researchers, scientists, and drug development professionals, elucidating the causality behind experimental choices and grounding key claims in authoritative literature. The unique chemical framework of this compound not only makes it a key intermediate in the synthesis of bioactive compounds targeting diseases like cancer and neurological disorders but also lends it properties suitable for advanced material science applications, such as in organic light-emitting diodes (OLEDs).[5]

Synthetic Methodologies: Constructing the Core

The construction of the this compound skeleton and its derivatives can be achieved through various synthetic routes, ranging from traditional cyclization reactions to modern cross-coupling methodologies. The choice of method is often dictated by the desired substitution pattern, scalability, and reaction efficiency. Modern techniques like palladium-catalyzed cross-coupling reactions have become indispensable for their mild conditions and broad substrate scope, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[6]

Featured Protocol: Suzuki-Miyaura Coupling for C-8 Arylation of the Isoquinolinone Core

The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction. Its significance in this context lies in its ability to introduce a wide array of functional groups, such as pyrimidine motifs, onto the isoquinoline core under relatively mild conditions.[6] This functionalization is critical for fine-tuning the pharmacological properties of the final compounds. The protocol described below is based on the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, which have shown promising anticancer activity.[6]

Experimental Protocol: Synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones [6]

  • Reactant Preparation: In a reaction vessel, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1 equivalent), the desired pyrimidinyl boronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃) (3 equivalents).

  • Catalyst and Ligand Addition: Add the palladium catalyst, Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), and the SPhos ligand to the mixture.

  • Solvent Addition: Introduce a mixed solvent system of Tetrahydrofuran (THF) and water.

  • Reaction Execution: Heat the reaction mixture and stir under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: Purify the crude product using column chromatography on silica gel to yield the final arylated this compound derivative.

G cluster_setup Reaction Setup cluster_process Process Reactants Isoquinolinone (1) + Pyrimidinyl Boronic Acid (2) Coupling Suzuki-Miyaura Coupling (Heating) Reactants->Coupling Base K2CO3 Base->Coupling Catalyst Pd(PPh3)2Cl2 / Sphos Catalyst->Coupling Solvent THF / H2O Solvent->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product (3a-3k) Purification->Product

Caption: Suzuki-Miyaura coupling workflow.
Tabulated Synthetic Data

The efficiency of the Suzuki-Miyaura coupling allows for the synthesis of a range of derivatives with varying yields.

CompoundPyrimidine SubstituentYield (%)[6]
3a 4-methoxypyrimidin-2-yl98%
3b 4,6-dimethoxypyrimidin-2-yl85%
3c 4,6-dimethylpyrimidin-2-yl78%
3d 2,4-dimethoxypyrimidin-5-yl40%
3e pyrimidin-2-yl82%
3f 4-methylpyrimidin-2-yl69%

Biological Activity and Therapeutic Potential

The this compound scaffold is a cornerstone in the development of novel therapeutic agents, with anticancer applications being the most extensively studied area.[7][8] Derivatives have been shown to exert their effects through multiple mechanisms of action, highlighting the versatility of the core structure.

Anticancer Applications

A critical strategy in cancer therapy is the disruption of the microtubule network in tumor cells, which is essential for cell division. Certain 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potent tubulin polymerization inhibitors.[9] By binding to tubulin, these compounds prevent the formation of microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[8][9]

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival; its dysregulation is a common feature in many cancers.[8] The 2-phenylisoquinolin-1(2H)-one moiety is a core component of several potent anticancer drugs, including Duvelisib, which is a U.S. FDA-approved PI3K inhibitor for treating certain types of leukemia and lymphoma.[6] These agents function by inhibiting PI3K, thereby blocking the downstream signaling cascade that promotes tumor cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Featured Biological Assay: MTT Cell Viability Assay

To quantify the cytotoxic effects of newly synthesized compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method. The rationale for its use is that it provides a quantitative measure of cell viability by assessing the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cytotoxicity [6]

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2) in 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Biological Data

The introduction of pyrimidine groups at the C-8 position of the isoquinolinone ring has been shown to significantly enhance cytotoxic activity compared to the unsubstituted parent compound.[6]

CompoundIC₅₀ (μM) vs. MDA-MB-231[6]IC₅₀ (μM) vs. HeLa[6]IC₅₀ (μM) vs. HepG2[6]
1 (Parent) >10>10>10
3b 0.981.121.87
3c 1.011.131.98
3e ND2.542.34
3f ND1.982.01
ND: Not determined, as less than 50% cell death was observed at 10 μM.
Other Therapeutic and Industrial Applications

Beyond its prominent role in oncology, the this compound scaffold is being explored for other applications:

  • Neurological Disorders: It serves as a key intermediate in the synthesis of compounds targeting neurological pathways.[5]

  • Antifungal Agents: Certain derivatives have demonstrated potential as antifungal agents.[10]

  • Material Science: In the field of material science, the aromatic and rigid structure of this compound enhances electron mobility and stability, making it a valuable component in the creation of organic semiconductors and OLEDs.[5]

Conclusion and Future Outlook

The this compound scaffold is a proven and versatile platform in chemical and pharmaceutical research. Its derivatives have demonstrated significant therapeutic potential, particularly as anticancer agents acting through well-defined mechanisms such as tubulin polymerization and PI3K pathway inhibition. The synthetic accessibility, particularly through robust methods like the Suzuki-Miyaura coupling, allows for extensive structural diversification to optimize potency and selectivity.

Future research will likely focus on the development of derivatives with enhanced selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects. The exploration of this scaffold for other therapeutic areas, including neurodegenerative and infectious diseases, remains a promising avenue. Furthermore, the continued application in material science underscores the broad utility of this unique chemical entity.

References

  • This compound - MySkinRecipes.
  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz
  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Scheme 2. Synthesis of 3-arylisoquinoline derivatives.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
  • 3-Arylisoquinoline derivative 50 with antifungal activity.
  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - NIH.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • This compound | C15H11N | CID 609614 - PubChem - NIH.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • This compound 97 37993-76-3 - Sigma-Aldrich.

Sources

The Pharmacological Landscape of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Diverse Scaffold

Isoquinoline alkaloids, a vast and structurally diverse family of natural products, have long been a cornerstone of traditional medicine. From the potent analgesic properties of morphine to the broad-spectrum antimicrobial effects of berberine, these compounds have demonstrated a remarkable range of biological activities.[1][2] For the modern researcher and drug development professional, the isoquinoline scaffold represents a privileged structure, a pre-validated starting point for the design of novel therapeutics. This guide provides an in-depth exploration of the core biological activities of isoquinoline alkaloids, delving into their mechanisms of action, providing quantitative data for comparative analysis, and offering detailed experimental protocols to empower further investigation. Our narrative is grounded in the principles of scientific integrity, aiming to provide a trustworthy and authoritative resource for the scientific community.

I. The Anticancer Potential of Isoquinoline Alkaloids: Disrupting Malignancy at its Core

A significant body of research has illuminated the potent anticancer activities of numerous isoquinoline alkaloids.[3] These compounds exert their effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth, proliferation, and survival.

A. Key Anticancer Isoquinoline Alkaloids and Their Mechanisms of Action

1. Berberine: A Multi-Targeted Assault on Cancer Cells

Berberine, a protoberberine alkaloid, has demonstrated broad-spectrum anticancer activity against a wide range of cancer cell lines.[4] Its mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Berberine triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It modulates the expression of key apoptotic regulators, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[7] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3 and caspase-9, executing the apoptotic cascade.[5][7]

  • Cell Cycle Arrest: Berberine can arrest the cell cycle at various phases, preventing cancer cell proliferation. It has been shown to induce G0/G1 and G2/M phase arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[8]

  • Inhibition of Key Signaling Pathways: Berberine has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer, including:

    • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Berberine can suppress the phosphorylation of key components of this pathway, leading to the inhibition of downstream signaling.[9]

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Berberine can inhibit the activation of this pathway, contributing to its anti-proliferative effects.[10]

    • Wnt/β-catenin Pathway: Aberrant activation of this pathway is implicated in many cancers. Berberine can inhibit this pathway by downregulating the expression of β-catenin.[10]

2. Noscapine: A Microtubule-Targeting Agent with a Twist

Noscapine, a phthalideisoquinoline alkaloid, is traditionally used as a cough suppressant but has been repurposed as a potential anticancer agent.[5][11] Its primary mechanism of action involves the disruption of microtubule dynamics.[9][11] Unlike taxanes and vinca alkaloids, which hyper-stabilize or destabilize microtubules, noscapine subtly alters their dynamics, leading to a mitotic block and subsequent apoptosis in cancer cells.[9] Noscapine has also been shown to modulate the NF-κB signaling pathway, sensitizing cancer cells to chemotherapeutic agents.[12]

3. Papaverine: A Vasodilator with Anticancer Properties

Papaverine, a benzylisoquinoline alkaloid, is clinically used as a vasodilator.[4] However, recent studies have revealed its potential as an anticancer agent.[4][13] Papaverine inhibits phosphodiesterase 10A (PDE10A), leading to an accumulation of cyclic AMP (cAMP).[4][13] This increase in cAMP can modulate downstream pathways such as PI3K/Akt and mTOR, which are involved in cell growth and proliferation.[4] Papaverine has also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[14]

B. Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of isoquinoline alkaloids is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for several key isoquinoline alkaloids.

AlkaloidCancer Cell LineIC50 (µM)Reference
Berberine HT29 (Colon)52.37 ± 3.45[15][16]
Tca8113 (Oral Squamous)218.52 ± 18.71[15][16]
CNE2 (Nasopharyngeal)249.18 ± 18.14[15][16]
MCF-7 (Breast)272.15 ± 11.06[15][16]
HeLa (Cervical)245.18 ± 17.33[15][16]
T47D (Breast)25[11]
Noscapine H460 (NSCLC)34.7 ± 2.5[17]
A549 (Lung)73[6]
MCF-7 (Breast)29[18]
MDA-MB-231 (Breast)69[18]
Sanguinarine A375 (Melanoma)0.11–0.54 µg/mL[18]
Chelerythrine A375 (Melanoma)0.14–0.46 µg/mL[18]

Note: IC50 values can vary depending on the experimental conditions, including cell line, incubation time, and assay method.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][19]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline alkaloid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed cells in 96-well plate B Treat with Isoquinoline Alkaloid A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the in vitro cytotoxicity of isoquinoline alkaloids using the MTT assay.

II. Antimicrobial Properties: Combating Pathogens with Natural Alkaloids

Several isoquinoline alkaloids, most notably berberine, exhibit potent antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and protozoa.[15][20]

A. Berberine: A Multi-Pronged Antimicrobial Agent

Berberine's antimicrobial effects stem from its ability to target multiple cellular processes in pathogens:[15][20][21]

  • Cell Membrane and Wall Disruption: Berberine can damage the bacterial cell membrane and wall, leading to the leakage of intracellular components and ultimately cell death.[15][20][21]

  • Inhibition of Nucleic Acid and Protein Synthesis: Berberine can intercalate with DNA and inhibit DNA replication and transcription.[15] It can also inhibit protein synthesis by binding to ribosomes.[15]

  • Inhibition of Biofilm Formation: Berberine has been shown to inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antibiotics.[1]

  • Inhibition of Efflux Pumps: Some bacteria utilize efflux pumps to expel antibiotics from the cell. Berberine can inhibit these pumps, thereby increasing the intracellular concentration of other antibiotics and potentiating their effects.[22][23]

B. Quantitative Analysis of Antimicrobial Activity

The antimicrobial activity of isoquinoline alkaloids is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

AlkaloidMicroorganismMIC (µg/mL)Reference
Berberine Streptococcus agalactiae78[15]
Escherichia coli2400[21]
Bacillus subtilis3600[21]
Staphylococcus aureus3300[21]
Salmonella3950[21]
Cutibacterium acnes6.25 - 12.5[24]
Sanguinarine Plaque Bacteria1 - 32[25]

Note: MIC values can vary depending on the bacterial strain and the specific method used for determination.

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Methodology:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Prepare serial two-fold dilutions of the isoquinoline alkaloid in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the alkaloid that shows no visible growth (turbidity) after incubation.

Antimicrobial_Mechanism_Berberine cluster_cell Bacterial Cell Berberine Berberine Membrane Cell Membrane/Wall Disruption Berberine->Membrane DNA_Protein Inhibition of DNA & Protein Synthesis Berberine->DNA_Protein Biofilm Inhibition of Biofilm Formation Berberine->Biofilm Efflux Efflux Pump Inhibition Berberine->Efflux Sanguinarine_NFkB_Pathway cluster_pathway Sanguinarine's Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_Activation NF-κB Activation & Nuclear Translocation IkBa_P->NFkB_Activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes Sanguinarine Sanguinarine Sanguinarine->IkBa_P Inhibits

Caption: Sanguinarine inhibits the NF-κB signaling pathway by preventing IκBα phosphorylation and degradation.

IV. Neuroprotective Activities: Shielding the Nervous System from Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. [26]Isoquinoline alkaloids have emerged as promising neuroprotective agents due to their diverse mechanisms of action. [26][27]

A. Tetrahydropalmatine: A Dopamine Receptor Antagonist with Neuroprotective Effects

Tetrahydropalmatine (THP), a tetrahydroprotoberberine alkaloid, has demonstrated significant neuroprotective effects. [26][28]Its primary mechanism involves the antagonism of dopamine D1 and D2 receptors. [29][30]By modulating dopaminergic neurotransmission, THP can help to restore neuronal balance. [19]Furthermore, THP exhibits antioxidant and anti-inflammatory properties, reducing oxidative stress and neuroinflammation, which are key contributors to neuronal damage in neurodegenerative diseases. [31][32]

B. Palmatine: An Acetylcholinesterase Inhibitor

Palmatine has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [33]Inhibition of AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. [33]

C. Clinical Landscape

The therapeutic potential of isoquinoline alkaloids is underscored by their progression into clinical trials. Berberine, for instance, has been investigated in numerous clinical trials for its metabolic and cardiovascular benefits, with some studies also exploring its anticancer potential. While many isoquinoline alkaloids are still in the preclinical stages of development for neurological and oncological indications, their promising in vitro and in vivo activities warrant further investigation in human subjects.

V. Conclusion and Future Directions

The isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential across a wide range of diseases. Their multifaceted mechanisms of action, often targeting multiple signaling pathways simultaneously, make them attractive candidates for the development of novel drugs, particularly for complex diseases like cancer and neurodegenerative disorders.

This guide has provided a comprehensive overview of the key biological activities of isoquinoline alkaloids, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, fostering further exploration of this fascinating class of natural products and ultimately leading to the development of new and effective therapies. The journey from traditional remedy to modern medicine is a testament to the enduring power of nature's pharmacopeia, and the isoquinoline alkaloids are poised to play an even greater role in the future of human health.

VI. References

  • Peng, L., et al. (2015). Antibacterial activity and mechanism of berberine against Streptococcus agalactiae. International Journal of Clinical and Experimental Pathology, 8(5), 5217–5223.

  • Shang, Q., et al. (2022). A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies. Frontiers in Microbiology, 13, 861152.

  • Wang, N., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Molecules, 27(14), 4549.

  • Gomes, D. A., et al. (2021). The Biological Relevance of Papaverine in Cancer Cells. Molecules, 26(16), 4989.

  • Vonage Pharma. (2024). The Potential Role of Noscapine in Cancer Treatment.

  • Patsnap Synapse. (2024). What is the mechanism of Noscapine?.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Neuroprotective Insights: How L-Tetrahydropalmatine Supports Brain Health.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Neuroprotective Insights: Tetrahydropalmatine's Role in Brain Health.

  • Visagie, M. H., et al. (2020). The Biological Relevance of Papaverine in Cancer Cells. International Journal of Molecular Sciences, 21(23), 9034.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Noscapine and Cancer: Exploring an Alkaloid's Anti-Neoplastic Potential.

  • Xia, T., et al. (2018). Antibacterial Activity and Mechanism of Berberine from the Fruit of Berberis poiretii. Journal of Food Science and Technology, 55(10), 4143–4151.

  • Sung, B., et al. (2011). Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-κB signaling pathway. Cancer Research, 71(8), 3023–3031.

  • Xia, X., et al. (2022). In vitro antimicrobial activity and mechanism of berberine. Infection and Drug Resistance, 15, 2339–2351.

  • Aneja, R., et al. (2011). Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. Cancer Chemotherapy and Pharmacology, 68(5), 1361–1367.

  • Singh, S., et al. (2022). Noscapine–Amino Acid Conjugates Suppress the Progression of Cancer Cells. Molecules, 27(19), 6537.

  • Heidari, M., et al. (2016). Apoptotic effect of noscapine in breast cancer cell lines. Molecular Medicine Reports, 13(4), 3259–3266.

  • Zhang, C., et al. (2023). Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria. Expert Opinion on Drug Discovery, 18(11), 1269-1283.

  • Almatroodi, S. A., et al. (2022). Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways. Molecules, 27(18), 5889.

  • Liu, B., et al. (2023). Anticancer Potential of Nature-Derived Isoquinoline Alkaloids (A Review). Russian Journal of General Chemistry, 93(5), 1165-1178.

  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. (2022). Molecules, 27(19), 6644.

  • Chen, T. M., et al. (2019). Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth. Anticancer Research, 39(8), 4217–4223.

  • ResearchGate. (n.d.). IC 50 values of noscapine and its 1,3-diynyl-noscapinoids, 20p, 20k and... [Image].

  • Karakas, D., et al. (2017). Cytotoxic, anti-proliferative and apoptotic effects of noscapine on human estrogen receptor positive (MCF-7) and negative (MDA-MB-231) breast cancer cell lines. Bratislava Medical Journal, 118(1), 38-44.

  • Wang, Y., et al. (2024). The antibacterial activity of berberine against Cutibacterium acnes: its therapeutic potential in inflammatory acne. Frontiers in Microbiology, 14, 1323330.

  • MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.

  • From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. (2024). Frontiers in Pharmacology, 15, 1368984.

  • Wang, L., et al. (2016). Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat. Neuroscience Letters, 613, 6-12.

  • Godowski, K. C. (1989). Antimicrobial action of sanguinarine. Journal of Clinical Dentistry, 1(4), 96–101.

  • A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. (2022). Frontiers in Pharmacology, 13, 839213.

  • Berberine: A Medicinal Compound for the Treatment of Bacterial Infections. (2016). Walsh Medical Media.

  • Potentiation and Mechanism of Berberine as an Antibiotic Adjuvant Against Multidrug-Resistant Bacteria. (2023). Taylor & Francis Online.

  • Tetrahydropalmatine. (n.d.). In Wikipedia.

  • ResearchGate. (n.d.). The main targets and pathways of analgesic activity of THP.... [Image].

  • ResearchGate. (n.d.). The synergistic mechanism of berberine (BER) in inhibiting antibiotic... [Image].

  • Aldridge, C., et al. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 173(2), e61-e67.

  • Kim, H. J., et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 493-499.

  • Cahlíková, L., et al. (2019). Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Journal of Natural Products, 82(2), 239–247.

  • Chaturvedi, M. M., et al. (1997). Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation. The Journal of Biological Chemistry, 272(48), 30129–30134.

  • Sanguinarine (Pseudochelerythrine) Is a Potent Inhibitor of NF-kB Activation, IkBa Phosphorylation, and Degradation*. (1997). The Journal of Biological Chemistry, 272(48), 30129-30134.

  • Caring Sunshine. (n.d.). Relationship: Dopamine and Tetrahydropalmatine.

  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797.

  • Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum. (2017). Frontiers in Behavioral Neuroscience, 11, 14.

  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. (2017). ThaiScience.

  • Tan, S. C., et al. (2021). Potential of Naturally Derived Alkaloids as Multi-Targeted Therapeutic Agents for Neurodegenerative Diseases. Molecules, 26(24), 7578.

  • Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. (2018). Current Neuropharmacology, 16(7), 1044-1066.

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). European Journal of Medicinal Chemistry, 176, 377-417.

Sources

The Resurgence of 3-Phenylisoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Scaffold for Modern Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its myriad derivatives, 3-phenylisoquinoline stands out for its deceptively simple architecture, which belies a rich and complex pharmacology. This guide provides an in-depth technical overview of this compound, moving beyond its fundamental properties to explore its synthesis, burgeoning potential in oncology, and the mechanistic underpinnings of its activity. For researchers and drug development professionals, this document serves as a comprehensive resource to inform and inspire the next generation of therapeutics derived from this versatile scaffold.

Core Molecular Attributes of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in drug design and development. These core attributes dictate its behavior in both chemical and biological systems.

PropertyValueSource(s)
CAS Number 37993-76-3[1]
Molecular Formula C₁₅H₁₁N[1]
Molecular Weight 205.25 g/mol [1]
Appearance Powder or crystals
Melting Point 100-105 °C
InChIKey RBJOTRVJJWIIER-UHFFFAOYSA-N[1]
SMILES c1ccc(cc1)c2cc3ccccc3cn2[1]

Synthesis of the this compound Core: A Strategic Overview

The synthesis of the this compound scaffold can be achieved through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the desired substitution patterns on both the isoquinoline and phenyl moieties, as well as considerations of yield and scalability. Here, we present a representative workflow based on the principles of classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, which are foundational in the construction of such heterocyclic systems.[2][3][4]

Illustrative Synthetic Workflow

The following diagram outlines a generalized, multi-step synthesis to access the this compound core. This workflow is a composite of established chemical transformations, providing a logical pathway from commercially available starting materials to the target molecule.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski type) cluster_2 Step 3: Aromatization start Phenethylamine & Phenylacetyl Chloride amide N-(2-Phenylethyl)phenylacetamide start->amide Base (e.g., Triethylamine) DCM, rt dihydroisoquinoline 1-Benzyl-3,4-dihydroisoquinoline amide->dihydroisoquinoline Dehydrating Agent (e.g., POCl₃, P₂O₅) Heat phenylisoquinoline This compound dihydroisoquinoline->phenylisoquinoline Oxidizing Agent (e.g., Pd/C, Sulfur) High Temperature cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation Inhibitor 3-Arylisoquinoline Derivative Inhibitor->PI3K Inhibition

Sources

An In-depth Technical Guide to the Therapeutic Targets of 3-Phenylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic properties. Within this class, the 3-phenylisoquinoline motif has emerged as a particularly promising pharmacophore, demonstrating potent activity across several key areas of drug development. This technical guide provides an in-depth analysis of the validated and potential therapeutic targets of this compound derivatives. We will dissect the primary mechanism of action as potent anticancer agents through tubulin polymerization inhibition, explore emerging evidence for their roles as kinase and DNA damage response modulators, and discuss their potential in the realm of neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical evidence, detailed experimental methodologies, and a forward-looking perspective on the therapeutic trajectory of this versatile molecular scaffold.

Introduction: The this compound Scaffold

Chemical Structure and Significance

The this compound core consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring, with a phenyl group substituted at the C3 position. This structural arrangement confers a rigid, planar geometry with specific steric and electronic properties that facilitate high-affinity interactions with various biological macromolecules. The phenyl ring at the C3 position provides a crucial point for chemical modification, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability.

Therapeutic Promise of Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic analogs have a long history in medicine, with well-known examples including the vasodilator papaverine and the antimicrobial berberine. Modern drug discovery has leveraged this scaffold to develop agents for a wide range of diseases. Notably, derivatives of the related isoquinolinone structure are found in several recently developed anticancer drugs, such as the PI3K inhibitor Duvelisib, highlighting the scaffold's clinical relevance.[1] The focus of this guide is to consolidate the current understanding of how the specific this compound substitution pattern directs biological activity toward distinct and therapeutically valuable targets.

Primary Therapeutic Target: Tubulin Polymerization Inhibition

The most extensively validated therapeutic application for this compound derivatives is in oncology, where they function as potent inhibitors of tubulin polymerization.[2][3][4] Microtubules, dynamic polymers of α/β-tubulin heterodimers, are essential for mitosis, making them a cornerstone target for anticancer drug development.[3]

Mechanism of Action and Signaling Pathway

This compound derivatives disrupt microtubule function by binding to tubulin heterodimers, preventing their assembly into microtubules. Molecular docking and competitive binding assays suggest that these compounds, much like the natural product colchicine, occupy the colchicine-binding site located at the interface between the α- and β-tubulin monomers.[3][5][6] This binding event introduces a conformational change that prevents the proper longitudinal association of tubulin dimers, thereby halting microtubule elongation.

The downstream consequence of this action is the arrest of the cell cycle in the G2/M phase.[2] The mitotic spindle cannot form correctly, the spindle assembly checkpoint is activated, and the cell is ultimately driven into apoptosis. This targeted disruption of cell division is particularly effective against rapidly proliferating cancer cells.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell 3PI This compound Derivative Tubulin α/β-Tubulin Heterodimers 3PI->Tubulin Binds to Colchicine Site MT Microtubule Polymer Tubulin->MT Polymerization G2M G2/M Phase Arrest Tubulin->G2M Inhibition of Polymerization Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Mechanism of this compound as a tubulin inhibitor.

Preclinical Evidence and Quantitative Data

Numerous studies have synthesized and evaluated series of this compound analogs, demonstrating potent cytotoxic activity against a range of human cancer cell lines. Structure-activity relationship (SAR) studies have revealed that substitutions on both the isoquinoline core and the C3-phenyl ring are critical for optimizing potency. For instance, hydroxyl and methoxy substitutions on the phenyl ring often enhance activity.[2]

Compound IDCancer Cell LineIC₅₀ (µM)Key SubstitutionsReference
Compound 5n Human Tumor CellsNot specified1-phenyl with 3'-OH, 4'-OCH₃[2]
Compound 21 CEM (Leukemia)4.101,4-disubstituted, 3'-NH₂[3]
Compound 32 CEM (Leukemia)0.641,4-disubstituted[3]

This table summarizes representative data; IC₅₀ values can vary based on assay conditions and cell lines.

Detailed Experimental Workflow: In Vitro Tubulin Polymerization Assay

This protocol provides a reliable method for assessing the inhibitory effect of a compound on tubulin assembly. The principle relies on the fact that microtubule formation causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm.

Tubulin_Assay_Workflow cluster_Workflow Tubulin Polymerization Assay Workflow prep 1. Reagent Preparation - Tubulin (>99% pure) - PEM Buffer - GTP Stock - Test Compound & Controls plate 2. Plate Setup (37°C) - Add Buffer, GTP, Compound - Controls: DMSO (Negative), Nocodazole (Positive) prep->plate initiate 3. Initiation - Add cold Tubulin solution to each well plate->initiate measure 4. Kinetic Measurement - Read Absorbance (350nm) - Every minute for 60 minutes initiate->measure analyze 5. Data Analysis - Plot Absorbance vs. Time - Calculate IC₅₀ from dose-response curve measure->analyze

Caption: Workflow for a cell-free tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., PEM Buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8).

    • Prepare a stock solution of GTP (e.g., 10 mM in buffer).

    • Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) on ice in PEM buffer. Keep on ice to prevent spontaneous polymerization.

    • Prepare serial dilutions of the this compound test compound. Use DMSO as the vehicle. Include positive (e.g., Nocodazole, Colchicine) and negative (DMSO vehicle) controls.

  • Assay Execution:

    • Use a temperature-controlled microplate reader set to 37°C.

    • In a 96-well plate, add the reaction mixture containing buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

    • To initiate the reaction, add the cold tubulin solution to each well to a final concentration of ~1-2 mg/mL.

    • Immediately begin monitoring the change in absorbance at 350 nm every minute for 60 minutes.[4]

  • Data Analysis & Validation:

    • Plot the absorbance (ΔA350) versus time for each concentration. The DMSO control should show a robust sigmoidal polymerization curve. The positive control should show strong inhibition.

    • Determine the rate of polymerization or the endpoint absorbance for each concentration of the test compound.

    • Generate a dose-response curve by plotting the percentage of inhibition against the compound concentration.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Emerging and Potential Therapeutic Targets

While tubulin inhibition is the most characterized mechanism, the this compound scaffold is versatile and has shown potential for interacting with other key cellular targets.

Kinase Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival and is frequently hyperactivated in cancer.[7] The fact that some isoquinolinone-based drugs are approved PI3K inhibitors suggests that the broader isoquinoline family has potential in this area.[1]

  • Phosphoinositide 3-Kinase (PI3K): Some 2-phenylisoquinolin-1(2H)-one derivatives have been developed as selective PI3K inhibitors.[1] While structurally distinct from 3-phenylisoquinolines, this demonstrates the scaffold's ability to be adapted for the ATP-binding pocket of kinases.

  • Other Kinases: Derivatives of the related pyrazolo[4,3-f]quinoline scaffold have shown potent, nanomolar inhibitory activity against kinases like FLT3, which is crucial in certain types of leukemia.[8] This suggests that 3-phenylisoquinolines could be explored as "privileged scaffolds" for developing inhibitors against a range of kinases.

Modulation of the DNA Damage Response (DDR)

Targeting the DNA Damage Response is a powerful strategy in oncology, exemplified by the clinical success of Poly(ADP-ribose) polymerase (PARP) inhibitors.[9] PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, via a mechanism known as synthetic lethality.[9][10]

While there is no direct evidence of 3-phenylisoquinolines acting as PARP inhibitors, there is a strong rationale for combination therapies. The related indenoisoquinoline compounds, which are Topoisomerase 1 (TOP1) inhibitors, have been shown to be synergistic with the PARP inhibitor olaparib, especially in HR-deficient cancer cells.[11] Given that tubulin inhibitors also induce significant cellular stress and can potentiate the effects of DNA-damaging agents, combining this compound derivatives with PARP inhibitors in HR-deficient tumors represents a compelling therapeutic strategy to investigate.

DDR_Synergy cluster_DDR HR-Deficient Cancer Cell Chemo DNA Damaging Agent or Replication Stress SSB Single-Strand Break (SSB) Chemo->SSB PARP PARP Enzyme SSB->PARP Recruits DSB Double-Strand Break (DSB) (Stalled Replication Fork) SSB->DSB Leads to BER Base Excision Repair PARP->BER Mediates PARPi PARP Inhibitor PARPi->PARP Traps/Inhibits HR Homologous Recombination (HR) DSB->HR Repaired by Apoptosis Cell Death (Synthetic Lethality) HR->Apoptosis Deficiency leads to 3PI This compound (Cellular Stressor) 3PI->DSB Potentiates Damage

Caption: Rationale for combining PARP inhibitors and cellular stressors.

Neuroprotection

Beyond oncology, isoquinoline alkaloids are widely studied for their neuroprotective properties.[12] The mechanisms are often multifactorial and include anti-inflammatory effects, reduction of oxidative stress, and modulation of calcium signaling.[13][14]

While specific research on this compound in neuroprotection is less mature, the core structure is known to interact with CNS targets. The potential mechanisms include:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage in diseases like Alzheimer's and Parkinson's.[14]

  • Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines in the brain.

  • Modulation of Calcium Homeostasis: Regulating intracellular calcium levels to prevent the excitotoxicity that leads to neuronal death.[14]

Further investigation is required to determine if this compound derivatives can be optimized for CNS penetration and potent neuroprotective activity.

Future Directions and Therapeutic Outlook

The this compound scaffold is a validated and potent platform for the development of tubulin polymerization inhibitors for cancer therapy. The immediate path forward involves optimizing these compounds for improved potency, better safety profiles, and efficacy against drug-resistant tumors.

The greater opportunity lies in exploring the emerging targets. A systematic screening of this compound libraries against diverse kinase panels could uncover novel and selective kinase inhibitors. Furthermore, preclinical studies combining next-generation tubulin inhibitors from this class with DDR-targeting agents like PARP inhibitors are highly warranted, particularly in molecularly defined cancer subtypes. Finally, the potential for neuroprotection remains a largely untapped area that could yield novel treatments for debilitating neurodegenerative diseases. The continued chemical exploration of this versatile scaffold is poised to deliver significant therapeutic advancements.

References

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz
  • Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymeriz
  • Synthesis and antitumor activity of 3-arylisoquinoline deriv
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. NIH.
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. PubMed Central.
  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. PubMed.
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Wiley Online Library.
  • 3-Arylisoquinolinone 4 inhibits tubulin polymerization.
  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. NIH.
  • Discovery of Biarylaminoquinazolines as Novel Tubulin Polymeriz
  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. NIH.
  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. MDPI.
  • The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. NIH.
  • Recent advancements in PARP inhibitors-based targeted cancer therapy. PubMed Central.
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed.
  • Neuroprotective mechanism of isoquinoline alkaloids.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PMC.
  • Phosphoinositide 3-kinase inhibitor. Wikipedia.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed.

Sources

Methodological & Application

Synthesis of 3-Phenylisoquinoline: A Detailed Guide via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for the synthesis of 3-phenylisoquinoline, a valuable scaffold in medicinal chemistry and materials science. We will explore the practical application of the Bischler-Napieralski reaction, a robust and widely used method for the construction of the isoquinoline core. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the underlying chemical principles, experimental nuances, and critical parameters for successful synthesis.

The synthesis is a two-stage process. The first stage involves the preparation of the precursor, N-(2-phenylethyl)benzamide, through the acylation of phenethylamine. The second, and core, stage is the Bischler-Napieralski cyclization of this amide to form a 3,4-dihydroisoquinoline intermediate, which is subsequently dehydrogenated to yield the final aromatic product, this compound.

Part 1: Foundational Principles & Mechanistic Insights

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful tool for the intramolecular electrophilic aromatic substitution to form 3,4-dihydroisoquinolines.[1][2] The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[3] For the synthesis of this compound, the journey begins with the readily available N-(2-phenylethyl)benzamide.

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed studies, and two primary pathways are generally considered, depending on the reaction conditions. The most commonly accepted mechanism, particularly when using reagents like phosphorus oxychloride (POCl₃), involves the formation of a highly electrophilic nitrilium ion intermediate.[4] This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich benzene ring of the phenylethyl moiety to form the cyclized product.[2]

An alternative mechanism proposes the formation of a dichlorophosphoryl imine-ester intermediate.[1] However, the nitrilium ion pathway is widely supported by evidence, including the observation of side products from retro-Ritter type reactions.[3] The presence of electron-donating groups on the benzene ring of the β-arylethylamide can facilitate the reaction, though it is not a strict requirement.[5]

Following the cyclization to 1-phenyl-3,4-dihydroisoquinoline, a dehydrogenation step is necessary to achieve the fully aromatic this compound.[6] This is typically accomplished using a catalyst such as palladium on carbon (Pd/C) in a suitable high-boiling solvent.

Part 2: Experimental Workflow & Protocols

The overall synthetic pathway is illustrated in the workflow diagram below. This is a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Isoquinoline Synthesis A Phenethylamine C N-(2-phenylethyl)benzamide A->C Acylation (Schotten-Baumann conditions) B Benzoyl Chloride B->C D N-(2-phenylethyl)benzamide E 1-Phenyl-3,4-dihydroisoquinoline D->E Bischler-Napieralski Cyclization (POCl3, Toluene) F This compound E->F Dehydrogenation (Pd/C, Decalin) G A N-(2-phenylethyl)benzamide B Activation with POCl3 A->B + POCl3 C Intermediate B->C D Nitrilium Ion C->D - (OPOCl2)- E Intramolecular Electrophilic Aromatic Substitution D->E F Cyclized Intermediate E->F G Deprotonation F->G H 1-Phenyl-3,4-dihydroisoquinoline G->H - H+

Sources

Application Note: Palladium-Catalyzed Synthesis of 3-Phenylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylisoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of a phenyl group at the 3-position, in particular, gives rise to a class of derivatives with applications as antitumor agents, kinase inhibitors, and fluorescent probes. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and are limited in substrate scope, particularly for the introduction of substituents at the 3- and 4-positions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering a milder and more modular approach to constructing highly substituted isoquinoline frameworks.[1] This application note provides a detailed overview and a robust protocol for the synthesis of this compound derivatives via a palladium-catalyzed coupling of 2-(1-alkynyl)benzaldimines with aryl halides.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed synthesis of 3,4-disubstituted isoquinolines from 2-(1-alkynyl)benzaldimines and organic halides is believed to proceed through a catalytic cycle involving several key steps. A plausible mechanism is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the insertion of the alkyne into the Pd-aryl bond, leading to a vinylpalladium(II) species. Subsequent intramolecular cyclization via nucleophilic attack of the imine nitrogen onto the vinylpalladium intermediate forms a six-membered palladacycle. The catalytic cycle is completed by reductive elimination, which furnishes the desired isoquinoline product and regenerates the active palladium(0) catalyst.[2][3]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Alkyne Insertion Alkyne Insertion Pd(II) Complex->Alkyne Insertion 2-(phenylethynyl)benzaldimine Vinylpalladium(II) Intermediate Vinylpalladium(II) Intermediate Alkyne Insertion->Vinylpalladium(II) Intermediate Intramolecular Cyclization Intramolecular Cyclization Vinylpalladium(II) Intermediate->Intramolecular Cyclization Palladacycle Intermediate Palladacycle Intermediate Intramolecular Cyclization->Palladacycle Intermediate Reductive Elimination Reductive Elimination Palladacycle Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration This compound This compound Reductive Elimination->this compound

Figure 1: A simplified representation of the palladium catalytic cycle for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 3,4-Diphenylisoquinoline

This protocol details the synthesis of 3,4-diphenylisoquinoline from N-tert-butyl-2-(phenylethynyl)benzaldimine and phenyl iodide, a representative example of the palladium-catalyzed approach.[1]

Materials and Equipment
  • Reactants: N-tert-butyl-2-(phenylethynyl)benzaldimine, Phenyl iodide (PhI), Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: Schlenk flask, magnetic stirrer with heating plate, condenser, nitrogen or argon gas inlet, standard laboratory glassware for workup and purification, column chromatography setup (silica gel), rotary evaporator.

Pre-Reaction Setup
  • Inert Atmosphere: The reaction is sensitive to air and moisture. All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon). The reaction should be carried out under a positive pressure of inert gas.

  • Reagent Preparation: The solvent (DMF) should be anhydrous. All solid reagents should be weighed quickly to minimize exposure to air.

Step-by-Step Procedure
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add N-tert-butyl-2-(phenylethynyl)benzaldimine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Addition of Reagents: Add K₂CO₃ (3.0 mmol) and anhydrous DMF (5 mL).

  • Initiation of Reaction: Stir the mixture at room temperature for 5 minutes, then add phenyl iodide (3.0 mmol).

  • Heating: Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,4-diphenylisoquinoline.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup1 Add N-tert-butyl-2-(phenylethynyl)benzaldimine, Pd(OAc)₂, and PPh₃ to Schlenk flask setup2 Add K₂CO₃ and anhydrous DMF setup1->setup2 setup3 Add phenyl iodide setup2->setup3 reaction Heat to 100 °C for 12-24 h setup3->reaction workup1 Cool to room temperature reaction->workup1 workup2 Quench with water and extract with ethyl acetate workup1->workup2 workup3 Wash with brine and dry over Na₂SO₄ workup2->workup3 workup4 Filter and concentrate workup3->workup4 purification Column chromatography on silica gel workup4->purification

Figure 2: A flowchart illustrating the experimental workflow for the synthesis of 3,4-diphenylisoquinoline.

Data Presentation: Optimization of Reaction Conditions

The yield of the this compound product is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and their impact on the reaction outcome.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3)DMF10085
2Pd(dba)₂ (5)PPh₃ (10)Na₂CO₃ (3)DMF10078
3Pd(PPh₃)₄ (5)-K₂CO₃ (3)THF8065
4Pd(OAc)₂ (5)P(o-tol)₃ (10)Cs₂CO₃ (3)Dioxane11072
5Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (3)Toluene11068

Data is representative and compiled from various literature sources for illustrative purposes.[1][4]

Characterization of this compound Derivatives

The synthesized this compound derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups in the molecule.

  • Melting Point: The melting point of the purified solid product can be determined as an indicator of purity.

Conclusion and Future Perspectives

The palladium-catalyzed synthesis of this compound derivatives from 2-(1-alkynyl)benzaldimines and aryl halides offers a highly efficient and modular route to this important class of compounds. The mild reaction conditions and broad substrate scope make this method particularly attractive for applications in medicinal chemistry and drug discovery. Further research in this area may focus on the development of more active and robust catalysts, the expansion of the substrate scope to include a wider range of functional groups, and the application of this methodology to the synthesis of complex natural products and novel pharmaceutical agents.

References

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Journal of the American Chemical Society, 118(38), 8981-8982. [Link]
  • Chen, Y., et al. (2020). Synthesis of N-H-Free 1,4-Dihydroisoquinoline-3(2 H)-ones via Pd-Catalyzed C-H Olefination Using Polyfluorosulfinyl as the Auxiliary Group. Organic Letters, 22(15), 5880–5884. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Optimization Table of Reaction Conditions a. [Link]
  • MDPI. (2021).
  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions. [a]. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2022). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]
  • ResearchGate. (n.d.). Scheme 2.
  • Nature. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. [Link]
  • ResearchGate. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. [Link]

Sources

One-Pot Synthesis of Substituted 3-Arylisoquinolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Among its derivatives, 3-arylisoquinolines have garnered significant attention from the medicinal chemistry community due to their diverse biological activities, including potent antitumor and enzyme-inhibitory properties.[1][2] The development of efficient and modular synthetic routes to this important class of molecules is therefore a key focus in modern organic synthesis. This application note provides a detailed guide to the one-pot synthesis of substituted 3-arylisoquinolines, exploring various catalytic systems and mechanistic rationale to empower researchers in drug discovery and development.

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses are often plagued by drawbacks such as lower overall yields, increased consumption of reagents and solvents, and the need for tedious purification of intermediates. One-pot reactions, by combining multiple synthetic transformations in a single reaction vessel, offer a more elegant and efficient alternative. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy, while also accelerating the drug discovery process by enabling the rapid generation of molecular diversity.[3]

Palladium-Catalyzed α-Arylation of Ketones: A Versatile Approach

One of the most robust and widely adopted methods for the one-pot synthesis of 3-arylisoquinolines involves a palladium-catalyzed α-arylation of ketones, followed by a cyclization and aromatization sequence.[4][5][6] This strategy offers a high degree of modularity, allowing for the convergent synthesis of a wide range of substituted isoquinolines from readily available starting materials.

Mechanistic Insights

The reaction proceeds through a carefully orchestrated sequence of catalytic events. Initially, a palladium catalyst, often in conjunction with a suitable ligand, facilitates the coupling of an aryl halide (typically an ortho-substituted benzaldehyde or its acetal equivalent) with a ketone enolate. This key C-C bond formation generates a 1,5-dicarbonyl-like intermediate. Subsequent treatment with a nitrogen source, such as ammonium chloride, triggers a condensation and cyclization cascade, leading to the formation of the isoquinoline ring system upon aromatization.

Palladium_Catalyzed_Synthesis ArylHalide Aryl Halide (ortho-formyl or protected) Intermediate 1,5-Dicarbonyl Intermediate ArylHalide->Intermediate α-Arylation Ketone Ketone Ketone->Intermediate Pd_Catalyst Pd Catalyst + Ligand, Base Arylisoquinoline 3-Arylisoquinoline Intermediate->Arylisoquinoline Cyclization & Aromatization NitrogenSource Nitrogen Source (e.g., NH4Cl) NitrogenSource->Arylisoquinoline

Figure 1: General workflow for the palladium-catalyzed one-pot synthesis of 3-arylisoquinolines.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a representative example adapted from established literature procedures.[4][6] Researchers should optimize conditions for their specific substrates.

Materials:

  • Aryl bromide (ortho-substituted with a protected aldehyde, e.g., acetal) (1.0 equiv)

  • Ketone (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Ammonium chloride (NH₄Cl) (5.0 equiv)

  • Ethanol

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, ketone, palladium(II) acetate, ligand, and base.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-120 °C) until the arylation is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Add ammonium chloride and ethanol.

  • Heat the mixture to reflux and stir until the cyclization and aromatization are complete.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideKetoneYield (%)
12-bromo-5-methoxybenzaldehyde dimethyl acetalAcetophenone85
22-bromo-4,5-dimethoxybenzaldehyde dimethyl acetal4'-Methylacetophenone92
32-bromobenzaldehyde dimethyl acetalPropiophenone78

Table 1: Representative yields for the palladium-catalyzed synthesis of 3-arylisoquinolines.

Transition-Metal-Free Synthesis: A Greener Alternative

Recent advancements have led to the development of transition-metal-free methods for the synthesis of 3-arylisoquinolines, offering a more sustainable and cost-effective approach.[7] One such notable method involves the base-promoted reaction of 2-methyl-arylaldehydes with benzonitriles.[7]

Mechanistic Rationale

This transformation is thought to proceed via a base-mediated deprotonation of the benzylic methyl group of the 2-methyl-arylaldehyde. The resulting carbanion then undergoes a nucleophilic addition to the carbon atom of the nitrile. The intermediate thus formed undergoes an intramolecular cyclization via attack of the nitrogen anion onto the aldehyde carbonyl group. Subsequent dehydration and aromatization furnish the desired 3-arylisoquinoline product.

Metal_Free_Synthesis Aldehyde 2-Methyl-arylaldehyde Addition Nucleophilic Addition Aldehyde->Addition Nitrile Benzonitrile Nitrile->Addition Base Strong Base (e.g., LiN(SiMe3)2) Cyclization Intramolecular Cyclization Addition->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Arylisoquinoline 3-Arylisoquinoline Aromatization->Arylisoquinoline

Figure 2: Proposed reaction pathway for the transition-metal-free synthesis of 3-arylisoquinolines.

Experimental Protocol: Transition-Metal-Free Synthesis

The following is a general procedure based on a reported method.[7]

Materials:

  • 2-Methyl-arylaldehyde (1.0 equiv)

  • Benzonitrile derivative (1.1 equiv)

  • Strong base (e.g., LiN(SiMe₃)₂, 1.5 equiv)

  • Anhydrous solvent (e.g., CPME, THF)

  • Cesium carbonate (Cs₂CO₃) (optional, can improve yield)

Procedure:

  • In a glovebox, to a dry reaction vial, add the 2-methyl-arylaldehyde, benzonitrile derivative, and cesium carbonate (if used).

  • Add the anhydrous solvent, followed by the dropwise addition of the strong base solution (e.g., LiN(SiMe₃)₂ in THF) at room temperature.

  • Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Entry2-Methyl-arylaldehydeBenzonitrileYield (%)
12-MethylbenzaldehydeBenzonitrile75
22,4-Dimethylbenzaldehyde4-Methoxybenzonitrile82
32-Methyl-1-naphthaldehyde3-Chlorobenzonitrile68

Table 2: Exemplary yields for the transition-metal-free synthesis of 3-arylisoquinolines.

Rhodium-Catalyzed Three-Component Synthesis

Rhodium catalysis has emerged as a powerful tool for C-H activation and annulation reactions. One-pot, three-component syntheses of isoquinoline derivatives have been developed utilizing rhodium catalysts, offering a convergent and efficient route to complex molecules.[8][9][10][11][12] For instance, the reaction of an N-methoxybenzamide, an α-diazoester, and an alkyne in the presence of a rhodium(III) catalyst can afford highly substituted isoquinolines through a relay catalysis mechanism.[10]

Applications in Drug Discovery

The synthetic methodologies described herein provide facile access to a diverse range of substituted 3-arylisoquinolines, which are of significant interest in drug discovery. These compounds have been reported to exhibit a variety of biological activities, including:

  • Anticancer agents: Many 3-arylisoquinoline derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[1]

  • Topoisomerase inhibitors: Some members of this class act as dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and repair, making them promising candidates for cancer therapy.[2]

The ability to rapidly synthesize libraries of these compounds using one-pot methods is invaluable for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential.

Conclusion

The one-pot synthesis of substituted 3-arylisoquinolines represents a significant advancement in synthetic organic chemistry, providing researchers with efficient, modular, and increasingly sustainable routes to this important class of molecules. The palladium-catalyzed, transition-metal-free, and rhodium-catalyzed methods highlighted in this guide offer a versatile toolkit for accessing a wide array of derivatives for applications in drug discovery and materials science. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, scientists can leverage these powerful synthetic strategies to accelerate their research and development efforts.

References

  • One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3ones via Rhodium(III)-Catalyzed C-H Activation. Organic & Biomolecular Chemistry. [Link]
  • Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry. [Link]
  • Three-Component Synthesis of Isoquinoline Derivatives by a Relay Catalysis with a Single Rhodium(III)
  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.
  • Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal. [Link]
  • Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. Organic Chemistry Portal. [Link]
  • Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C–H Activation and Tandem Annulation. The Journal of Organic Chemistry. [Link]
  • Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C–H Activation and Tandem Annulation | Request PDF.
  • Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. PubMed. [Link]
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. MDPI. [Link]
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed. [Link]
  • A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines. PubMed. [Link]
  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones.
  • Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]
  • Scheme 2. Synthesis of 3-arylisoquinoline derivatives.
  • Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions | Request PDF.
  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids.
  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]
  • Synthetic methodologies. University of Milan. [Link]
  • An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. Bentham Science. [Link]
  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermedi
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. JETIR. [Link]

Sources

Application Notes & Protocols: 3-Phenylisoquinoline Ligands in Phosphorescent OLED Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has positioned phosphorescent emitters, particularly cyclometalated iridium(III) complexes, at the forefront of materials research.[1][2] These materials are capable of harvesting both singlet and triplet excitons, pushing the theoretical internal quantum efficiency to 100%.[3] Among the diverse array of cyclometalating ligands, 3-phenylisoquinoline (piq) has emerged as a cornerstone for developing highly efficient red-emitting phosphors. Its unique electronic structure and steric profile offer a robust platform for tuning the photophysical and electroluminescent properties of iridium complexes. This guide provides a comprehensive overview, from fundamental principles to detailed experimental protocols, for the synthesis, characterization, and device integration of this compound-based iridium emitters. We will use the archetypal red phosphor, Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) [Ir(piq)₂(acac)], as a central case study to illustrate the practical application of these ligands.

The Scientific Rationale: Why this compound?

The emission color and efficiency of an Iridium(III) complex are fundamentally dictated by the nature of its ligands. The cyclometalating (C^N) ligand, in this case, this compound, plays the most critical role.

  • Energy Level Tuning: The extended π-conjugation of the isoquinoline moiety, compared to the more common pyridine ring in ligands like 2-phenylpyridine (ppy), effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[4] This reduction in the HOMO-LUMO energy gap is the primary reason for the red-shift in emission, making 'piq'-based complexes ideal candidates for red and deep-red OLEDs.[4]

  • High Spin-Orbit Coupling: The iridium core facilitates strong spin-orbit coupling, which allows for the formally forbidden transition from the triplet excited state back to the singlet ground state to become emissive (phosphorescence).[1][3] This process is highly efficient, enabling the harvesting of the statistically dominant triplet excitons (75%) generated during device operation.

  • Thermal and Chemical Stability: The bidentate C^N chelation of the 'piq' ligand to the iridium center forms a highly stable five-membered metallacycle.[5] This robust coordination contributes to the overall thermal stability and long operational lifetime of the resulting OLED devices, a critical factor for commercial applications.

The ancillary ligand, often a β-diketonate like acetylacetonate (acac), serves to complete the octahedral coordination sphere of the iridium center and further fine-tune the complex's solubility, volatility, and electronic properties.[5][6]

Logical Workflow for Emitter Synthesis and Integration

The development of a 'piq'-based OLED follows a logical progression from molecular synthesis to final device testing. This workflow ensures that the material is pure, its photophysical properties are well-understood, and its performance can be reliably evaluated in a functional device.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Device Fabrication & Testing A Step 1: Synthesis of Chloro-Bridged Dimer [(piq)₂Ir(μ-Cl)]₂ B Step 2: Reaction with Ancillary Ligand (acac) A->B C Final Product: Ir(piq)₂(acac) B->C D Purification: Column Chromatography & Gradient Sublimation C->D E Structural Verification (NMR, Mass Spec) D->E F Photophysical Analysis (UV-Vis, PL, PLQY) D->F G Electrochemical Analysis (Cyclic Voltammetry) D->G H Host-Guest Doping (EML Formulation) D->H I Vacuum Thermal Evaporation H->I J Device Assembly (Multilayer Stack) I->J K Electroluminescence Testing (EQE, CIE) J->K

Figure 1: Overall workflow from ligand to functional OLED device.

Experimental Protocols: Synthesis of Ir(piq)₂(acac)

This section provides a detailed, two-step protocol for the synthesis of Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III).

Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [(piq)₂Ir(μ-Cl)]₂

The first step involves the cyclometalation of the 'piq' ligand with an iridium salt to form a dimer linked by chloride bridges. This dimer is a versatile intermediate for creating various heteroleptic complexes.

Rationale: This reaction, a modified Nonoyama procedure, uses a high-boiling point solvent mixture to provide the necessary thermal energy for the C-H bond activation required for cyclometalation.[7] The water component helps to solubilize the iridium salt initially.

Materials & Reagents:

  • Iridium(III) chloride trihydrate (IrCl₃·3H₂O)

  • 1-Phenylisoquinoline (piq) (2.2 equivalents)

  • 2-Methoxyethanol

  • Deionized water

  • Methanol

  • Two-neck round-bottom flask (250 mL)

  • Condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas inlet

Procedure:

  • Setup: Assemble the two-neck flask with a condenser and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add IrCl₃·3H₂O (1.0 eq), 1-phenylisoquinoline (2.2 eq), and a solvent mixture of 2-methoxyethanol and water (3:1 v/v).[7]

  • Reaction: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring under the inert atmosphere.[7] The reaction is typically maintained for 18-24 hours. The progress can be monitored by TLC (Thin Layer Chromatography) until the starting materials are consumed.

  • Precipitation: After cooling the reaction mixture to room temperature, add deionized water to precipitate the crude product.[7]

  • Isolation: Collect the resulting reddish-brown solid by vacuum filtration.

  • Washing: Wash the collected solid sequentially with water and then methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified solid in a vacuum oven. The product, [(piq)₂Ir(μ-Cl)]₂, is typically used in the next step without further purification.

Step 2: Synthesis of Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III), Ir(piq)₂(acac)

The chloro-bridges of the dimer are cleaved and replaced by the ancillary acetylacetonate (acac) ligand to yield the final monomeric complex.

Rationale: A slight excess of the ancillary ligand and a base (Na₂CO₃) are used to drive the reaction to completion. The base deprotonates the acetylacetone, facilitating its coordination to the iridium center.

Materials & Reagents:

  • [(piq)₂Ir(μ-Cl)]₂ dimer (from Step 1)

  • Acetylacetone (acacH) (2.5 equivalents)

  • Anhydrous sodium carbonate (Na₂CO₃) (5-6 equivalents)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, suspend the iridium dimer [(piq)₂Ir(μ-Cl)]₂ (1.0 eq) in 2-ethoxyethanol.

  • Reagent Addition: Add acetylacetone (2.5 eq) and sodium carbonate (5-6 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 135 °C) and stir for 12-18 hours. The solution will typically turn into a clear, deep red color.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM).

  • Purification:

    • Filter the DCM solution to remove inorganic salts (Na₂CO₃, NaCl).

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography, typically using a DCM/hexane solvent gradient. The red band corresponding to the product should be collected.

  • Final Product: Evaporate the solvent from the collected fractions to yield Ir(piq)₂(acac) as a deep red crystalline solid.[8] Further purification for high-performance devices can be achieved through temperature-gradient sublimation.

Material Characterization

Once synthesized, the complex must be thoroughly characterized to confirm its identity and understand its optoelectronic properties.

Photophysical Properties

The interaction of the material with light is fundamental to its function as an emitter. These properties are typically measured in a dilute solution (e.g., THF or DCM).

PropertyTypical Value for Ir(piq)₂(acac)Significance
Absorption (λₘₐₓ) ~302 nm (in THF)[8]Corresponds to singlet metal-to-ligand charge transfer (¹MLCT) and ligand-centered (¹π-π*) transitions.
Phosphorescence (λₑₘ) ~620 - 633 nm (in THF)[4][8]The emission wavelength (color) from the triplet excited state (³MLCT). Defines the material as a red emitter.
HOMO Level ~5.0 - 5.48 eV[7][8]Highest Occupied Molecular Orbital. Important for hole injection and device architecture design.
LUMO Level ~3.0 eV[8]Lowest Unoccupied Molecular Orbital. Important for electron injection and device architecture design.
PL Quantum Yield (Φ) 0.1 - 0.32 (in solution)[4]The ratio of photons emitted to photons absorbed. A measure of the intrinsic emissive efficiency.
Phosphorescence Lifetime (τ) 0.43 - 1.9 µs[4]The decay time of the excited state. Shorter lifetimes can help reduce efficiency roll-off at high brightness.
Structural and Electrochemical Verification
  • ¹H NMR & ¹³C NMR: Confirms the molecular structure and purity of the complex.

  • Mass Spectrometry (ESI-MS, MALDI-TOF): Verifies the molecular weight of the final product.

  • Cyclic Voltammetry (CV): An electrochemical method used to experimentally determine the HOMO and LUMO energy levels of the complex, which is crucial for designing an efficient OLED device structure.[7]

OLED Device Fabrication and Performance

The ultimate test of an emitter is its performance in a multilayer OLED. The Ir(piq)₂(acac) complex is used as a phosphorescent dopant within a host material in the emissive layer (EML).

Representative OLED Device Architecture

A typical device structure is fabricated by sequential deposition of organic layers and a metal cathode onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate under high vacuum (<10⁻⁶ Torr).

G cluster_0 OLED Stack Cathode Cathode (e.g., Al) EIL EIL: LiF Cathode->EIL ETL ETL: Alq₃ EIL->ETL EML EML: Host doped with Ir(piq)₂(acac) ETL->EML HTL HTL: NPB EML->HTL HIL HIL: m-MTDATA HTL->HIL Substrate Anode: ITO on Glass HIL->Substrate

Figure 2: Example of a multilayer phosphorescent OLED structure.
  • Rationale for Doping: The Ir(piq)₂(acac) emitter is doped into a host material (e.g., CBP) at a low concentration (typically 2-10 wt%).[4] This is critical to prevent self-quenching phenomena like triplet-triplet annihilation, where two excited emitter molecules interact non-radiatively, reducing device efficiency.[8]

Performance Metrics

The performance of the fabricated device is evaluated based on several key parameters.

MetricDescriptionTypical Performance for Ir(piq)₂(acac) Devices
External Quantum Efficiency (EQE) The ratio of photons emitted from the device to electrons injected.8.5% - 22.9%[7][9]
Current Efficiency (cd/A) Luminous intensity per unit of drive current.7.0 - 9.4 cd/A[4][7]
Turn-on Voltage (V) The voltage at which the device begins to emit light (e.g., at 1 cd/m²).~4.5 V[4]
CIE Coordinates (x, y) A measure of the emission color on the 1931 CIE color space.(0.61, 0.36) to (0.68, 0.32)[7][9]
Maximum Luminance (cd/m²) The maximum brightness achieved by the device.> 7,600 cd/m²[4]

Note: Performance can vary significantly based on the choice of host material, transport layers, and overall device architecture optimization.[10]

Conclusion and Outlook

This compound has proven to be an exceptional ligand for constructing robust and highly efficient red phosphorescent emitters for OLED applications. The synthesis of complexes like Ir(piq)₂(acac) is well-established and follows a reproducible two-step protocol. By understanding the relationship between the ligand structure, the resulting complex's photophysical properties, and its behavior within a device, researchers can effectively design and fabricate high-performance red OLEDs. Future work in this area continues to focus on modifying the 'piq' ligand with various electron-donating or -withdrawing groups to further tune emission towards the deep-red and near-infrared regions, enhance quantum yields, and improve device stability for next-generation displays and lighting.[4][11]

References

  • Li, X., Minaev, B., Ågren, H., & Tian, H. (2011). Density Functional Theory Study of Photophysical Properties of Iridium(III) Complexes with Phenylisoquinoline and Phenylpyridine Ligands. The Journal of Physical Chemistry C, 115(44), 21915–21924. [Link]
  • Li, X., Minaev, B., Ågren, H., & Tian, H. (2011). Density functional theory study of photophysical properties of iridium(III) complexes with phenylisoquinoline and phenylpyridine ligands. Harbin Institute of Technology. [Link]
  • Singh, R., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI. [Link]
  • Zhang, Z., & Zheng, Y. (n.d.). Fast Synthesis of the Iridium (Iii) Complexes At Room Temperature for High-Performance Oleds.
  • Kim, J. H., et al. (2021). Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. Scientific Reports, 11(1), 8480. [Link]
  • The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations. (A) The current efficiency-luminance-EQE curves. (B) The EL spectra. [Link]
  • (PDF) Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III)
  • Key performance d
  • You, Y., et al. (2021). Iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile units for efficient NIR organic light-emitting diodes. Cell Reports Physical Science, 2(8), 100531. [Link]
  • Liu, S., et al. (2024). Synthesis and Performance of Deep-Red Phosphorescent Iridium Complexes with Pyrone as an Auxiliary Ligand. Molecules, 29(13), 3101. [Link]
  • Chen, Y., et al. (2021). Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. Frontiers in Chemistry, 9, 755365. [Link]
  • Lee, S. Y., et al. (2013). Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Dalton Transactions, 42(42), 15046-15056. [Link]
  • Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes. [Link]
  • New blue phosphorescent iridium complexes for OLEDs. [Link]
  • S., M., & Iyer, P. K. (2017). Synthesis, photophysical, electrochemical and electroluminescence studies of red emitting phosphorescent Ir(III) heteroleptic complexes. Journal of Chemical Sciences, 129(9), 1431–1443. [Link]
  • Jiang, B., et al. (2017). Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%. Journal of Materials Chemistry C, 5(39), 10220-10224. [Link]
  • Request PDF: Synthesis, characterization of the phenylquinoline-based on iridium(III) complexes for solution processable phosphorescent organic light-emitting diodes. [Link]
  • Request PDF: [Ir(acac)(η 2-C 8H 14)
  • Sasabe, H., & Kido, J. (2014). Phosphorescent cyclometalated complexes for efficient blue organic light-emitting diodes.
  • Blue and Green Phosphorescent Organic Light-Emitting Diodes Based on Bis(cyclometalated)
  • Wang, X., et al. (2021). Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. Cell Reports Physical Science, 2(1), 100293. [Link]
  • Kim, J., et al. (2018). Tuning the Photophysical Properties of Homoleptic Tris-Cyclometalated Ir(III) Complexes by Facile Modification of the Imidazo-Phenanthridine and Their Application to Phosphorescent Organic Light-Emitting Diodes. Inorganic Chemistry, 57(1), 349–361. [Link]
  • Recent advances in phosphorescent platinum complexes for organic light-emitting diodes. [Link]
  • (PDF) Search for New Blue Phosphorescent Iridium(III)
  • Edkins, K., et al. (2023). Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups. Inorganic Chemistry, 62(6), 2608–2621. [Link]
  • Edkins, K., et al. (2023). Tuning Emission Lifetimes of Ir(C^N)2(acac) Complexes with Oligo(phenyleneethynylene) Groups. Inorganic Chemistry, 62(6), 2608–2621. [Link]
  • Request PDF: Phosphorescent organic light-emitting devices (PhOLEDs)

Sources

Application Notes and Protocols for Evaluating the Antitumor Activity of 3-Arylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-arylisoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activities. Within oncology research, this structural motif has garnered significant attention due to its prevalence in compounds that exhibit remarkable antitumor effects through diverse and potent mechanisms of action.[1][2] These derivatives have demonstrated efficacy against a wide range of human cancer cell lines, including those resistant to standard chemotherapeutics.[3] This guide provides a comprehensive overview of the primary antitumor mechanisms of 3-arylisoquinoline derivatives and offers detailed protocols for their evaluation, designed for researchers in drug discovery and development.

Part 1: Core Mechanisms of Antitumor Activity

The anticancer effects of 3-arylisoquinoline derivatives are not monolithic; instead, they target several key cellular processes essential for tumor growth and survival. Understanding these mechanisms is crucial for guiding drug design and interpreting experimental data.

Inhibition of DNA Topoisomerases

Scientific Rationale: DNA topoisomerases (Topo) are essential enzymes that resolve topological challenges in DNA, such as supercoiling, which arise during replication and transcription.[4] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase activity, making these enzymes prime targets for chemotherapy.[5] Many 3-arylisoquinoline derivatives function as potent topoisomerase inhibitors. They often act as intercalating agents that insert between DNA base pairs, stabilizing the transient DNA-topoisomerase cleavage complex.[6][7] This prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering apoptotic cell death.[4] Notably, different derivatives have been shown to inhibit Topoisomerase I, Topoisomerase II, or act as dual inhibitors, offering a broad spectrum of activity.[6][7][8][9]

Mechanism Visualization:

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Inhibition by 3-Arylisoquinoline Supercoiled_DNA Supercoiled DNA Topo_Binding Topo Binds DNA Supercoiled_DNA->Topo_Binding Replication/ Transcription Cleavage_Complex Topo-DNA Cleavage Complex Topo_Binding->Cleavage_Complex Creates Nick Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibition of Re-ligation Arylisoquinoline 3-Arylisoquinoline Derivative Arylisoquinoline->Stabilized_Complex DNA_Breaks Double-Strand DNA Breaks Stabilized_Complex->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis Microtubule_Disruption cluster_0 Normal Cell Division cluster_1 Inhibition by 3-Arylisoquinolinone Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Inhibition Inhibition of Polymerization Tubulin->Inhibition Microtubules Functional Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Cell Division Mitotic_Spindle->Cell_Division Arylisoquinolinone 3-Arylisoquinolinone Arylisoquinolinone->Tubulin Binds Colchicine Site Disrupted_Spindle Disrupted Mitotic Spindle Inhibition->Disrupted_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of microtubule polymerization by 3-arylisoquinolinones.

Modulation of Signaling Pathways and Induction of Apoptosis

Scientific Rationale: Regardless of the primary molecular target, the ultimate fate of a cancer cell treated with an effective 3-arylisoquinoline derivative is often apoptosis. This programmed cell death can be initiated by various stimuli, including irreparable DNA damage or mitotic arrest. Several studies have shown that these compounds trigger the intrinsic (mitochondrial) pathway of apoptosis. [10][11]Furthermore, some derivatives have been found to suppress critical pro-survival signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in proliferation, growth, and survival. [6][8][12]By inhibiting this pathway, the compounds can decrease the threshold for apoptosis and suppress cell proliferation, migration, and invasion. [6][8] Mechanism Visualization:

Apoptosis_Induction Compound 3-Arylisoquinoline Derivative DNA_Damage DNA Damage (Topo Inhibition) Compound->DNA_Damage Microtubule_Disruption Microtubule Disruption Compound->Microtubule_Disruption PI3K_Inhibition PI3K/Akt/mTOR Pathway Inhibition Compound->PI3K_Inhibition Mitochondria Mitochondria DNA_Damage->Mitochondria Stress Signals Microtubule_Disruption->Mitochondria Stress Signals Apoptosis Apoptosis PI3K_Inhibition->Apoptosis Lowers Apoptotic Threshold Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 (Executioner) Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptosis induction and signaling pathway modulation.

Part 2: Experimental Protocols

This section provides step-by-step methodologies for the comprehensive evaluation of 3-arylisoquinoline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein with the dye sulforhodamine B. It is a reliable and sensitive method for assessing the antiproliferative activity of test compounds. [13][14] Methodology:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 3-arylisoquinoline derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds or vehicle control (e.g., DMSO). Include a "time zero" plate that is fixed immediately.

  • Incubation: Incubate the plates for the desired exposure time (typically 48-96 hours). [13]4. Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry. [3][15] Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the 3-arylisoquinoline derivative at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24 hours.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest. [15]

Protocol 3: Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis. [5][16] Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

    • 1X Topo I Reaction Buffer

    • 0.5 µg of supercoiled plasmid DNA (e.g., pBR322)

    • Test compound at various concentrations (or vehicle control)

    • 1 Unit of human Topoisomerase I enzyme

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and EDTA).

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Visualize the DNA bands under UV light.

  • Interpretation:

    • Negative Control (DNA only): A single fast-migrating band (supercoiled).

    • Positive Control (DNA + Topo I): A slower-migrating band or smear (relaxed).

    • Inhibitor (DNA + Topo I + Compound): A visible supercoiled DNA band indicates inhibition of the enzyme's relaxation activity. The intensity of this band correlates with the degree of inhibition.

Protocol 4: In Vivo Xenograft Tumor Model

Principle: To evaluate the antitumor efficacy in a living system, human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The effect of the test compound on tumor growth is then monitored over time. [3][8][17] Methodology (General Guideline): All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation: Culture a relevant human cancer cell line (e.g., HCT-15, NCI-H446). [3][8]Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.

  • Implantation: Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the 3-arylisoquinoline derivative via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle. A positive control group (e.g., treated with a standard-of-care drug like etoposide) is often included. [8]5. Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals, excise the tumors, and record their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze statistical significance between the treated and control groups.

Part 3: Data Presentation

Quantitative data should be organized for clarity and easy comparison.

Table 1: Example In Vitro Cytotoxicity Profile of 3-Arylisoquinoline Analogs

CompoundR¹ GroupR² GroupCancer Cell Line A IC₅₀ (µM)Cancer Cell Line B IC₅₀ (µM)Cancer Cell Line C IC₅₀ (µM)
1a -H-OCH₃5.2 ± 0.47.8 ± 0.93.1 ± 0.2
1b -F-OCH₃0.9 ± 0.11.3 ± 0.20.7 ± 0.1
1c -F-N(CH₃)₂0.08 ± 0.01 0.12 ± 0.02 0.05 ± 0.01
Etoposide N/AN/A1.5 ± 0.32.1 ± 0.40.9 ± 0.2
Data are presented as mean ± SEM from three independent experiments.

Table 2: Example Mechanistic Profile of Lead Compound 1c

AssayEndpointResult (at 0.1 µM)
Cell Cycle Analysis % Cells in G2/M Phase (24h)65.7% (Control: 12.1%)
Apoptosis Assay % Apoptotic Cells (Annexin V+)48.2% (Control: 4.5%)
Topo II Inhibition % Inhibition of DNA Relaxation85%
Results are representative of typical findings for a potent derivative.

References

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]
  • Liu, L., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(7), 5543-5564. [Link]
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. European Journal of Medicinal Chemistry, 257, 115518. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PMC - NIH. [Link]
  • Cho, W. J., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research, 20(3), 264-268. [Link]
  • Cho, W. J., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). SAR of Novel 3‑Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. iris@unitn. [Link]
  • Cho, W. J., et al. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 13(24), 4451-4454. [Link]
  • Vaskevich, R. I., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 108-118. [Link]
  • Yang, S. H., et al. (2010). Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5277-5281. [Link]
  • Al-Ostath, R. A., et al. (2023). Apoptosis induction induced by the derivatives 1, 3c.
  • Nguyen, C. H., et al. (2020). Scheme 2. Synthesis of 3-arylisoquinoline derivatives.
  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Agents. Molecules, 27(19), 6667. [Link]
  • Fernandes, T. B., et al. (2024). Aryl-isoquinoline as a Potential Scaffold for Novel Antitumor Agents against Glioblastoma Cells. Letters in Drug Design & Discovery, 21(5), 948-960. [Link]
  • Van, H. T. M., et al. (2015). Modification of 3-arylisoquinolines into 3,4-diarylisoquinolines and assessment of their cytotoxicity and topoisomerase inhibition. European Journal of Medicinal Chemistry, 92, 204-216. [Link]
  • Chaudhary, J., et al. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.
  • Shabaan, E. S., et al. (2023). Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines.
  • Figure 1. 3-Arylisoquinoline derivative 50 with antifungal activity. (2022).
  • Fernandes, T. B., et al. (2024). Aryl-isoquinoline as a Potential Scaffold for Novel Antitumor Agents against Glioblastoma Cells. Bentham Science. [Link]
  • Li, J., et al. (2021). Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies. Dalton Transactions, 50(3), 963-973. [Link]
  • Paudel, Y. N., et al. (2022).

Sources

Application Notes & Protocols: 3-Phenylisoquinoline Derivatives as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the evaluation of 3-phenylisoquinoline derivatives as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are indispensable components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their pivotal function in mitosis makes them a well-validated and highly attractive target for the development of anticancer therapeutics.[2][3] Agents that disrupt microtubule dynamics can trigger cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis).[1][4]

This document details the mechanism of action for this compound class, provides a logical workflow for their experimental evaluation, and offers detailed, self-validating protocols for key assays.

Mechanism of Action: Targeting the Colchicine Binding Site

Microtubule-targeting agents are broadly categorized as either stabilizing or destabilizing agents.[1] Stabilizers, such as paclitaxel, promote polymerization, while destabilizers inhibit it. This compound derivatives belong to the class of microtubule-destabilizing agents.[5] Their primary mechanism involves binding to the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[6][7] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[6]

The disruption of the delicate equilibrium between tubulin polymerization and depolymerization has profound cellular consequences. The inability to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that halts the cell cycle in the G2/M phase to prevent improper chromosome segregation.[5] Prolonged mitotic arrest forces the cell into the intrinsic apoptotic pathway, culminating in cell death.[5] A key advantage of targeting the colchicine binding site is the potential to overcome certain mechanisms of multidrug resistance that affect other classes of tubulin inhibitors.[3][8]

cluster_0 Microtubule Dynamics cluster_1 Inhibition Pathway alpha α-Tubulin dimer α/β-Tubulin Heterodimer alpha->dimer beta β-Tubulin beta->dimer mt Growing Microtubule dimer->mt Polymerization colchicine_site dimer->colchicine_site inhibitor This compound Derivative inhibitor->colchicine_site Binds to inhibited_dimer Inhibited Dimer (Conformationally Altered) colchicine_site->inhibited_dimer inhibited_dimer->mt Polymerization Blocked

Figure 1: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Evaluation Workflow

A systematic approach is essential for characterizing novel this compound derivatives. The workflow begins with broad cytotoxicity screening to identify potent compounds, followed by direct target engagement assays, and finally, cell-based assays to confirm the mechanism of action.

G start Synthesis of This compound Derivatives cytotoxicity Protocol 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values Identify 'Hit' Compounds cytotoxicity->ic50 tubulin_assay Protocol 2: In Vitro Tubulin Polymerization Assay ic50->tubulin_assay target_confirm Confirm Direct Inhibition of Tubulin tubulin_assay->target_confirm cellular_imaging Protocol 3: Immunofluorescence of Microtubule Network target_confirm->cellular_imaging cell_cycle Protocol 4: Cell Cycle Analysis (Flow Cytometry) target_confirm->cell_cycle moa_confirm Confirm Cellular Mechanism of Action (Microtubule Disruption, G2/M Arrest) cellular_imaging->moa_confirm cell_cycle->moa_confirm lead_opt Lead Optimization (SAR Studies) moa_confirm->lead_opt

Figure 2: Recommended workflow for the evaluation of this compound derivatives.

Quantitative Data Summary

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency of this compound derivatives. The tables below present example data for this class of compounds, demonstrating the impact of substitutions on their biological activity.[2][5]

Table 1: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against Human CEM Leukemia Cell Line [2][5]

Compound R1 (at C4) R2 R3 R4 R5 IC50 (µM)
21 Pyridinylmethyl OCH₃ H H H 4.10
24 Pyridinylmethyl OCH₃ OCH₃ H H 8.13
27 Pyridinylmethyl H H H NO₂ 11.45

| 32 | Pyridinylmethyl | OCH₃ | OCH₃ | H | NO₂ | 0.64 |

Table 2: Tubulin Polymerization Inhibitory Activity [2][5]

Compound Concentration (µM) Inhibition (%)

| 32 | 40 | 52 |

Note: The data presented is illustrative and sourced from published literature.[2][5] Actual results will vary based on specific compound structures and experimental conditions.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Method)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a test compound.[9][10]

A. Rationale The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic potential of novel compounds.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.[10] A decrease in signal indicates a reduction in cell viability.

B. Materials

  • Cancer cell lines (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound test compounds

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (570 nm absorbance)

C. Step-by-Step Methodology

  • Cell Seeding: Culture cells to ~80% confluency. Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock solution in complete medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the serially diluted test compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[12]

Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This is a direct biochemical assay to confirm that the test compound's cytotoxic effect is due to the inhibition of tubulin polymerization.[13]

A. Rationale This assay monitors the assembly of purified tubulin into microtubules in real-time.[14] It utilizes a fluorescent reporter that specifically binds to polymerized microtubules, causing a significant increase in its fluorescence signal.[13] An inhibitory compound will prevent this increase in fluorescence. This method is generally more sensitive than turbidimetric assays.[13]

B. Materials

  • Purified tubulin (>99%, bovine or porcine)[15]

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine triphosphate (GTP)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI or a dedicated reporter from a kit)

  • Positive Control (Inhibitor): Nocodazole or Colchicine

  • Negative Control (Vehicle): DMSO in General Tubulin Buffer

  • Test Compounds (this compound derivatives)

  • Black, opaque 96-well microplate (for fluorescence)

  • Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for the dye)

C. Step-by-Step Methodology

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. Thaw all reagents on ice.

  • Reaction Mix Preparation: On ice, prepare a tubulin reaction mix to a final concentration of 2-4 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye (as per manufacturer's instructions).[13] Keep this mix on ice until use.

  • Compound Plating: Add 5 µL of 10x concentrated test compounds, positive control (e.g., 100 µM Nocodazole), or vehicle control to the appropriate wells of the pre-warmed 96-well plate.[13]

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing air bubbles.

  • Fluorescence Reading: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time for each concentration. The vehicle control should show a sigmoidal curve representing microtubule polymerization. Compare the curves of the test compounds to the controls. Calculate the percentage of inhibition at the plateau phase relative to the vehicle control.

Protocol 3: Immunofluorescence Staining of the Microtubule Network

This protocol allows for the direct visualization of the effects of the test compounds on the cellular microtubule cytoskeleton.

A. Rationale By staining tubulin within cells, one can observe the structural integrity of the microtubule network.[16] Treatment with a polymerization inhibitor like a this compound derivative is expected to cause a diffuse, depolymerized tubulin signal, in contrast to the well-defined filamentous network seen in control cells. Methanol fixation is often preferred for visualizing microtubules.[17]

B. Materials

  • Cells grown on sterile glass coverslips in a 12- or 24-well plate

  • Test compound and vehicle (DMSO)

  • Pre-warmed (37°C) and ice-cold (-20°C) methanol

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: Hoechst or DAPI

  • Mounting medium

  • Fluorescence microscope

C. Step-by-Step Methodology

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere for 24 hours. Treat the cells with the test compound (at 1x and 5x IC50) and a vehicle control for an appropriate time (e.g., 16-24 hours).

  • Fixation: Wash the cells twice with warm PBS. Fix the cells by incubating the coverslips in ice-cold methanol for 5-10 minutes at -20°C.[17]

  • Rehydration and Blocking: Wash the coverslips three times with PBS to rehydrate.[16] Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes at room temperature.[18]

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer (e.g., 1:500 to 1:1000). Invert the coverslips onto droplets of the antibody solution on a piece of parafilm in a humidified chamber. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS containing 0.1% Tween-20.

  • Secondary Antibody and Nuclear Stain Incubation: Dilute the fluorescently-labeled secondary antibody and the nuclear stain in Blocking Buffer. Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.[19]

  • Final Washes: Repeat the washing step from C.5.

  • Mounting: Briefly rinse the coverslips in distilled water. Mount the coverslips onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images of the tubulin network (e.g., green channel) and nuclei (blue channel). Compare the microtubule structure in treated cells versus control cells.

References

  • Benchchem. (2025).
  • Gaukroger, K., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals (Basel), 13(1), 8. [Link]
  • Machado, C. B., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323-39. [Link]
  • Waterman-Storer, C. (2001). Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. University of Wisconsin.
  • Cell Produce. (2011). Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. Cell Produce.
  • Singh, P., et al. (2014). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Medicinal Chemistry, 21(3), 300-22. [Link]
  • Benchchem. (2025).
  • Gaukroger, K., et al. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PubMed, 13(1), 8. [Link]
  • Lu, Y., et al. (2012). Tubulin Inhibitors Targeting the Colchicine Binding Site: A Perspective of Privileged Structures. Journal of Medicinal Chemistry, 2012. [Link]
  • Basak, A., et al. (2021). A Potent, Metabolically Stable Tubulin Inhibitor Targets the Colchicine Binding Site and Overcomes Taxane Resistance. Cancer Research. [Link]
  • Kokoshka, J. M., et al. (1998). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • Benchchem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Kalous, O., et al. (2004). The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. Cancer Research. [Link]
  • Chen, Q., et al. (2014). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Theranostics, 4(11), 1134-44. [Link]
  • Benchchem. (2025).
  • Wang, L., et al. (2014). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 19(3), 3510-23. [Link]
  • Breuzard, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers (Basel), 13(20), 5226. [Link]
  • Janke, C. (2016).
  • Andrews, D.
  • Gombos, R., et al. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein. Journal of Visualized Experiments, (142). [Link]
  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50635. [Link]
  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4783-4797. [Link]
  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods.
  • Zheng, C., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(8), 619-26. [Link]
  • Fancutt, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 287. [Link]
  • Real Research. IMMUNOFLUORESCENCE STAINING OF ACTIN, TUBULIN AND NUCLEI USING PANC-1 AND HEK293 CELLS GROWN ON LIFEGEL. Real Research.
  • ResearchGate. (2012). ChemInform Abstract: Synthesis and Biological Evaluation of 1-Phenyl-1,2,3,4-dihydroisoquinoline Compounds as Tubulin Polymerization Inhibitors.
  • Benchchem. (2025).
  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed, 65(6), 4783-4797. [Link]
  • Spillane, K. M., et al. (2018). Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion (STED) Microscopy. Journal of Visualized Experiments, (134). [Link]
  • Leese, M. P., et al. (2016). Synthesis, antitubulin, and antiproliferative SAR of C3/C1-substituted tetrahydroisoquinolines. Journal of Medicinal Chemistry, 59(17), 7951-69. [Link]
  • Carlino, L., et al. (2011). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 2(3), 229-33. [Link]
  • Wawro, A. M., et al. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Cancers (Basel), 12(8), 2172. [Link]
  • Asgari, F., et al. (2022). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents in Medicinal Chemistry, 22(10), 2011-2025. [Link]
  • La Regina, G., et al. (2007). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies. Journal of Medicinal Chemistry, 50(12), 2865-74. [Link]
  • Balewski, L., & Kornicka, A. (2020). SAR for a series of phenylisoquinolines and triazole-bearing isoquinoline derivatives with anti-malarial activity.

Sources

Protocol for the Robust Quantification of 1-Phenyl-3,4-dihydroisoquinoline using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Development Professionals

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise and reliable quantification of 1-phenyl-3,4-dihydroisoquinoline. This compound belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their presence in various natural alkaloids and their potential as scaffolds for therapeutic agents.[1] The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research, process development, and quality control environments. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4]

Introduction and Scientific Rationale

The 1-phenyl-3,4-dihydroisoquinoline core structure is a key pharmacophore found in numerous biologically active molecules. Its derivatives have been explored for a wide range of pharmacological activities, necessitating the development of robust analytical methods to support drug discovery and development programs. Accurate quantification is essential for pharmacokinetic studies, stability testing, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] This protocol employs a reverse-phase chromatographic separation on a C18 stationary phase, which is well-suited for retaining and separating moderately non-polar analytes like 1-phenyl-3,4-dihydroisoquinoline from polar and non-polar impurities. The method's trustworthiness is established through a comprehensive validation process, ensuring that it is fit for its intended purpose.[6]

Principle of the Method

The fundamental principle of this method is reverse-phase chromatography, where the stationary phase (a C18 silica-based column) is non-polar, and the mobile phase is a more polar mixture of acetonitrile and water.[7] The analyte, 1-phenyl-3,4-dihydroisoquinoline, partitions between the stationary and mobile phases based on its hydrophobicity. By carefully controlling the mobile phase composition, a reproducible retention time is achieved, allowing for the separation of the analyte from other components in the sample matrix.

Quantification is performed using a UV detector. The analyte possesses a chromophore that absorbs light in the ultraviolet region. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the detector flow cell. By creating a calibration curve from reference standards of known concentrations, the concentration of 1-phenyl-3,4-dihydroisoquinoline in unknown samples can be accurately determined.

Materials, Reagents, and Instrumentation

Instrumentation
  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (4-decimal place).

  • Ultrasonic Bath.

  • Vortex Mixer.

  • pH Meter.

  • Class A Volumetric Glassware.

Chemicals and Reagents
  • 1-Phenyl-3,4-dihydroisoquinoline reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC Grade.

  • Methanol (MeOH), HPLC Grade.

  • Water, HPLC or Milli-Q grade.

  • Formic Acid, analytical grade.

  • Syringe filters, 0.45 µm (e.g., PTFE or Nylon).

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B: Acetonitrile.

  • Rationale: The use of a C18 column necessitates a polar mobile phase for the elution of non-polar compounds.[5] Formic acid is added to the aqueous phase to acidify the mobile phase (typically to a pH between 2.5 and 3.5). This suppresses the ionization of residual silanol groups on the silica-based stationary phase and ensures that the nitrogen atom in the dihydroisoquinoline ring is protonated, leading to sharper, more symmetrical peaks and improved retention time reproducibility.[8]

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 1-phenyl-3,4-dihydroisoquinoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards for the calibration curve by serially diluting the stock solution with the mobile phase (at initial gradient conditions) or a 50:50 mixture of acetonitrile and water. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The following is a general procedure; it must be adapted based on the specific sample matrix.

  • Accurately weigh the sample containing 1-phenyl-3,4-dihydroisoquinoline to obtain a theoretical final concentration within the calibration range (e.g., ~25 µg/mL).

  • Transfer the sample to a suitable volumetric flask.

  • Add a diluent (e.g., 50:50 acetonitrile/water) to approximately 70% of the final volume.

  • Sonicate for 15 minutes to ensure complete dissolution of the analyte.[9]

  • Allow the solution to cool to room temperature, then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[10] This step is critical to remove particulate matter that could damage the injector or block the column.[10]

Chromatographic Conditions and Data Acquisition

The method parameters must be precisely set on the HPLC instrument for reproducible results.

ParameterCondition
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm
Run Time 15 minutes
  • Rationale for Wavelength Selection: While a full UV scan is recommended to determine the absolute λmax, isoquinoline and its derivatives typically exhibit strong absorbance around 270-280 nm.[5] A wavelength of 278 nm provides good sensitivity for the analyte while potentially minimizing interference from other matrix components. A Diode Array Detector is advantageous as it can assess peak purity.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is reliable and fit for purpose, a validation protocol must be executed.[3][11]

System Suitability

Before sample analysis, the chromatographic system's performance must be verified.

  • Procedure: Inject a working standard solution (e.g., 25 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.[11]

    • Tailing Factor (Asymmetry Factor): 0.8 - 1.5.

    • Theoretical Plates (N): > 2000.

Specificity
  • Procedure: Inject a blank (diluent) and a placebo (sample matrix without the analyte).

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 1-phenyl-3,4-dihydroisoquinoline.

Linearity and Range
  • Procedure: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of a sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Procedure: These can be estimated from the calibration curve based on the standard deviation of the response (σ) and the slope (S) of the curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[12]

  • Acceptance Criteria: The LOQ must be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[12]

Data Visualization and Workflow

Example Validation Data Summary
Validation ParameterResultAcceptance Criteria
System Suitability
RSD of Peak Area0.45%≤ 2.0%
RSD of Retention Time0.15%≤ 2.0%
Tailing Factor1.10.8 - 1.5
Theoretical Plates8500> 2000
Linearity (1-100 µg/mL)
Correlation (r²)0.9998≥ 0.999
Accuracy (Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
Repeatability0.8%≤ 2.0%
Intermediate Precision1.2%≤ 2.0%
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions prep_sample Prepare Sample: Weigh, Dissolve, Filter cal_curve Calibration Curve (Inject Standards) prep_std->cal_curve prep_mobile Prepare Mobile Phases (A & B) sample_inj Inject Samples prep_sample->sample_inj sys_suit System Suitability Test (6 Injections) prep_mobile->sys_suit sys_suit->cal_curve cal_curve->sample_inj integrate Integrate Peaks sample_inj->integrate quantify Quantify Analyte (vs. Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV quantification of 1-phenyl-3,4-dihydroisoquinoline.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and accurate system for the quantification of 1-phenyl-3,4-dihydroisoquinoline. The validation data confirms that the method's performance meets the stringent requirements for pharmaceutical analysis as outlined by ICH guidelines.[2][3] The clear, step-by-step protocol, supported by scientific rationale for key experimental choices, enables its straightforward implementation in any analytical laboratory equipped with standard HPLC instrumentation. This method is a valuable tool for researchers, scientists, and drug development professionals working with this important class of compounds.

References

  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • ResearchGate. (2013). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • MDPI. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... by Liquid Chromatography.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride....
  • PubChem. (n.d.). 1-Phenyl-3,4-dihydroisoquinoline.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • NIST. (n.d.). Isoquinoline.
  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
  • Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters....

Sources

Application Note: Quantitative Analysis of 3-Phenylisoquinoline in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of 3-Phenylisoquinoline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound and its derivatives are of increasing interest in pharmaceutical development for their potential therapeutic activities, including antitumor properties.[1][2] Accurate quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The methodology herein is designed to deliver high sensitivity, selectivity, and robustness, conforming to the principles outlined in the FDA's M10 Bioanalytical Method Validation guidance.[3] We will explore the rationale behind critical methodological choices, from sample preparation to instrument parameters, ensuring the protocol is both scientifically sound and readily applicable in a research or drug development setting.

Introduction: The Rationale for a Robust Bioanalytical Method

This compound is a heterocyclic aromatic organic compound with a molecular weight of 205.25 g/mol .[4] Its core structure is a scaffold for various derivatives being investigated for a range of biological activities.[2] To understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile, it is essential to measure its concentration in biological fluids over time. LC-MS/MS has become the definitive technique for such bioanalytical challenges due to its unparalleled sensitivity and selectivity, allowing for the precise measurement of low-concentration analytes in complex biological matrices.[5][6]

The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the sample (e.g., phospholipids, proteins, salts) interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[7][8] A well-developed method, therefore, hinges on a meticulous sample preparation strategy and optimized chromatographic separation to mitigate these effects. This note details a workflow designed to overcome these challenges, ensuring data of the highest quality and integrity.

Comprehensive Analytical Workflow

The entire process, from sample handling to data reporting, follows a structured and validated pathway. Each stage is critical for the success of the subsequent step, culminating in reliable quantitative data.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Login ISTD_Spike Internal Standard Spiking SampleReceipt->ISTD_Spike Add IS SamplePrep Sample Preparation (SPE) ISTD_Spike->SamplePrep Extract LC_Separation LC Separation SamplePrep->LC_Separation Inject Extract MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Ionize & Detect DataProcessing Data Processing & Integration MSMS_Detection->DataProcessing Acquire Data Quantification Quantification (Calibration Curve) DataProcessing->Quantification Calculate Ratio Report Report Generation Quantification->Report Finalize Results

Figure 1: High-level workflow for the LC-MS/MS analysis of this compound.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is a critical decision dictated by the required sensitivity, sample volume, and the nature of the biological matrix.[9] For robust, high-sensitivity assays suitable for pharmacokinetic studies, Solid-Phase Extraction (SPE) is the preferred method. It provides superior cleanup compared to simpler methods like Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), effectively removing phospholipids and other matrix components that are primary causes of ion suppression.[6][9]

3.1. The Role of the Internal Standard (IS)

An internal standard is essential for precise and accurate quantification.[10] It is a compound added at a known concentration to every sample, calibrator, and quality control (QC) at the beginning of the process. The IS corrects for variability during sample preparation and instrumental analysis.[11] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d7). A SIL-IS co-elutes chromatographically and has nearly identical chemical properties and ionization efficiency to the analyte, but is distinguishable by mass.[12] If a SIL-IS is unavailable, a close structural analog with similar physicochemical properties may be used, though this requires more rigorous validation of potential differential matrix effects.

3.2. Decision Logic for Sample Preparation

SamplePrep_Decision Start Define Assay Goal LLOQ Required LLOQ? Start->LLOQ Matrix Matrix Complexity? LLOQ->Matrix Low (<1 ng/mL) PPT Protein Precipitation (PPT) - Fast, high-throughput - Less clean LLOQ->PPT High (>10 ng/mL) LLE Liquid-Liquid Extraction (LLE) - Better cleanup than PPT - Removes salts Matrix->LLE Medium (Urine) SPE Solid-Phase Extraction (SPE) - Best cleanup & concentration - Ideal for low LLOQ Matrix->SPE High (Plasma, Blood)

Figure 2: Decision tree for selecting a sample preparation method.

LC-MS/MS Method Parameters

The following parameters have been optimized for the selective and sensitive detection of this compound.

4.1. Liquid Chromatography (LC)

Effective chromatographic separation is crucial to resolve the analyte from endogenous interferences, reducing matrix effects at the point of ionization.[7] A reversed-phase C18 column provides excellent retention for aromatic compounds like this compound. A gradient elution ensures a reasonable run time while maintaining sharp peak shapes. The use of formic acid in the mobile phase is critical; it protonates the nitrogen on the isoquinoline ring, leading to better peak shape and significantly enhanced ionization efficiency in positive ESI mode.[13][14]

Parameter Condition
LC System Waters ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Vol. 5 µL
Gradient 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)

Table 1: Optimized Liquid Chromatography Conditions.

4.2. Tandem Mass Spectrometry (MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[15] The MRM transitions are selected for their specificity and intensity. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID) in the collision cell.[16] A "quantifier" transition is used for calculating the concentration, while a "qualifier" transition is monitored to confirm the identity of the analyte.

Parameter Setting
MS System Waters Xevo TQ-S or equivalent
Ionization Mode ESI Positive
Capillary Voltage 1.5 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas 1000 L/Hr (Nitrogen)
Cone Gas 150 L/Hr (Nitrogen)
Collision Gas Argon

Table 2: Mass Spectrometry Source and Gas Conditions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Transition Type
This compound206.1178.13025Quantifier
This compound206.1102.13035Qualifier
3-PIQ-d7 (IS)213.1185.13025Quantifier

Table 3: Optimized MRM Transitions and Compound Parameters.

Bioanalytical Method Validation (BMV)

For data to be acceptable for regulatory submission, the analytical method must be fully validated according to established guidelines, such as the FDA M10 Guidance.[3][17][18] This ensures the method is reliable and reproducible for its intended purpose.

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve ≥ 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Analyte response is ≥ 5x blank response. Accuracy within ±20%, Precision ≤ 20% CV.
Accuracy & Precision 3 levels of QCs (Low, Mid, High). Intra- and inter-day accuracy within ±15% of nominal. Precision ≤ 15% CV.
Matrix Effect Matrix factor should be consistent. CV of the IS-normalized matrix factor across lots should be ≤ 15%.
Recovery Extraction recovery should be precise and consistent across QC levels.
Stability Bench-top, freeze-thaw (≥3 cycles), and long-term stability assessed. Analyte concentration within ±15% of nominal.

Table 4: Summary of Key Method Validation Parameters and FDA Acceptance Criteria.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

  • Materials:

    • Human plasma (K2-EDTA)

    • This compound and SIL-IS reference standards

    • Methanol, Acetonitrile (HPLC or MS Grade)

    • Formic Acid (ACS Grade or higher)

    • Deionized Water (>18 MΩ·cm)

    • SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)

    • SPE Vacuum Manifold

    • Centrifuge, Vortex Mixer, Positive Displacement Pipettes

  • Procedure:

    • Thaw plasma samples, calibrators, and QCs to room temperature. Vortex gently to mix.

    • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of IS working solution (e.g., 100 ng/mL in 50:50 Methanol:Water). Vortex for 5 seconds.

    • Add 200 µL of 4% Phosphoric Acid in water to the sample to precipitate proteins and acidify. Vortex for 10 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Place SPE cartridges on the vacuum manifold.

    • Condition: Add 1 mL of Methanol to each cartridge. Allow to pass through by gravity or minimal vacuum.

    • Equilibrate: Add 1 mL of Deionized Water to each cartridge. Allow to pass through. Do not let the sorbent bed go dry.

    • Load: Carefully load the supernatant (~300 µL) from Step 4 onto the conditioned cartridges. Apply gentle vacuum to pull the sample through at a rate of ~1 mL/min.

    • Wash 1: Add 1 mL of 5% Methanol in water. Pull through completely.

    • Wash 2: Add 1 mL of 20% Methanol in water. Pull through completely. Dry the sorbent bed under full vacuum for 2 minutes.

    • Elute: Place a clean collection plate or tubes inside the manifold. Add 500 µL of Acetonitrile to each cartridge. Allow to soak for 30 seconds, then elute slowly under gentle vacuum.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A/B (95:5). Vortex for 20 seconds.

    • Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS System Operation and Data Acquisition

  • Ensure the LC system has sufficient mobile phases A and B. Purge the pumps.

  • Equilibrate the LC column at the initial gradient conditions (5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Open the mass spectrometer software and load the instrument method containing the parameters from Tables 1, 2, and 3.

  • Start the mass spectrometer scan. Confirm stable spray and signal by infusing a tuning solution if necessary.

  • Create a sample sequence list including blanks, calibration standards, QCs, and unknown samples.

  • Begin the sequence run.

  • After acquisition, process the data using the appropriate software (e.g., MassLynx/TargetLynx). Integrate the peak areas for the analyte and IS.

  • Generate a calibration curve using a linear regression model with 1/x² weighting.

  • Calculate the concentrations of the QCs and unknown samples from the calibration curve using the analyte/IS peak area ratios.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of this compound in human plasma. The use of solid-phase extraction for sample cleanup effectively mitigates matrix effects, while the optimized chromatography and MRM parameters ensure reliable detection. This method, when fully validated according to regulatory guidelines, is suitable for supporting all phases of drug development, from preclinical pharmacokinetic screening to pivotal clinical trials.

References

  • Agilent Technologies. (n.d.). Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer. Agilent.
  • Chiu, T. H., & Chen, C. F. (1998). Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. PubMed.
  • Suau, R., Rico, R., López-Romero, J. M., & Nájera, F. (2005). Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. PubMed.
  • Gómez-Pérez, M. L., Romero-González, R., Vidal, J. L., & Frenich, A. G. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Europe PMC.
  • Chen, H., Zuo, Y., & Deng, Y. (2006). LC-PDA-ESI/MS Identification of the Phenolic Components of Three Compositae Spices: Chamomile, Tarragon, and Mexican Arnica. PMC.
  • den Burger, J. C., Rosing, H., Hillebrand, M. J., Oprea, C., D'Andrea, M., Joerger, M., Schellens, J. H., & Beijnen, J. H. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed.
  • Sowa, I., Zielińska, S., Sawicki, J., Bogucka-Kocka, A., Staniak, M., Bartusiak-Szcześniak, E., Podolska-Fajks, M., Kocjan, R., & Wójciak-Kosior, M. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate.
  • Kamiloglu, S., Tomas, M., Ozdal, T., & Capanoglu, E. (2021). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.
  • Li, W., & Li, F. (2019). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate.
  • Menéndez-Perdomo, I. M., & Facchini, P. J. (2020). Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. ResearchGate.
  • Capoun, T., & Krykorkova, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. ResearchGate.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Thermo Fisher Scientific. (n.d.). Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applications. Thermo Fisher Scientific.
  • Qian, X., Liu, W., Chen, Y., & Hu, C. (2024). The detection settings for mass spectrometry conditions. ResearchGate.
  • BenchChem. (2025). Selecting the appropriate internal standard for Salsolinol quantification. BenchChem.
  • KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS.
  • Sowa, I., Zielińska, S., Sawicki, J., Bogucka-Kocka, A., Staniak, M., Bartusiak-Szcześniak, E., Podolska-Fajks, M., Kocjan, R., & Wójciak-Kosior, M. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PubMed.
  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Vesper, H. W., Hammett-Stabler, C. A., & Myers, G. L. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
  • Fenyo, D. (n.d.). Mass Spectrometric Protein Identification Using the Global Proteome Machine. Fenyo Lab.
  • ChemMastery With Dr. Z. (2023, October 10). Internal standard in Quantitative analysis Analytical chemistry. YouTube.
  • Zhang, H., Jin, L., Wang, Q., Wang, Y., & Zhang, W. (2020). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate.
  • Capoun, T., & Krykorkova, J. (2021). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Vide Leaf.
  • Waters Corporation. (n.d.). A Novel Method for Monitoring Matrix Interferences in Biological Samples using Dual-Scan MRM Mode Mass Spectrometry. Waters.
  • Lottspeich, F., & Engels, J. W. (Eds.). (2005). Mass Spectrometry-based Methods of Proteome Analysis. Wiley-VCH.
  • Wathoni, N., Haerudin, H., Yuniarsih, N., & Kurniawan, F. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. MDPI.
  • BLD Pharm. (n.d.). This compound. BLD Pharm.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • Sigma-Aldrich. (n.d.). This compound 97%. Sigma-Aldrich.
  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Sowa, I., Bączek, T., Kocjan, R., Staniak, M., Szultka-Młyńska, M., & Wójciak-Kosior, M. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC.
  • Xu, W., Chen, J., Liu, Y. N., Li, Y., Zhu, J., Liu, B., & Yu, L. Q. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.

Sources

Application Notes & Protocols: Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Arylisoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant pharmacological properties, including anticancer and antimicrobial activities.[1] Within this class, 3-arylisoquinolines represent a particularly valuable chemotype, investigated as topoisomerase inhibitors for cancer therapy and other medicinal applications. While classical methods for isoquinoline synthesis like the Bischler-Napieralski or Pomeranz–Fritsch reactions are foundational, they often require harsh conditions and offer limited scope for direct arylation at the C-3 position.[2]

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron species and an organic halide or triflate, stands out for its operational simplicity, high functional group tolerance, and the commercial availability and low toxicity of its reagents.[3][4][5] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of the Suzuki-Miyaura coupling for the efficient synthesis of 3-arylisoquinolines. We will delve into the mechanistic underpinnings, explore the critical parameters for reaction optimization, and provide detailed, field-proven protocols.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction is a synergistic interplay between the palladium catalyst, the substrates, and a base, proceeding through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halogen (or carbon-triflate) bond of the 3-substituted isoquinoline. This irreversible step oxidizes the metal center from Pd(0) to a square planar Pd(II) species.[6][7][8] The reactivity of the electrophile is critical, with the rate of oxidative addition typically following the trend: I > Br > OTf >> Cl.[4]

  • Transmetalation : This is the crucial step where the aryl group is transferred from the boron atom to the palladium center. The process requires activation of the neutral and weakly nucleophilic boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which then readily exchanges its organic moiety with the halide/triflate on the Pd(II) complex.[5][8][9]

  • Reductive Elimination : The newly formed diarylpalladium(II) intermediate undergoes a final, typically rapid, step. The two organic ligands—the isoquinoline and the aryl group—couple to form the desired C-C bond of the 3-arylisoquinoline product. This process reduces the palladium back to its catalytically active Pd(0) state, which re-enters the catalytic cycle.[3][6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 IsoQ-Pd(II)L2-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 IsoQ-Pd(II)L2-Ar transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0  Regenerates  Catalyst product 3-Arylisoquinoline reductive_elim->product reactants1 3-Halo-Isoquinoline (IsoQ-X) reactants1->oxidative_add reactants2 Ar-B(OH)₂ + Base reactants2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Guide to Reaction Optimization

The success of the synthesis hinges on the judicious selection of four key components: the electrophile, the nucleophile, the catalyst system, and the reaction conditions. A logical, stepwise approach to optimization is crucial for achieving high yields and purity.

Optimization_Workflow cluster_0 Component Selection cluster_1 Initial Screening cluster_2 Refinement A 1. Choose Isoquinoline Electrophile (e.g., 3-Bromoisoquinoline) B 2. Choose Boron Nucleophile (e.g., Arylboronic Acid) C 3. Select Catalyst System - Pd Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) B->C D 4. Select Base & Solvent - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) C->D E 5. Run Initial Test Reaction (e.g., 80-100 °C, 12h) D->E F 6. Analyze Outcome (LC-MS, TLC) E->F G 7. Troubleshoot & Optimize (Vary Ligand, Base, Temp.) F->G G->C Low Yield/ Side Products H 8. Final Validated Protocol G->H High Yield

Caption: General workflow for optimizing Suzuki-Miyaura coupling conditions.
The Isoquinoline Electrophile (The "Handle")

The choice of the leaving group at the C-3 position is the primary determinant of reactivity.

  • 3-Bromo and 3-Iodoisoquinolines : These are the workhorses for this reaction. 3-Iodoisoquinolines are more reactive but often more expensive and less stable. 3-Bromoisoquinolines offer a good balance of reactivity and stability, making them an excellent starting point for optimization.

  • 3-Chloroisoquinolines : Significantly less reactive due to the strong C-Cl bond.[8] Their successful coupling is a testament to modern catalyst systems and almost always requires the use of bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) to facilitate the challenging oxidative addition step.[10]

  • 3-(Triflyloxy)isoquinolines (Isoquinoline-3-triflates) : Triflates are excellent leaving groups with reactivity comparable to bromides.[11] They are particularly useful when the corresponding halide is difficult to prepare.

The Arylboron Nucleophile (The "Building Block")
  • Arylboronic Acids : These are the most common coupling partners due to their general stability to air and moisture and wide commercial availability.[3][12] However, they can be susceptible to a key side reaction: protodeboronation, where the C-B bond is cleaved by a proton source, reducing the effective concentration of the nucleophile.[6]

  • Arylboronate Esters (e.g., Pinacol Esters) : These are often more stable than the corresponding boronic acids, particularly for heteroaryl systems, and are less prone to protodeboronation.[13] They can be isolated and purified via chromatography.

  • Potassium Aryltrifluoroborates (ArBF₃K) : These are highly crystalline, bench-stable solids that are robust alternatives to boronic acids.[8][14] They often show enhanced reactivity and can be used under anhydrous conditions.

The Palladium Catalyst System (The "Engine")

The combination of a palladium source and a ligand is critical. The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and crucially, modulates its electronic and steric properties to promote the desired catalytic steps.

  • Ligands :

    • Triphenylphosphine (PPh₃) : A classical, first-generation ligand suitable for simple couplings of aryl iodides and bromides.

    • Bulky, Electron-Rich Phosphines : This is where modern Suzuki couplings excel. Ligands such as the dialkylbiarylphosphines (e.g., SPhos , XPhos , RuPhos ) and N-heterocyclic carbenes (NHCs) are essential for challenging transformations, including the use of aryl chlorides, hindered substrates, or reactions at lower temperatures.[8][10] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

The Base and Solvent (The "Environment")
  • Base : The base's primary role is to activate the boronic acid for transmetalation.[9]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings but is also more expensive.[15]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and for couplings involving aryl chlorides.[10]

    • Fluorides (KF, CsF): Can be effective, especially in anhydrous conditions, but may cause issues with base-labile functional groups.[9]

  • Solvent : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Aqueous Mixtures : A mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene with water is very common.[13][16] The water helps dissolve the inorganic base, accelerating the reaction.

    • Anhydrous Polar Aprotic Solvents : Solvents like DMF or THF can also be used, often with a base like K₃PO₄ or CsF.

Experimental Protocols

Safety Precaution : These reactions should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

Protocol 1: General Procedure for the Synthesis of 3-Phenylisoquinoline

This protocol describes a robust, general method for coupling a 3-bromoisoquinoline with phenylboronic acid using a modern catalyst system.

Materials:

  • 3-Bromoisoquinoline (1.0 mmol, 208 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 3-bromoisoquinoline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the vessel with a rubber septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Note: Solvents can be degassed by bubbling with argon for 15-20 minutes prior to use.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-16 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Microwave-Assisted Synthesis of a 3-Arylisoquinoline Derivative

This protocol leverages microwave irradiation for rapid heating and significantly reduced reaction times, ideal for library synthesis or rapid optimization.[15]

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (as an analogous heteroaryl halide example) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • DMF/Water mixture (5:1, 6 mL)

Procedure:

  • Vessel Preparation : To a dedicated microwave reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Solvent Addition : Add the DMF/water solvent mixture.

  • Sealing : Securely cap the vessel using a specialized microwave cap.

  • Microwave Reaction : Place the vessel in the microwave reactor. Set the parameters to heat to 175 °C (temperature monitored by IR sensor) and hold for 6-10 minutes with magnetic stirring.

  • Workup :

    • After the reaction, allow the vessel to cool to a safe handling temperature (<50 °C).

    • Filter the reaction mixture to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Purification : Purify the crude product via flash column chromatography.

Data Summary and Troubleshooting

The choice of conditions can dramatically impact reaction outcomes. The following table provides a starting point for various substrate combinations.

Isoquinoline ElectrophileArylboronic AcidRecommended Catalyst System (Pd/Ligand)Recommended BaseTypical ConditionsExpected Yield
3-IodoisoquinolineElectron-rich/neutralPd(PPh₃)₄K₂CO₃Toluene/H₂O, 90°C85-98%
3-BromoisoquinolineElectron-neutral/poorPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O, 100°C75-95%
3-ChloroisoquinolineElectron-neutralPd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol, 110°C60-85%
3-BromoisoquinolineSterically Hindered (ortho-subst.)Pd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O, 100°C50-80%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand for the substrate.3. Base not strong enough.4. Insufficient temperature.1. Use fresh catalyst; ensure rigorous degassing of solvents.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).4. Increase reaction temperature in 10°C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or acidic impurities.2. Reaction time is too long.3. Boronic acid is inherently unstable.1. Use anhydrous solvents and KF as the base.2. Monitor the reaction and stop it upon completion.3. Switch to the corresponding pinacol boronate ester or ArBF₃K salt.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.2. Catalyst decomposition leading to Pd black.1. Improve inert atmosphere technique (e.g., more evacuate/backfill cycles).2. Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
Dehalogenation of Isoquinoline 1. Slow transmetalation step.2. Presence of a hydride source.1. Ensure the base is sufficiently soluble and strong.2. Screen different solvents; ensure alcohols used are anhydrous if required.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 3-arylisoquinolines, offering broad substrate scope and high functional group tolerance. A mechanistic understanding allows for the rational selection of catalysts, bases, and solvents to overcome challenges posed by less reactive or sterically demanding substrates. By employing modern, bulky electron-rich phosphine ligands, even difficult couplings of 3-chloroisoquinolines can be achieved with high efficiency. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to successfully synthesize these valuable molecular scaffolds, accelerating discovery in medicinal chemistry and materials science.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. ResearchGate.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC.
  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Unknown Source.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications.
  • Suzuki reaction. Wikipedia.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. ResearchGate.

Sources

Application Notes & Protocols: Comprehensive In Vitro Cytotoxicity Profiling of 3-Phenylisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-Phenylisoquinolines

The 3-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including promising antitumor properties.[1][2] Several studies have indicated that compounds based on isoquinoline and related heterocyclic structures can exert potent cytotoxic effects against various cancer cell lines.[3][4][5][6] The mechanism of action for many of these compounds is multifaceted, but a recurring theme involves the disruption of critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).

This guide provides a comprehensive framework for researchers to assess the in vitro cytotoxic profile of novel this compound derivatives. It is designed to be a self-validating system, moving from broad measures of cell viability to more specific assays that elucidate the mechanism of cell death. By following these protocols, researchers can generate robust, reproducible data to guide structure-activity relationship (SAR) studies and advance promising lead compounds in the drug discovery pipeline.[7][8]

Core Principles of Cytotoxicity Assessment

A multi-assay approach is crucial for a thorough understanding of a compound's cytotoxic effects.[9] Relying on a single endpoint can be misleading; for instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity.[10] This protocol suite, therefore, integrates three key classes of assays to build a complete cytotoxic profile:

  • Metabolic Viability Assays (MTT): To quantify the overall metabolic health of the cell population and determine the dose-dependent effect of the compound.

  • Membrane Integrity Assays (LDH Release): To measure necrosis or late-stage apoptosis by detecting the release of a cytosolic enzyme into the culture medium.

  • Apoptosis Induction Assays (Annexin V/PI & Caspase Activity): To specifically identify and quantify cells undergoing programmed cell death and to probe the activation of key apoptotic signaling pathways.

Part 1: Initial Screening - Determining General Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of a cell population, where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to a purple formazan product.[13][14] The intensity of the resulting color is directly proportional to the number of viable, metabolically active cells.[13]

Causality: Why Start with MTT?

The MTT assay is an excellent first-pass screening tool due to its sensitivity, reliability, and high-throughput compatibility.[13] It provides a quantitative measure of a compound's effect on cell proliferation and viability, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value. This value is a critical benchmark for comparing the potency of different this compound derivatives and for selecting concentrations for subsequent mechanistic studies.

Experimental Workflow: From Seeding to Analysis

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound compounds, starting with the initial viability screen and proceeding to mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Harvest Cancer Cell Line cell_count 2. Cell Count & Viability Check (Trypan Blue) cell_culture->cell_count plate_cells 3. Seed Cells in 96-Well Plates cell_count->plate_cells prepare_cpd 4. Prepare Serial Dilutions of this compound add_cpd 5. Add Compound to Cells prepare_cpd->add_cpd incubate 6. Incubate for 24-72h add_cpd->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Necrosis) incubate->ldh apoptosis Apoptosis Assays (Annexin V, Caspase) incubate->apoptosis read_plate 7. Measure Signal (Absorbance/Fluorescence/ Luminescence) mtt->read_plate ldh->read_plate apoptosis->read_plate calc_ic50 8. Calculate % Viability & Determine IC₅₀ read_plate->calc_ic50 mechanism 9. Elucidate Mechanism of Cell Death calc_ic50->mechanism

Caption: General workflow for assessing the cytotoxicity of this compound compounds.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at >650 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin and perform a cell count (e.g., with a hemocytometer and Trypan Blue).

    • Dilute cells in complete medium to an optimized density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only for blank controls.[15]

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.[16]

  • Compound Treatment:

    • Prepare a stock solution of your this compound compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Keep the final DMSO concentration below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible in viable cells.[15]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell monolayer.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[13]

Data Presentation and Analysis

Summarize the results in a table and calculate the percentage of cell viability for each concentration.

Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

Compound Conc. (µM)Absorbance (570 nm) MeanCorrected Absorbance% Viability
0 (Vehicle)1.2501.200100.0
0.11.1901.14095.0
10.8900.84070.0
100.6500.60050.0
500.2900.24020.0
1000.1700.12010.0
Blank0.050N/AN/A

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Differentiating Necrosis from Apoptosis - LDH and Annexin V/PI Assays

Once an IC₅₀ value is established, the next critical step is to determine the mode of cell death. The Lactate Dehydrogenase (LDH) assay and Annexin V/Propidium Iodide (PI) staining are complementary techniques that distinguish between necrosis (cell membrane rupture) and apoptosis (programmed cell death).

Causality: Why Use Both LDH and Annexin V/PI?
  • LDH Assay: Lactate dehydrogenase is a stable cytosolic enzyme that is rapidly released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or very late-stage apoptosis.[17] This assay quantifies cell lysis.

  • Annexin V/PI Staining: This flow cytometry-based assay provides a more nuanced view. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. Therefore, this dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[20]

G cluster_legend cluster_flow viable Viable Q_LL Q3: Viable Annexin V (-) PI (-) viable->Q_LL Intact Membrane No PS Exposure early Early Apoptotic Q_LR Q4: Early Apoptotic Annexin V (+) PI (-) early->Q_LR Intact Membrane PS Exposed late Late Apoptotic/ Necrotic Q_UR Q1: Late Apoptotic/Necrotic Annexin V (+) PI (+) late->Q_UR Permeable Membrane PS Exposed Q_UL Q2: Necrotic (Artifact) Annexin V (-) PI (+) G compound This compound Compound tubulin Tubulin Polymerization compound->tubulin Inhibits microtubule Microtubule Dynamics Disrupted tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2_family Upregulation of Pro-Apoptotic Bcl-2 family proteins (Bax, Bak) mitotic_arrest->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 (Initiator) apoptosome->casp9 Activates casp37 Caspase-3/7 (Executioner) casp9->casp37 Activates apoptosis Substrate Cleavage (PARP, etc.) APOPTOSIS casp37->apoptosis Executes

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Phenylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylisoquinoline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve yields in their synthetic procedures. We will delve into the mechanistic underpinnings of common synthetic routes and provide actionable, field-tested advice to overcome experimental hurdles.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and natural products with activities ranging from anticancer to antihypertensive.[1][2] However, its synthesis can be challenging, often plagued by low yields, difficult purifications, and inconsistent results. This guide provides a structured approach to identifying and solving these problems.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the most common route: the Bischler-Napieralski reaction followed by dehydrogenation.

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the critical parameters to check?

A: A low-yielding Bischler-Napieralski reaction is the most common issue. The problem can typically be traced back to one of four areas: the starting material, the condensing agent, the reaction conditions, or the electronics of your substrate.

Causality: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[3] It requires the cyclization of a β-phenylethylamide onto its own aromatic ring. The success of this key step is highly dependent on generating a sufficiently electrophilic intermediate and having an aromatic ring that is electron-rich enough to be attacked.

Troubleshooting Workflow:

Bischler_Napieralski_Troubleshooting start Low Yield in Bischler-Napieralski Reaction sub_purity 1. Check Starting Material (N-phenethyl-benzamide) start->sub_purity reagent_check 2. Evaluate Condensing Agent (e.g., POCl₃, P₂O₅) start->reagent_check conditions_check 3. Optimize Reaction Conditions (Solvent, Temperature) start->conditions_check electronics_check 4. Assess Substrate Electronics start->electronics_check purity_sol Solution: Recrystallize or re-purify starting amide. Ensure it is completely dry. sub_purity->purity_sol reagent_sol Solution: Use fresh, anhydrous reagent. Consider a stronger agent (see Table 1). reagent_check->reagent_sol conditions_sol Solution: Switch to a higher boiling solvent (e.g., Toluene to Xylene). Increase temperature gradually. conditions_check->conditions_sol electronics_sol Solution: If the ring has electron- withdrawing groups, the reaction is inherently difficult. Consider alternative synthetic routes. electronics_check->electronics_sol

Caption: Troubleshooting workflow for low yield.

  • Starting Material Integrity: The precursor, N-(2-phenylethyl)benzamide, must be pure and completely dry. Trace amounts of water will quench the dehydrating/condensing agent.

  • Condensing Agent: This is the most critical factor. Agents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are powerful dehydrating agents but are also hygroscopic.[4][5] Using an old or improperly stored bottle is a frequent cause of failure.

  • Reaction Conditions: The reaction typically requires heat to overcome the activation energy of the cyclization. If refluxing in a solvent like acetonitrile or toluene is ineffective, switching to a higher-boiling solvent like xylene may be necessary.[6]

  • Substrate Electronics: The Bischler-Napieralski reaction works best when the phenylethyl portion of the amide contains electron-donating groups (e.g., methoxy, alkyl), as these activate the aromatic ring towards electrophilic attack.[4] Electron-withdrawing groups (e.g., nitro, cyano) can halt the reaction entirely.

Table 1: Comparison of Common Condensing Agents

Condensing AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in Toluene or neatReadily available, effectiveCorrosive, reacts violently with water
P₂O₅ Reflux in POCl₃ or high-boiling solventVery powerful dehydrating agentSolid, can make stirring difficult[5]
Tf₂O DCM, 0 °C to RTMilder conditions, very effectiveExpensive
Polyphosphoric Acid (PPA) 100-150 °C, neatGood for some substratesHigh viscosity, difficult workup[5]
Q2: I'm observing a significant amount of a styrene-like byproduct. What is it and how can I prevent it?

A: The byproduct you are observing is likely a substituted styrene, formed via a side reaction known as a retro-Ritter reaction .[7] This is a classic sign that the reaction is proceeding through a nitrilium ion intermediate, which is susceptible to fragmentation.

Causality: The mechanism of the Bischler-Napieralski reaction can proceed via two pathways. One involves a stable imidoyl ester, while the other proceeds through a highly reactive nitrilium ion.[3] This nitrilium ion, if not immediately trapped by the intramolecular cyclization, can fragment to form a stable styrene derivative and a nitrile. This pathway is favored by high temperatures and substrates that can form a stable carbocation upon fragmentation.[6]

Prevention Strategies:

  • Lower the Temperature: If possible, run the reaction at the lowest temperature that still allows for cyclization.

  • Use a Milder Reagent: Reagents like triflic anhydride (Tf₂O) or oxalyl chloride can favor a mechanistic pathway that avoids the formation of a freely-dissociated nitrilium ion.[7]

  • Use Nitrile as a Solvent: If the byproduct is R-CN, running the reaction in that nitrile as a solvent can shift the equilibrium of the retro-Ritter reaction back towards the desired intermediate, suppressing byproduct formation.[7]

Q3: The final oxidation step from 1-phenyl-3,4-dihydroisoquinoline to this compound is inefficient. What are the best methods?

A: The product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. A separate dehydrogenation (oxidation) step is required to form the aromatic this compound product.[3][4] Incomplete conversion or degradation of the product are common issues here.

Causality: Aromatization provides a strong thermodynamic driving force, but the reaction often requires a suitable oxidant and conditions that are compatible with the sensitive isoquinoline ring system.

Table 2: Common Methods for Dehydrogenation

ReagentTypical ConditionsAdvantagesDisadvantages
Pd/C (10%) Reflux in Toluene, Xylene, or DecalinHigh yielding, clean reactionCatalyst can be expensive, requires inert atmosphere
MnO₂ Reflux in Benzene or DichloromethaneStoichiometric, good for acid-sensitive substratesRequires a large excess of reagent, workup can be tedious
Sulfur (S) Heat neat or in a high-boiling solvent (~200 °C)InexpensiveHigh temperatures, potential for side products, H₂S gas evolution
DDQ Reflux in Benzene or DioxaneEffective under relatively mild conditionsReagent is expensive and toxic

For most applications, 10% Palladium on Carbon (Pd/C) in a high-boiling solvent like xylene or decalin is the most reliable and highest-yielding method.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of the Bischler-Napieralski reaction?

A: The reaction begins with the activation of the amide carbonyl oxygen by a Lewis acidic condensing agent (e.g., POCl₃). This is followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. The exact mechanism is debated and depends on the reaction conditions, but two main pathways are proposed.[3]

BN_Mechanism sub N-phenethyl-benzamide act Activated Complex (with POCl₃) sub->act + POCl₃ nitrilium Nitrilium Ion (Pathway A) act->nitrilium imine_ester Imine-Ester (Pathway B) act->imine_ester spiro Spiro Intermediate (Wheland-type) nitrilium->spiro Cyclization path_a Pathway A (High Temp) imine_ester->spiro Cyclization path_b Pathway B (Milder Cond.) product_dh 1-Phenyl-3,4-dihydroisoquinoline spiro->product_dh Rearomatization & Elimination

Caption: Proposed mechanisms of the Bischler-Napieralski reaction.

  • Pathway A (via Nitrilium Ion): The activated amide loses the phosphoryl group to form a highly electrophilic nitrilium ion. This intermediate then undergoes electrophilic aromatic substitution. This pathway is often associated with harsher conditions and the retro-Ritter side reaction.[3][6]

  • Pathway B (via Imine-Ester): The activated amide intermediate cyclizes directly, and the elimination step to form the C=N double bond occurs after cyclization. This is often considered to occur under milder conditions.[3]

FAQ 2: Are there modern alternatives to the classic Bischler-Napieralski or Pomeranz-Fritsch reactions?

A: Yes. While classic named reactions are workhorses, modern transition-metal-catalyzed methods offer powerful alternatives, especially for constructing highly substituted or sensitive 3-phenylisoquinolines. Palladium-catalyzed reactions, such as Suzuki or Heck couplings, can be used to form the key C-C bonds, followed by a cyclization step.[8][9] These methods often provide higher functional group tolerance and regioselectivity. For instance, a palladium-catalyzed C-H activation/annulation between an N-methoxybenzamide and an allene has been developed for the synthesis of related isoquinolinone structures.[9]

FAQ 3: How can I effectively purify my final this compound product?

A: this compound is a crystalline solid at room temperature. The primary purification method is recrystallization , often from an ethanol/water mixture or hexanes/ethyl acetate. If significant colored impurities or byproducts are present, column chromatography on silica gel is recommended.[10] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing the polarity). The basic nitrogen of the isoquinoline can cause tailing on silica gel; adding a small amount of triethylamine (0.5-1%) to the eluent can often resolve this issue.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol is a general guideline and should be adapted based on your specific substrate and laboratory safety procedures.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add N-(2-phenylethyl)benzamide (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of amide) to the flask.

  • Reagent Addition: While stirring under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Quenching: Cool the reaction mixture to room temperature, then slowly pour it over crushed ice with vigorous stirring.

  • Workup: Basify the aqueous mixture to pH > 10 with a cold aqueous solution of NaOH (e.g., 6M).

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3,4-dihydroisoquinoline. The crude product can be carried forward or purified by column chromatography.

Protocol 2: Dehydrogenation to this compound using Pd/C
  • Setup: To a round-bottom flask, add the crude 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) and 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the starting material).

  • Solvent Addition: Add a high-boiling solvent such as xylene or decalin.

  • Reaction: Heat the mixture to reflux (140-190 °C, depending on the solvent) and maintain for 8-24 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the same solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol) or silica gel column chromatography to obtain pure this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Zhang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 875-883.
  • Slideshare. (n.d.). Bischler napieralski reaction.
  • Gzella, A., et al. (2015). Preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters. RSC Advances, 5(2), 1164-1173.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Lee, H. J., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 253.
  • Wang, M., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.
  • ResearchGate. (n.d.). Optimisation of reaction conditions.
  • Kim, J. A., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research, 20(3), 264-268.
  • Lo, C. F., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Catalysts, 7(11), 320.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Birch, A. J., et al. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Visible-Light-Induced Iridium-Catalyzed Annulation of Vinyl Isocyanides with Diaryliodonium Salts.
  • Google Patents. (n.d.). CN102146114A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Sources

Technical Support Center: Synthesis of 3-Phenylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-phenylisoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction to Synthetic Challenges

The this compound core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] While several synthetic routes to this skeleton exist, each presents a unique set of challenges. This guide will focus on troubleshooting the most common and effective methods, including classical cyclization reactions and modern cross-coupling strategies.

I. Bischler-Napieralski Reaction: Troubleshooting Guide

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines.[2][3] The reaction involves the acid-catalyzed cyclization of β-arylethylamides.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Bischler-Napieralski reaction is giving a very low yield of the desired 3,4-dihydro-3-phenylisoquinoline. What are the likely causes?

Answer: Low yields in the Bischler-Napieralski reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective, especially for electron-deficient aromatic rings.[2] For more sensitive substrates, milder conditions using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine may be beneficial.[5] Ensure your dehydrating agent is fresh and anhydrous.

  • Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If the phenyl ring of the β-arylethylamide lacks electron-donating groups, the reaction will be sluggish.[3][4] Consider if your substrate is appropriate for this reaction or if a different synthetic route should be employed.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[4] This is often promoted by high temperatures. Running the reaction at the lowest effective temperature may help minimize this pathway.

  • Reaction Temperature and Time: While higher temperatures can promote cyclization, they can also lead to degradation. A systematic optimization of temperature and reaction time is recommended. Microwave-assisted synthesis can sometimes provide a solution by allowing for rapid heating to a precise temperature.[4]

Question 2: I am observing the formation of an unexpected byproduct that is not my target dihydroisoquinoline. How can I identify and minimize it?

Answer: The most common byproduct is a styrene derivative from a retro-Ritter reaction.[4] Its formation is evidence for the presence of a nitrilium ion intermediate.[4] To confirm its identity, you can use standard analytical techniques like NMR and Mass Spectrometry. To minimize its formation, try the following:

  • Lower the reaction temperature.

  • Use a less harsh dehydrating agent. For example, if you are using P₂O₅/POCl₃, consider switching to Tf₂O/2-chloropyridine.[5]

  • Reduce the reaction time. Monitor the reaction by TLC or LC-MS to stop it once the product is formed, without allowing for prolonged exposure to the reaction conditions.

Visualizing the Bischler-Napieralski Mechanism

Bischler-Napieralski Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization Amide β-Arylethylamide Activated_Amide Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated_Amide + POCl₃ Nitrilium Nitrilium Ion Activated_Amide->Nitrilium - (PO₂Cl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized->Dihydroisoquinoline - H⁺ Suzuki Coupling Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Degassing) Check_Reagents->Check_Conditions Optimize_Catalyst Optimize Catalyst System (Pd Source, Ligand) Check_Conditions->Optimize_Catalyst Outcome Improved Yield? Optimize_Catalyst->Outcome Success Reaction Successful Outcome->Success Yes Failure Consult Further Literature/ Try Alternative Route Outcome->Failure No

Sources

Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Isoquinoline scaffolds are pivotal in medicinal chemistry and natural product synthesis, yet their preparation can be fraught with challenges ranging from low yields to complex side-product formation.[1][2][3]

This document provides troubleshooting advice in a direct question-and-answer format, supported by detailed experimental protocols, comparative data, and mechanistic insights to help you optimize your reactions.

General Troubleshooting Workflow

Before delving into method-specific issues, it's crucial to approach reaction optimization systematically. Many synthetic failures can be traced back to a few common areas. The workflow below outlines a logical sequence for diagnosing and resolving low-yield reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction Observed Check_SM 1. Verify Starting Material Integrity Start->Check_SM Check_Conditions 2. Analyze Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Workup & Purification Start->Check_Workup SM_Purity Purity Check (NMR, LC-MS) Anhydrous Reagents/Solvents? Check_SM->SM_Purity Verify SM_Stoichiometry Correct Stoichiometry? Check_SM->SM_Stoichiometry Verify Cond_Catalyst Catalyst/Reagent Choice & Loading? (e.g., Dehydrating Agent, Acid) Check_Conditions->Cond_Catalyst Optimize Cond_Temp Optimize Temperature? (Too low/high?) Check_Conditions->Cond_Temp Optimize Cond_Time Sufficient Reaction Time? (Monitor by TLC/LC-MS) Check_Conditions->Cond_Time Optimize Cond_Solvent Appropriate Solvent? Check_Conditions->Cond_Solvent Optimize Workup_Quench Improper Quenching? (Decomposition) Check_Workup->Workup_Quench Review Workup_Extraction Extraction Issues? (pH, Emulsions) Check_Workup->Workup_Extraction Review Workup_Purification Purification Loss? (Column, Recrystallization) Check_Workup->Workup_Purification Review Success Yield Improved SM_Purity->Success SM_Stoichiometry->Success Cond_Catalyst->Success Cond_Temp->Success Cond_Time->Success Cond_Solvent->Success Workup_Quench->Success Workup_Extraction->Success Workup_Purification->Success

Sources

Technical Support Center: Overcoming Poor Solubility of 3-Arylisoquinoline Amides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-arylisoquinoline amides. This guide provides in-depth troubleshooting and practical solutions for one of the most common challenges encountered with this class of compounds: poor aqueous solubility. The content is structured in a question-and-answer format to directly address specific issues you may face during your experiments.

Section 1: Understanding the Root Cause of Poor Solubility

This section addresses the fundamental reasons behind the solubility challenges inherent to the 3-arylisoquinoline amide scaffold.

Q1: Why are my 3-arylisoquinoline amides consistently showing poor solubility in aqueous buffers?

A: The poor solubility of 3-arylisoquinoline amides is rooted in their fundamental chemical structure. Several factors contribute to this issue:

  • High Crystallinity and Molecular Planarity: The fused aromatic rings of the isoquinoline core and the appended aryl group create a rigid, planar structure. These flat molecules can stack efficiently through π-π stacking interactions, leading to a highly stable and ordered crystal lattice.[1] A large amount of energy is required to break this lattice apart, which is a prerequisite for dissolution, resulting in low aqueous solubility.[2]

  • Hydrophobicity: The extensive aromatic system is inherently lipophilic (hydrophobic), meaning it prefers non-polar environments over aqueous media.[3] While the amide group and the isoquinoline nitrogen can participate in hydrogen bonding, their contribution is often outweighed by the large, non-polar surface area of the molecule.

  • Amide Group Characteristics: While amides can form hydrogen bonds, they are generally considered to have low water solubility compared to more ionizable groups like carboxylic acids or amines.[4][5] Their ability to act as both hydrogen bond donors and acceptors can also lead to strong intermolecular self-association, further stabilizing the solid state.[5]

Q2: What is the direct impact of this poor solubility on my experimental results?

A: Poor solubility is not just an inconvenience; it can severely compromise the validity and reproducibility of your data across various stages of research:

  • In Vitro Biological Assays: In assays like enzyme inhibition or cell-based viability studies, the compound precipitating out of the solution means the actual concentration exposed to the target is unknown and far lower than the nominal concentration. This can lead to an underestimation of potency (falsely high IC50 values).

  • Bioavailability in Animal Studies: For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[6] Poor aqueous solubility is a primary reason for low and highly variable oral bioavailability, making it difficult to achieve therapeutic concentrations in vivo.[7][8]

  • Formulation and Manufacturing: Difficulty in dissolving the active pharmaceutical ingredient (API) creates significant challenges for developing stable, effective, and scalable drug formulations for clinical use.[7]

Section 2: Initial Troubleshooting and Basic Strategies

Before moving to complex formulation approaches, several straightforward strategies can be employed to address solubility issues at the bench.

Q3: My compound precipitated immediately upon dilution into my aqueous assay buffer. What are the first things I should try?

A: This is a classic sign of a compound exceeding its solubility limit. The initial steps should focus on simple modifications to your solvent system. The goal is to find a balance where the compound remains in solution without compromising the biological integrity of your experiment.

Troubleshooting_Workflow start Compound Precipitates in Aqueous Buffer ph_check Is the compound ionizable? (Does it have acidic or basic sites?) start->ph_check ph_adjust Adjust Buffer pH ph_check->ph_adjust Yes cosolvent Add a Water-Miscible Organic Cosolvent ph_check->cosolvent No / pH adjust failed ph_success Success: Compound Soluble ph_adjust->ph_success ph_fail Failure: Still Insoluble ph_adjust->ph_fail ph_fail->cosolvent cosolvent_success Success: Compound Soluble cosolvent->cosolvent_success cosolvent_fail Proceed to Advanced Formulation Strategies cosolvent->cosolvent_fail

Caption: Initial troubleshooting workflow for solubility issues.

1. pH Modification: The isoquinoline nitrogen is basic and can be protonated at acidic pH. This ionization dramatically increases aqueous solubility.[9]

  • Question: Is your compound a weak base?
  • Action: Try lowering the pH of your buffer. For many isoquinoline derivatives, moving to a pH of 5.0 or even 4.0 can significantly improve solubility. Conversely, if your molecule has an acidic moiety, increasing the pH can help.[10][11]
  • Caution: Ensure the pH change does not affect your protein's stability or your cells' viability. Always run a vehicle control at the new pH.

2. Use of Cosolvents: If pH adjustment is not viable or insufficient, introducing a water-miscible organic solvent can increase the solvent's polarity, making it more favorable for your compound.[12]

  • Common Cosolvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), N,N-dimethylformamide (DMF).
  • Action: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform serial dilutions into your aqueous buffer. The key is to ensure the final concentration of the organic solvent is low enough to be tolerated by your assay system.
  • General Tolerance Limits for Cell-Based Assays:
  • DMSO: Typically ≤ 0.5% v/v. Some robust cell lines may tolerate up to 1%.
  • Ethanol: Typically ≤ 1% v/v.
Q4: How do I systematically screen for the best cosolvent system?

A: A systematic approach will save time and resources. This protocol outlines a method for kinetic solubility assessment.

Experimental Protocol: Cosolvent Screening for Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of your 3-arylisoquinoline amide in 100% DMSO.

  • Buffer Preparation: Prepare a panel of your primary aqueous assay buffer containing varying percentages of different cosolvents (e.g., 1%, 2%, 5%, 10% of DMSO, Ethanol, PEG 400).

  • Dilution: Add a small aliquot of the DMSO stock solution to each of the prepared buffers to achieve your desired final compound concentration (e.g., 100 µM). Vortex immediately and vigorously.

  • Incubation & Observation: Incubate the samples at room temperature for 1-2 hours. Visually inspect for any signs of precipitation (cloudiness, crystals). For a more quantitative measure, use nephelometry or light scattering.

  • Quantification (Optional but Recommended): Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. Carefully remove the supernatant and measure the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the measured soluble concentration against the percentage of cosolvent for each solvent tested. This will reveal the most effective cosolvent and the minimum percentage required to maintain solubility.

Section 3: Advanced Formulation Strategies

When simple pH adjustments and cosolvents are insufficient, more advanced formulation strategies are necessary. These techniques are widely used in the pharmaceutical industry to formulate poorly soluble drugs.[8][13]

Q5: My compound is still not soluble enough, even with 5% DMSO. What is the next level of intervention?

A: At this stage, you need to consider strategies that fundamentally alter how the compound interacts with the aqueous environment. The three most common and effective approaches are: 1) Surfactant-Based Solubilization , 2) Amorphous Solid Dispersions (ASDs) , and 3) Nanosuspensions .

Strategy 1: Surfactant-Based Solubilization

Q: How do surfactants work, and how do I choose one?

A: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[14] Above a specific concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15][16] The hydrophobic tails form a core, creating a microenvironment that can encapsulate your poorly soluble 3-arylisoquinoline amide, while the hydrophilic heads interface with the water, effectively dissolving the compound.[17][18]

Micellar_Solubilization cluster_micelle Micelle in Aqueous Solution center 3-Arylisoquinoline Amide (Drug) s1 center->s1 Hydrophobic Tail s1:n->s1:n Hydrophilic Head s2 s3 s4 s5 s6 s7 s8

Caption: Micellar solubilization of a hydrophobic drug.

Common Non-ionic Surfactants for Research:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Cremophor® EL

  • Solutol® HS 15

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with different surfactants at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Excess Compound: Add an excess amount of your solid 3-arylisoquinoline amide to each surfactant solution (enough that some solid remains undissolved).

  • Equilibrate: Shake or rotate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the clear supernatant by HPLC-UV or LC-MS/MS.

  • Analyze: Compare the solubility achieved with each surfactant and concentration to identify the most effective system.

Strategy 2: Amorphous Solid Dispersions (ASD)

Q: What is an Amorphous Solid Dispersion (ASD), and when is it the right choice?

A: An ASD is a formulation where the crystalline drug is converted into a high-energy, disordered amorphous state and dispersed within a polymer matrix.[19][20] This amorphous form does not have a stable crystal lattice to overcome, so it dissolves much more readily and can achieve a supersaturated state, significantly enhancing bioavailability.[21][22] ASD is an excellent choice when you suspect high crystal lattice energy is the primary barrier to solubility.[23]

Crystalline_vs_ASD cluster_crystalline Crystalline Drug cluster_asd Drug molecules (circles) are randomly dispersed in a polymer matrix (diamonds). a1 a2 a1->a2 b1 a1->b1 a3 a2->a3 b2 a2->b2 b3 a3->b3 b1->b2 c1 b1->c1 b2->b3 c2 b2->c2 c3 b3->c3 c1->c2 c2->c3 drug poly1 P poly2 P drug2 poly3 P drug3 poly4 P

Sources

Technical Support Center: Purification of 3-Phenylisoquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-phenylisoquinoline analogues. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique physicochemical properties of the isoquinoline core—specifically its basicity and aromatic nature—present distinct purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve your desired purity and yield.

Part 1: Foundational Strategy - Choosing Your Purification Pathway

The first and most critical step is selecting the right purification strategy. A poorly chosen initial method can lead to low recovery, compound degradation, or wasted time and resources. The optimal path depends on the scale of your reaction, the nature of the impurities, and the final purity required.

Frequently Asked Question (FAQ): Where do I begin with purifying my crude product?

Answer: Start by performing a simple analytical assessment. Dissolve a small amount of your crude material in a suitable solvent (like Dichloromethane or Ethyl Acetate) and run a Thin Layer Chromatography (TLC) plate using a few different solvent systems (e.g., 9:1 Hexane:EtOAc, 7:3 Hexane:EtOAc, 100% EtOAc). This initial analysis will reveal the number of components, their relative polarities, and potential issues like streaking. Based on this, use the following decision tree to guide your strategy.

Purification_Strategy cluster_0 Initial Assessment cluster_1 Primary Purification Method cluster_2 Polishing / High-Purity start Crude this compound Analogue tlc Analyze by TLC. Are spots well-separated? start->tlc scale Reaction Scale? tlc->scale Yes flash Flash Column Chromatography tlc->flash No, spots are close or streaking scale->flash < 1 g recryst Recrystallization scale->recryst > 1 g (if solid) extraction Acid-Base Extraction scale->extraction > 1 g (if major impurities are neutral/acidic) hplc Preparative HPLC flash->hplc Need >98% Purity recryst->hplc Need >99% Purity extraction->flash Further purification needed chiral Chiral Separation (if applicable) hplc->chiral

Fig 1. Decision workflow for selecting a purification strategy.

Part 2: Core Purification Techniques & Troubleshooting

This section is formatted as a series of troubleshooting questions and answers for the most common purification techniques.

Flash Column Chromatography

This is the workhorse of purification for most small- to medium-scale reactions. However, the basic nitrogen of the isoquinoline ring can cause problems with standard silica gel.

Question: My compound is streaking badly on the TLC plate and I'm getting poor separation on the column. Why?

Answer: This is the most common issue and is caused by the interaction between the basic lone pair on the isoquinoline nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing (streaking).

  • Causality: The protonated amine "sticks" to the silica, eluting slowly and continuously, while the neutral form moves faster, creating a streak rather than a tight band.

  • Solution 1 (Modifier): Add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica. The most common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v). Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component in a DCM/MeOH solvent system[1].

  • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase. Neutral alumina can be an excellent choice for basic compounds[1]. However, be aware that its separation characteristics differ from silica, so you will need to re-screen TLC plates.

Question: My compound seems to be decomposing on the column. I'm seeing new, more polar spots appear in my fractions. What can I do?

Answer: The acidic surface of silica gel can catalyze the degradation of sensitive functional groups on your analogue.

  • Causality: Prolonged exposure to the stationary phase can lead to acid-catalyzed hydrolysis, rearrangement, or oxidation.

  • Solution 1 (Deactivate Silica): Before running the column, you can "deactivate" the silica gel by pre-rinsing the packed column with your mobile phase containing 1% triethylamine. This neutralizes the most aggressive acidic sites[2].

  • Solution 2 (Speed): The longer the compound is on the column, the more time it has to decompose. Use a slightly more polar solvent system than what gives ideal TLC separation (e.g., if Rf = 0.2 is ideal, choose a system that gives Rf = 0.3-0.4) to speed up the elution. Use positive air pressure to run the column faster ("flash" chromatography).

  • Solution 3 (Switch Methods): If the compound is highly sensitive, avoid silica gel altogether. Consider recrystallization, extraction, or reverse-phase chromatography.

  • TLC Analysis: Identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.2-0.3. Add 0.5% triethylamine to this system and re-run the TLC to confirm the Rf and improved spot shape.

  • Column Packing: Dry or wet pack a column with silica gel in your chosen non-polar solvent (e.g., Hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column[3].

  • Elution: Run the column using your pre-determined mobile phase containing the triethylamine modifier. If separation is difficult, a shallow gradient elution (gradually increasing the percentage of the polar solvent) can be very effective.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

Common Impurity Type Recommended Starting Solvent System (with 0.5% Et₃N)
Less polar (e.g., unreacted benzaldehyde)95:5 to 80:20 Hexane:Ethyl Acetate
Similar polarity70:30 to 50:50 Hexane:Ethyl Acetate or Gradient Elution
More polar (e.g., over-oxidized side products)98:2 to 95:5 Dichloromethane:Methanol
Recrystallization

For solid compounds with purity >85-90%, recrystallization is an excellent and scalable method for achieving high purity. It relies on differences in solubility between your compound and impurities in a given solvent at different temperatures.[4][5]

Question: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. It can also be caused by the presence of impurities that depress the melting point.

  • Causality: The compound has "crashed out" of solution too quickly and/or in the presence of impurities that inhibit orderly crystal lattice formation.

  • Solution 1 (Slow Cooling & Seeding): Heat the solution to re-dissolve the oil. Add a small amount (~5-10%) of additional hot solvent to ensure it's not overly concentrated. Allow the flask to cool slowly to room temperature, and then move it to an ice bath. If you have a pure crystal, add a tiny "seed crystal" to encourage nucleation[1].

  • Solution 2 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[1].

  • Solution 3 (Change Solvents): The chosen solvent may be inappropriate. Try a different solvent or a two-solvent system (e.g., dissolve in a minimal amount of hot ethanol, then slowly add water until it just becomes cloudy, then cool).

Question: My recovery is very low after recrystallization. How can I get more of my product back?

Answer: Low recovery is typically due to using too much solvent or not cooling the solution sufficiently.

  • Causality: Your product has significant solubility in the solvent even at low temperatures.

  • Solution 1 (Minimize Solvent): Use the absolute minimum amount of hot solvent required to fully dissolve the solid. It is better to add solvent in small portions until everything just dissolves.

  • Solution 2 (Maximize Cooling): After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. For some solvent systems, cooling in a freezer (-20 °C) can further improve recovery, assuming the solvent doesn't freeze.

  • Solution 3 (Solvent Choice): Select a solvent in which your compound has very low solubility at room temperature. A two-solvent ("good"/"bad") system is often ideal for maximizing recovery.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an essential tool for final polishing to achieve >99% purity, especially for removing structurally similar impurities.[6][7] It separates compounds based on hydrophobicity, with more non-polar compounds being retained longer on the C18 column.

Question: My peaks are broad and tailing, even on a new C18 column. What's the issue?

Answer: Similar to silica gel, residual silanol groups on the reverse-phase packing can interact with the basic isoquinoline nitrogen, causing tailing.

  • Causality: Secondary ionic interactions between the protonated base and free silanols disrupt the purely hydrophobic separation mechanism.

  • Solution (Acidic Modifier): Add a small amount of acid to the mobile phase (both water and organic phases) to keep your basic compound consistently protonated. This ensures a single species is present and masks the silanol interactions. Common choices are 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. TFA generally gives sharper peaks but can be difficult to remove from the final product.

Question: How do I remove the TFA from my pure fractions? My NMR shows a large TFA peak.

Answer: TFA forms a strong ion pair with the protonated product, making it difficult to remove by simple evaporation.

  • Solution 1 (Lyophilization): If possible, repeatedly dissolve the sample in water/acetonitrile and lyophilize (freeze-dry). This can sublime away the TFA salt.

  • Solution 2 (Base Extraction): Dissolve the fractions in a larger volume of ethyl acetate or DCM. Wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the TFA and deprotonate your product. The deprotonated, neutral product will remain in the organic layer, while the sodium trifluoroacetate salt will be in the aqueous layer. Then, wash with brine, dry the organic layer over Na₂SO₄, and evaporate.

Parameter Recommendation for 3-Phenylisoquinolines Rationale
Column C18 (e.g., Waters SunFire, Agilent Zorbax)Good retention and selectivity for aromatic, hydrophobic compounds.
Mobile Phase A 0.1% TFA or Formic Acid in WaterEnsures consistent protonation of the basic nitrogen for good peak shape.
Mobile Phase B 0.1% TFA or Formic Acid in AcetonitrileAcetonitrile is a strong organic modifier, often providing sharper peaks than methanol for aromatic compounds.
Detection UV at 254 nm and ~280 nmThe phenyl and isoquinoline rings have strong UV absorbance at these wavelengths.
Acid-Base Extraction

This powerful and scalable technique can rapidly remove neutral or acidic impurities from your basic this compound product.[8]

AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., EtOAc) extract_acid Extract with aq. HCl (1M) start->extract_acid sep_funnel Separatory Funnel extract_acid->sep_funnel org_layer Organic Layer: Neutral & Acidic Impurities sep_funnel->org_layer Top Layer aq_layer Aqueous Layer: Protonated Product (R₃NH⁺Cl⁻) sep_funnel->aq_layer Bottom Layer note *Layer position depends on organic solvent density relative to water. org_layer->note basify Add aq. NaOH (2M) until pH > 10 aq_layer->basify extract_product Extract with Organic Solvent basify->extract_product final_product Organic Layer: Pure this compound Analogue extract_product->final_product

Fig 2. Workflow for purification via acid-base extraction.

Question: An emulsion formed at the interface and my layers won't separate. What should I do?

Answer: Emulsions are common when impurities act as surfactants.

  • Causality: Fine droplets of one solvent are suspended in the other, stabilized by impurities, preventing coalescence.

  • Solution ("Salting Out"): Add a saturated solution of sodium chloride (brine). This dramatically increases the polarity and ionic strength of the aqueous phase, forcing the organic droplets to separate[1]. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

Part 3: Special Case - Chiral Separation

Many biologically active analogues are chiral. Separating enantiomers is critical, as they often have different pharmacological effects.[9] Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice.[10][11]

FAQ: How do I separate the enantiomers of my chiral this compound analogue?

Answer: Enantiomer separation requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Method development is largely an empirical screening process.

  • Step 1 (Column Screening): The most successful CSPs for a wide range of molecules are polysaccharide-based columns, such as those coated with derivatives of amylose or cellulose[12]. Screen your racemic mixture on at least two different columns (e.g., a Chiralpak® AD and a Chiralcel® OD).

  • Step 2 (Mobile Phase Screening): For each column, screen different mobile phase modes.

    • Normal Phase: Heptane/Isopropanol mixtures.

    • Polar Organic: Acetonitrile/Methanol mixtures.

    • Reversed Phase: Water/Acetonitrile mixtures.

  • Step 3 (Optimization): Once partial separation is observed, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

References

  • PubChem. This compound.
  • Google Patents.
  • Szepesy, L., & Czencz, M. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 23(4), 259-267. [Link]
  • ResearchGate. (PDF)
  • Lin, Y. F., et al. (2018).
  • Jiang, H., et al. General methods. The Royal Society of Chemistry. [Link]
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Chemass. The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]
  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(2), 299. [Link]
  • ResearchGate. Extraction and Purification of Isoquinoline from Wash Oil. (2013). Advanced Materials Research, 781-784, 1149-1151. [Link]
  • Jafari, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1419. [Link]
  • Google Patents.
  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. (2017). [Link]
  • Yang, S., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29288–29293. [Link]
  • Google Patents.
  • ResearchGate.
  • Ares, A. M., et al. (2023). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
  • Wikipedia. Isoquinoline. [Link]
  • ResearchGate. Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC. (2014). Journal of the American Oil Chemists' Society, 92(2), 153-162. [Link]
  • Scribd. HPLC Column Troubleshooting Guide. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]
  • ChemistryViews.
  • Journal of New Developments in Chemistry.
  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025). Molecules, 30(5), 1125. [Link]
  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. (2013). Methods in Enzymology, 533, 291-301. [Link]
  • PubMed. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (2012). Archiv der Pharmazie, 345(8), 639-48. [Link]
  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]
  • International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues of catalyst deactivation, helping you optimize your reactions for maximum yield and efficiency.

Section 1: Initial Diagnosis - Is My Catalyst Deactivated?

The first step in troubleshooting is to recognize the signs of catalyst deactivation. Poor or no product yield is the most obvious indicator, but other clues can point to the root cause.

Question: My cross-coupling reaction has stalled or is giving very low yield. How do I confirm if catalyst deactivation is the problem?

Answer: A stalled reaction is a primary symptom of a deactivated catalyst. Here’s a systematic approach to diagnosis:

  • Visual Inspection: Observe your reaction mixture. The formation of a black precipitate, commonly known as palladium black, is a strong indicator that the active Pd(0) catalyst has agglomerated into an inactive state.[1][2] This is often a result of ligand dissociation or catalyst decomposition at high temperatures.[1]

  • Reagent and Atmosphere Check: Before blaming the catalyst, rule out other common culprits. Ensure your reagents and solvents are pure and anhydrous, as moisture and oxygen can significantly impede the reaction.[3] Verify that your reaction was conducted under a genuinely inert atmosphere; inadequate degassing is a frequent source of failure.[1]

  • Control Experiment: If you suspect your reagents, run a control reaction with a fresh, reliable batch of starting materials, catalyst, and ligands. If this reaction proceeds as expected, it points to an issue with the original set of reagents.

  • Precatalyst Activation: If you are using a Pd(II) precatalyst, inefficient in situ reduction to the active Pd(0) species could be the problem.[3][4] Consider using a pre-activated Pd(0) source or a more robust precatalyst system in a small-scale test reaction.[3]

Section 2: Unraveling the Cause - Common Deactivation Pathways

Once you've identified that catalyst deactivation is likely, the next step is to pinpoint the cause. Deactivation can occur through several mechanisms, each with its own set of solutions.

The "Black Death" of Catalysts: Palladium Black Formation

Question: My reaction turned black, and I suspect palladium black formation. What causes this, and how can I prevent it?

Answer: The formation of palladium black is a common deactivation pathway where the catalytically active, well-dispersed Pd(0) species aggregate into larger, inactive particles.[1]

Causality:

  • Ligand Dissociation: The protective ligand shell around the palladium center is crucial for its stability. If the ligand dissociates, the "naked" palladium atoms are free to agglomerate.[1]

  • High Temperatures: Elevated temperatures can accelerate both ligand dissociation and the rate of palladium particle aggregation.[1]

  • Oxidation: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1]

Preventative Measures:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands form more stable complexes with palladium, reducing the likelihood of dissociation.[1] Bidentate ligands, which bind to the palladium through two donor atoms, can also enhance stability.[5]

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are highly effective.[1]

  • Temperature Control: Operate the reaction at the lowest temperature that provides a reasonable rate.[1]

Experimental Protocol: Optimizing Ligand-to-Metal Ratio

A common strategy to combat ligand dissociation is to increase the ligand-to-palladium ratio.

  • Baseline: Run the reaction with your standard 1:1 or 2:1 ligand-to-palladium ratio.

  • Incremental Increase: Set up parallel reactions with slightly increased ligand ratios, for example, 2.5:1 and 3:1 for monodentate ligands.

  • Analysis: Monitor the reactions for the formation of palladium black and compare the product yields. An excess of ligand can often stabilize the catalyst and improve conversion.[1]

Ligand Degradation: When the Protector Fails

Question: I'm using a phosphine-based ligand, and my reaction is still failing. Could the ligand itself be the problem?

Answer: Yes, phosphine ligands, while essential, can be susceptible to degradation, which in turn leads to catalyst deactivation.

Causality:

  • Oxidation: Many phosphine ligands are sensitive to air and can be oxidized to the corresponding phosphine oxide. This oxidized form has poor coordinating ability and can no longer stabilize the palladium center.

  • P-C Bond Cleavage: Under certain reaction conditions, particularly at high temperatures or in the presence of strong bases, the phosphorus-carbon bonds in the ligand can cleave, leading to ligand decomposition.

Troubleshooting Steps:

  • Ligand Purity: Ensure your ligand is pure and has been stored correctly under an inert atmosphere.

  • NMR Analysis: Use ³¹P NMR spectroscopy to check the purity of your ligand before use. The presence of a signal corresponding to the phosphine oxide indicates degradation.

  • Ligand Choice: If you suspect ligand degradation is a persistent issue, consider switching to more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability.

Section 3: The Unseen Enemy - Impurities and Catalyst Poisoning

Trace impurities in your starting materials, solvents, or base can act as catalyst poisons, effectively shutting down the catalytic cycle.

Question: My reaction starts well but then abruptly stops. Could it be catalyst poisoning?

Answer: This "sudden death" of a reaction is a classic symptom of catalyst poisoning. Poisons are substances that bind strongly to the palladium center, blocking the active sites required for catalysis.

Common Catalyst Poisons:

  • Sulfur Compounds: Thiols and other sulfur-containing functional groups are notorious for poisoning palladium catalysts.

  • Halides: While halides are part of the starting materials, excess halide ions from salts can sometimes inhibit the catalyst.

  • Coordinating Heterocycles: Nitrogen-containing heterocycles can sometimes coordinate too strongly to the palladium, preventing the desired substrates from accessing the catalytic center.

Troubleshooting Protocol: Identifying and Mitigating Poisoning

  • Reagent Purity Audit: Scrutinize the purity of all your reagents. If you are using commercial materials, check the certificate of analysis for potential impurities. Consider purifying your starting materials (e.g., recrystallization of solids, distillation of liquids).[4]

  • Solvent Quality: Traces of impurities from the solvent manufacturing process can act as poisons.[6] Using freshly distilled or high-purity anhydrous solvents is crucial.[3]

  • Use of Additives: In some cases, additives can be used to scavenge potential poisons. For example, the addition of a small amount of a silver salt can sometimes help to sequester excess halides.

Section 4: Advanced Diagnostics and Reactivation

For persistent issues, more advanced analytical techniques may be necessary to understand the deactivation mechanism. In some cases, it may even be possible to reactivate a deactivated catalyst.

Question: How can I analyze my deactivated catalyst to understand what went wrong?

Answer: Several analytical techniques can provide valuable insights into the state of your palladium catalyst:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of the palladium, helping you to distinguish between the active Pd(0) and inactive Pd(II) species.[7]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the palladium particles. In a deactivated catalyst, you would expect to see larger, agglomerated particles compared to a fresh, active catalyst.[8]

  • X-ray Absorption Spectroscopy (XAS): XAS can provide detailed information about the coordination environment and oxidation state of the palladium, even in situ during the reaction.[9]

Question: Is it possible to reactivate my palladium catalyst once it has deactivated?

Answer: In some specific cases, reactivation is possible, although preventing deactivation in the first place is always the preferred strategy.

  • For Agglomerated Catalysts: Some reports suggest that treating palladium black with certain solvents or reagents can redisperse the particles and restore some catalytic activity.[10]

  • For Oxidized Catalysts: If the catalyst has been deactivated by oxidation to Pd(II), treatment with a reducing agent might regenerate the active Pd(0) species.[9]

  • For Poisoned Catalysts: If the poison is known, specific treatments may be able to remove it from the catalyst surface. For instance, some sulfur-poisoned catalysts can be regenerated by thermal treatment.[7]

It is important to note that reactivation protocols are often highly specific to the catalyst system and the cause of deactivation.[11][12]

Frequently Asked Questions (FAQs)

Q1: I'm using a Pd(II) precatalyst. How can I ensure efficient reduction to the active Pd(0) species? A1: The in situ reduction of Pd(II) to Pd(0) is a critical step.[13] Inefficient reduction can lead to low yields.[3] Some phosphine ligands can act as reducing agents, but this can also lead to ligand oxidation.[13] Alternatively, one of the coupling partners, such as the organometallic reagent, can facilitate the reduction.[13] If you suspect issues with this step, consider adding a small amount of a mild reducing agent or switching to a pre-formed Pd(0) catalyst.[4]

Q2: Can the choice of base affect catalyst stability? A2: Absolutely. The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental. Some strong bases can promote ligand degradation or side reactions that lead to catalyst deactivation. The choice of base should be carefully considered based on the specific cross-coupling reaction being performed.

Q3: Does the order of addition of reagents matter? A3: Yes, the order of addition can be important. It is often recommended to add the palladium source and the ligand to the solvent first to allow for the formation of the active catalyst complex before adding the substrates and the base.

Q4: I'm performing a Suzuki-Miyaura coupling, and I'm seeing significant homocoupling of my boronic acid. Is this related to catalyst deactivation? A4: While not a direct deactivation of the palladium catalyst itself, the homocoupling of boronic acids is a common side reaction that consumes your starting material and can be influenced by the catalytic system. This can sometimes be suppressed by carefully optimizing the reaction conditions, such as the choice of base and solvent.

Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways for palladium catalyst deactivation.

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Product Desired Product Active_Catalyst->Product Catalytic Cycle Palladium_Black Palladium Black (Aggregation) Active_Catalyst->Palladium_Black Ligand Dissociation / High Temp. Oxidized_Pd Oxidized Pd(II) Active_Catalyst->Oxidized_Pd Oxygen Exposure Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Impurities Deactivated_Catalyst Inactive Species Palladium_Black->Deactivated_Catalyst Oxidized_Pd->Deactivated_Catalyst Poisoned_Catalyst->Deactivated_Catalyst

Caption: Key pathways leading to palladium catalyst deactivation.

Summary of Key Troubleshooting Parameters

ParameterPotential IssueRecommended Action
Atmosphere Oxygen contaminationUse rigorous degassing techniques (freeze-pump-thaw, sparging).
Solvents Presence of water or impuritiesUse anhydrous, high-purity solvents.[6]
Ligand Oxidation or dissociationUse bulky, electron-rich ligands; increase ligand-to-metal ratio.[1]
Temperature Catalyst decompositionRun at the lowest effective temperature.[1]
Reagents Impurities acting as poisonsPurify starting materials; use high-purity reagents.[4]

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • (n.d.). The Role of Phosphine Ligands in Palladium Catalysis.
  • Benchchem. (n.d.). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC.
  • (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
  • (2021, February 23). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv.
  • (n.d.). US4999326A - Palladium catalyst reactivation. Google Patents.
  • Alfa Chemistry. (n.d.). Palladium Complexes - Ligands & Coordination Complexes.
  • Wikipedia. (n.d.). Carbodicarbenes.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • (n.d.). US3959382A - Method for reactivating palladium catalysts. Google Patents.
  • (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • (n.d.). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
  • (2025, August 5). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. ResearchGate.
  • (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI.
  • (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
  • (2004, June 2). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed.
  • (2018, March 16). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis.
  • Wikipedia. (n.d.). Palladium black.
  • (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org.
  • (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • (n.d.). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap.
  • (2022, December 4). Formation of palladium black during Suzuki coupling. Reddit.
  • (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • (n.d.). The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. University of Illinois.

Sources

Technical Support Center: Enhancing the Regioselectivity of 3-Phenylisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 3-phenylisoquinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. The inherent reactivity patterns of the isoquinoline core, coupled with the electronic influence of the C3-phenyl substituent, present unique challenges in achieving site-selective transformations.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. The insights provided herein are grounded in established mechanistic principles and validated through extensive practical application.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions at the bench.

Problem 1: Poor or No Regioselectivity in C-H Functionalization

Question: My C-H activation reaction on 3-phenylisoquinoline is yielding a mixture of C4, C5, and C8 isomers, with no clear preference. How can I enhance selectivity for a specific position?

Answer: Achieving high regioselectivity in the C-H functionalization of this compound hinges on effectively directing a catalyst to a single, desired C-H bond. The distribution of isomers you're observing is often the result of the catalyst reacting via multiple, competing pathways due to the inherent electronic properties of the substrate.

Probable Causes & Recommended Solutions:

  • Inadequate Directing Group Strategy: The nitrogen atom of the isoquinoline ring itself can act as a directing group, but its influence may not be strong or specific enough to overcome the intrinsic reactivity of other positions.[1]

    • Solution 1 (Directed C-H Activation): Introduce a removable directing group onto the molecule. For instance, an N-oxide can be formed, which strongly directs metallation to the C1 position. Alternatively, groups like amides or oximes can be strategically placed on the phenyl ring to direct functionalization to its ortho positions.[2] Rhodium(III) and Ruthenium(II) catalysts are frequently employed in these transformations.[3][4]

    • Solution 2 (Steric Hindrance): Modify your substrate to incorporate bulky groups that sterically block undesired reactive sites. For example, a substituent at the C4 position can hinder catalyst approach to C5, thereby favoring functionalization at C8.

  • Incorrect Catalyst or Ligand Choice: The electronic and steric properties of the catalyst and its ligands play a crucial role in determining the site of C-H activation.

    • Solution: Systematically screen a panel of catalysts and ligands. For palladium-catalyzed reactions, ligands can dramatically influence the outcome. For instance, electron-rich, bulky phosphine ligands might favor one position over another. Theoretical and experimental studies have shown that Pd(II) and Cu(II) have different preferential interactions with the isoquinoline precursor, influencing the reaction pathway.[5]

  • Reaction Conditions Favoring Multiple Pathways: Temperature, solvent, and additives can all influence the regioselectivity of a reaction.

    • Solution: Optimize reaction conditions. Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. A solvent screen is also recommended, as solvent polarity can affect the stability of key intermediates in the catalytic cycle.

Problem 2: Low Yields in Cross-Coupling Reactions

Question: I am attempting a Suzuki or Sonogashira coupling with a halogenated this compound, but my yields are consistently low. What factors could be contributing to this?

Answer: Low yields in cross-coupling reactions involving heteroaromatic systems like this compound often stem from catalyst inhibition, substrate decomposition, or inefficient transmetalation.

Probable Causes & Recommended Solutions:

  • Catalyst Poisoning: The nitrogen atom in the isoquinoline ring can coordinate to the metal center of the catalyst, leading to deactivation.

    • Solution: Use a higher catalyst loading or employ a pre-catalyst that is less susceptible to inhibition. Alternatively, N-oxide formation can temporarily mask the nitrogen lone pair, preventing catalyst poisoning. The N-oxide can be readily removed post-coupling.

  • Inefficient Oxidative Addition: The C-X bond (where X is a halogen) may not be sufficiently reactive for efficient oxidative addition to the catalyst.

    • Solution: If using a chloro- or bromo-substituted isoquinoline, consider converting it to the more reactive iodo- or triflate-substituted analogue. Triflate-substituted isoquinolines, for example, can be readily prepared from the corresponding isoquinolone and subsequently used in various palladium-catalyzed cross-coupling reactions.[3]

  • Side Reactions: The reaction conditions may be promoting undesired side reactions, such as homocoupling of the coupling partner or protodehalogenation of the starting material.

    • Solution: Carefully control the reaction stoichiometry and ensure the rigorous exclusion of oxygen and moisture. The choice of base is also critical; weaker bases like carbonates are often preferred to minimize side reactions.

Problem 3: Difficulty with C4 Functionalization

Question: I am specifically trying to introduce a substituent at the C4 position of the this compound core, but am struggling to find a reliable method. What strategies can I employ?

Answer: The C4 position of the isoquinoline nucleus can be challenging to functionalize directly due to its electronic properties and the directing influence of the nitrogen atom towards other positions. However, several strategies have been developed to achieve this transformation.

Probable Causes & Recommended Solutions:

  • Direct C-H Functionalization is Disfavored: As mentioned, direct C-H activation often favors other positions.

    • Solution 1 (Minisci-Type Reaction): Employ a photoredox-catalyzed Minisci-type reaction.[6] This approach involves the generation of a radical species that can add to the electron-deficient isoquinoline ring, often with a preference for the C4 position.[7]

    • Solution 2 (Conjugate Addition): For isoquinolin-1(2H)-ones, Lewis acid-catalyzed conjugate addition to p-quinone methides can provide a route to C4-alkylated products.[8]

    • Solution 3 (1,4-Difunctionalization): A metal-free, TBHP-mediated 1,4-difunctionalization of N-alkylisoquinolinium iodide salts with thiols can yield 4-(arylthio)isoquinolin-1(2H)-ones.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the this compound ring system?

A1: The reactivity of the different positions on the this compound core is highly dependent on the reaction conditions and the nature of the attacking species. However, some general trends can be observed. For electrophilic aromatic substitution, the benzene ring of the isoquinoline is generally more reactive than the pyridine ring. Within the pyridine ring, the C4 position is often susceptible to nucleophilic attack, especially if the nitrogen is quaternized. For C-H activation, the C1 and C8 positions are often favored due to the directing effect of the nitrogen atom.[1]

Q2: How does the 3-phenyl substituent influence the regioselectivity of functionalization?

A2: The phenyl group at the C3 position primarily exerts an electronic effect. It can withdraw electron density from the isoquinoline core through resonance, further influencing the reactivity of the different positions. Sterically, it can hinder access to the C4 position, which can be exploited to enhance selectivity for other sites in certain reactions.

Q3: Are there any "traceless" directing groups that can be used for the functionalization of this compound?

A3: Yes, the concept of traceless directing groups is highly valuable. For instance, a hydrazone can be used as an oxidizing directing group for Rh(III)-catalyzed C-H activation to synthesize substituted isoquinolines.[2] This reaction proceeds with N-N bond cleavage, effectively removing the directing group in the process.

Q4: Can photoredox catalysis be effectively used to functionalize 3-phenylisoquinolines?

A4: Absolutely. Photoredox catalysis offers a mild and powerful approach for the functionalization of heterocycles.[6][9] For isoquinolines, it can enable Minisci-type reactions to introduce alkyl and acyl groups, often with good regioselectivity.[6] It can also be used in dearomative functionalization reactions to create complex, sp³-rich scaffolds.[7][10]

III. Experimental Protocols & Data

Protocol 1: Rh(III)-Catalyzed C-H Annulation for Isoquinolone Synthesis

This protocol provides a general procedure for the synthesis of isoquinolone derivatives, which can be further functionalized. This method is adapted from a procedure utilizing a [Cp*RhCl₂]₂ catalyst.[3]

Step-by-Step Methodology:

  • To a dried Schlenk tube equipped with a magnetic stir bar, add the aryl hydroxamate (1.0 equiv.), the alkyne (1.0 equiv.), [Cp*RhCl₂]₂ (3 mol%), and CsOAc (1.0 equiv.).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add trifluoroethanol (TFE) as the solvent.

  • Stir the reaction mixture at room temperature for 4 hours, or until completion as monitored by TLC or ¹⁹F NMR (if applicable).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isoquinolone.

Data Summary: Comparison of Catalytic Systems for C-H Functionalization
Catalyst SystemDirecting GroupTarget PositionTypical YieldsRegioselectivityReference
[{RuCl₂(p-cymene)}₂]/NaOAcKetoximeC1Good to ExcellentHigh[4]
[Cp*RhCl₂]₂/CsOAcHydrazoneC1GoodHigh[2]
Pd(OAc)₂/Ag₂CO₃N-oxideC2 (of quinoline)Moderate to GoodHigh[11]
Co(III)/AgOAcN-protected isoquinoloneC4GoodHigh[12][13]

IV. Mechanistic Insights & Visualizations

Diagram 1: General Catalytic Cycle for Directed C-H Activation

This diagram illustrates a simplified catalytic cycle for a transition metal-catalyzed C-H activation/functionalization reaction directed by a generic directing group (DG).

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A [M]-Catalyst + Substrate-DG B Coordination & C-H Activation (Cyclometalated Intermediate) A->B Step 1 C Insertion/Coupling with Reagent B->C Step 2 D Reductive Elimination C->D Step 3 E Product + Regenerated [M]-Catalyst D->E Step 4 E->A Catalyst Regeneration Product Functionalized Product E->Product Substrate Substrate-DG Reagent Reagent Reagent->C

Caption: A generalized workflow for directed C-H functionalization.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

This decision tree provides a logical workflow for troubleshooting poor regioselectivity in C-H functionalization reactions of this compound.

G Start Problem: Poor Regioselectivity Q1 Are you using a directing group strategy? Start->Q1 ImplementDG Implement a Directing Group (e.g., N-oxide, removable amide) Q1->ImplementDG No OptimizeDG Optimize the Directing Group (Sterics, Electronics) Q1->OptimizeDG Yes Q2 Have you screened catalysts and ligands? ImplementDG->Q2 OptimizeDG->Q2 ScreenCat Screen Catalysts (Rh, Ru, Pd) and Ligands (Phosphines, etc.) Q2->ScreenCat No Q3 Have reaction conditions been optimized? Q2->Q3 Yes ScreenCat->Q3 OptimizeCond Optimize Conditions: - Lower Temperature - Screen Solvents - Adjust Additives Q3->OptimizeCond No End Improved Regioselectivity Q3->End Yes OptimizeCond->End

Caption: A decision tree for troubleshooting regioselectivity issues.

V. References

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. (2024). Organic Letters, 26(23), 5027–5031. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(5), 799-854. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2019). Molecules, 24(24), 4591. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. (2023). Organic & Biomolecular Chemistry, 21(5), 1031-1039. [Link]

  • Isoquinoline synthesis using photoredox‐catalysis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. (2017). Accounts of Chemical Research, 50(8), 1873–1886. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. (2023). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. (2013). Organic Letters, 15(22), 5750–5753. [Link]

  • Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines. (2011). Organic Letters, 13(17), 4566–4569. [Link]

  • Asymmetric Organocatalysis and Photoredox Catalysis for the α-Functionalization of Tetrahydroisoquinolines. (2018). European Journal of Organic Chemistry, 2018(10), 1277-1280. [Link]

  • Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. (2024). Organic Letters. [Link]

  • Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Highly Regioselective Isoquinoline Synthesis via Nickel-Catalyzed Iminoannulation of Alkynes at Room Temperature. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules, 25(23), 5467. [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (2020). Synfacts, 16(08), 0924. [Link]

  • Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation. (2021). Frontiers in Chemistry, 9, 763529. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). MDPI. Retrieved January 7, 2026, from [Link]

  • Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. (2024). YouTube. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. (2012). Archiv der Pharmazie, 345(9), 721-730. [Link]

  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. (2024). International Journal of Molecular Sciences, 25(11), 5944. [Link]

Sources

Mitigating byproducts in the dehydrogenation of tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dehydrogenation of Tetrahydroisoquinolines

Welcome to the technical support center for the dehydrogenation of tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. We will address common experimental challenges, focusing on the identification and mitigation of unwanted byproducts to improve reaction efficiency, selectivity, and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the dehydrogenation of THIQs in a direct question-and-answer format.

Question 1: My primary byproduct is the fully aromatized isoquinoline, but I'm targeting the 3,4-dihydroisoquinoline (DHIQ). How can I improve selectivity for partial dehydrogenation?

Answer: Achieving selective partial dehydrogenation is a common challenge, as the thermodynamic driving force often favors complete aromatization. The key is to control the reaction kinetics and choose reaction parameters that favor the formation and preservation of the DHIQ intermediate.

  • Mechanistic Insight: The conversion of a THIQ to a DHIQ is the first dehydrogenation step. Over-oxidation to the isoquinoline is a subsequent, often faster, step. Suppressing this second step is crucial.

  • Troubleshooting Steps:

    • Catalyst Modification: Standard palladium on carbon (Pd/C) is highly active but can be unselective. Modifying the catalyst with a basic additive can significantly enhance selectivity for the DHIQ. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) have been shown to modify the catalyst surface, suppressing further dehydroaromatization.[1] A study demonstrated that a K₃PO₄·3H₂O-modified Pd/C catalyst gave excellent chemoselectivity for the partial dehydrogenation of 1-substituted-1,2,3,4-tetrahydroisoquinolines.[1]

    • Solvent Choice: The choice of solvent can be surprisingly impactful. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been reported to promote selective partial dehydrogenation even without a metal catalyst, operating under aerobic conditions at elevated temperatures.[2]

    • Control the Atmosphere: While aerobic dehydrogenation is common, an excess of oxygen can drive the reaction to full aromatization.[3] Running the reaction under an inert atmosphere or with a controlled amount of an oxidant can provide better selectivity. In some Pd/C catalyzed systems, conducting the reaction under an oxygen balloon (as opposed to air) improved the ratio of imine (DHIQ) to isoquinoline.[1]

    • Lower Reaction Temperature: Dehydrogenation is an endothermic process requiring heat.[4][5] However, excessive temperature can provide the activation energy needed for the second dehydrogenation step. Screen temperatures ranging from 60-100°C. A study on Pd/C-catalyzed partial dehydrogenation found optimal conditions at 60°C.[1]

Question 2: My reaction is producing a significant amount of a disproportionation byproduct (the starting THIQ is converted into both the corresponding isoquinoline and the fully saturated decahydroisoquinoline). What causes this and how can I prevent it?

Answer: Disproportionation is a common side reaction in catalytic dehydrogenations where the THIQ itself acts as both a hydrogen donor and acceptor.

  • Mechanistic Insight: In the absence of an effective external hydrogen acceptor, one molecule of THIQ is dehydrogenated to DHIQ or isoquinoline, and the liberated hydrogen reduces a second molecule of THIQ to its saturated analog. This is particularly prevalent in transfer hydrogenation conditions.

  • Troubleshooting Steps:

    • Introduce a Hydrogen Acceptor: The most effective way to prevent disproportionation is to add a sacrificial hydrogen acceptor to the reaction. This molecule's role is to irreversibly accept the hydrogen generated during the dehydrogenation, preventing it from reducing another molecule of the starting material.

    • Optimize the Acceptor: Not all acceptors are equal. The choice depends on the catalyst and reaction conditions. For Pd/C systems, high-boiling, non-reducible solvents like toluene or xylene can sometimes act as acceptors at high temperatures, but more effective options are often needed.

    • Consider Aerobic Conditions: Using molecular oxygen (from air) as the terminal oxidant is a green and atom-economical way to avoid disproportionation.[3][6] The hydrogen generated reacts with oxygen to form water, effectively removing it from the system. Many modern palladium-catalyzed dehydrogenations are designed as aerobic processes for this reason.[6]

Question 3: I am observing the formation of an isoquinolone (or lactam) byproduct. How can I mitigate this over-oxidation?

Answer: The formation of an isoquinolone indicates oxidation at the carbon adjacent to the nitrogen atom, a form of over-oxidation.

  • Mechanistic Insight: This typically occurs under strongly oxidative conditions, where the DHIQ intermediate is further oxidized by an external oxidant (like O₂) or through a water-mediated pathway before full aromatization can occur.

  • Troubleshooting Steps:

    • Limit Oxidant and Water: If using aerobic conditions, ensure the reaction is not overly vigorous and that the solvent is scrupulously dry. Water can participate in the oxidation pathway leading to the lactam.

    • Use a Milder Oxidant: If using a stoichiometric chemical oxidant, consider switching to a milder one. For example, if permanganate or dichromate is causing issues, explore alternatives like pyridine-N-oxide.[7]

    • Photocatalytic and Electrochemical Methods: These modern techniques can offer high selectivity by operating under very mild conditions.[3][8] For instance, visible-light-mediated photoredox catalysis using Ru(bpy)₃Cl₂ with atmospheric oxygen can achieve complete dehydrogenation to the isoquinoline without forming the isoquinolone.[3] Electrochemical methods also allow for precise control of the oxidative potential, which can be tuned to favor dehydrogenation over C=O bond formation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of byproduct formation in THIQ dehydrogenation?

A1: The three most common byproduct pathways are:

  • Over-aromatization: The desired 3,4-dihydroisoquinoline intermediate undergoes a second dehydrogenation step to form the thermodynamically stable aromatic isoquinoline. This is often promoted by highly active catalysts (e.g., standard Pd/C) and high temperatures.[1]

  • Disproportionation: In the absence of a suitable hydrogen acceptor, the THIQ starting material acts as its own hydrogen donor and acceptor. This results in a mixture of the fully aromatic isoquinoline and the fully reduced decahydroisoquinoline.

  • Over-oxidation: Under harsh oxidative conditions, particularly in the presence of water, the molecule can be oxidized at the C1 position to form an isoquinolone (lactam).

Q2: How does the choice of catalyst (e.g., Palladium, Ruthenium, Iron) affect the reaction?

A2: The metal catalyst is central to the reaction's success and selectivity.

  • Palladium (Pd): Pd/C is the most common and versatile catalyst for dehydrogenation.[1][9] It is highly active but can sometimes lead to over-aromatization or, at high loadings, C-C coupling side reactions.[6] Its selectivity can be fine-tuned with basic additives.[1]

  • Ruthenium (Ru) and Rhodium (Rh): These are often used in photocatalytic or transfer hydrogenation contexts. For example, Ru(bpy)₃²⁺ is a well-known photosensitizer for aerobic dehydrogenations.[3] Rhodium catalysts have been used for oxidative cross-coupling reactions that result in isoquinoline synthesis.[10]

  • Iron (Fe): Iron-based catalysts are attractive due to their low cost and low toxicity. Iron pincer complexes have been developed for acceptorless dehydrogenation, though they can sometimes require longer reaction times due to the reversibility of the process.[3]

Q3: Can dehydrogenation be achieved without a metal catalyst?

A3: Yes, under certain conditions. Metal-free dehydrogenation is an active area of research to avoid trace metal contamination in pharmaceutical applications.[2] One reported method involves heating the THIQ substrate in a polar aprotic solvent with a polar X=O bond, such as DMSO or DMF, at 100°C under an air atmosphere.[2] This method shows high chemoselectivity for the 3,4-dihydroisoquinoline product.[2]

Visualizing Reaction Pathways and Troubleshooting

To better understand the competing reactions, the following diagram illustrates the potential fates of a 1-substituted THIQ during a dehydrogenation reaction.

DehydrogenationPathways THIQ 1-R-Tetrahydroisoquinoline (Starting Material) DHIQ 1-R-3,4-Dihydroisoquinoline (Desired Product) THIQ->DHIQ Step 1 Dehydrogenation IQ 1-R-Isoquinoline (Over-aromatization) THIQ->IQ Oxidation (H₂ reduces another THIQ) DecaIQ 1-R-Decahydroisoquinoline (Disproportionation) THIQ->DecaIQ Reduction (H₂ from another THIQ) DHIQ->IQ Step 2 Dehydrogenation Quinolinone 1-R-Isoquinolone (Over-oxidation) DHIQ->Quinolinone C1 Oxidation (e.g., +[O])

Caption: Competing pathways in THIQ dehydrogenation.

This troubleshooting flowchart provides a logical sequence for diagnosing and solving common issues.

Caption: Troubleshooting workflow for THIQ dehydrogenation.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on selectivity. Note that these are general trends and optimal conditions must be determined empirically for each specific substrate.

ParameterTo Favor Partial Dehydrogenation (DHIQ)To Favor Full Dehydrogenation (IQ)Common Pitfalls
Catalyst Modified Pd/C (e.g., with base)[1], certain Fe or Ru complexesStandard Pd/C, Pt/CHigh catalyst loading can lead to side reactions.
Temperature Moderate (e.g., 60-80°C)[9]High (e.g., >100°C)High temps can cause thermal degradation and coking.[4]
Atmosphere Inert or controlled O₂[1]Air or O₂Uncontrolled aerobic conditions can lead to over-oxidation.
Solvent Polar aprotic (DMSO, DMF)[2]High-boiling aromatic (Toluene, Xylene)Protic solvents may interfere with some catalytic cycles.
Additives Inorganic base (K₃PO₄, Cs₂CO₃)[1]Acidic conditions (can promote aromatization)Incorrect additive can poison the catalyst.

Experimental Protocol: Selective Partial Dehydrogenation using Modified Pd/C

This protocol is adapted from literature procedures for the selective synthesis of 1-substituted-3,4-dihydroisoquinolines.[1]

Objective: To selectively dehydrogenate a 1-substituted-1,2,3,4-tetrahydroisoquinoline to the corresponding 3,4-dihydroisoquinoline while minimizing over-aromatization.

Materials:

  • 1-Substituted-1,2,3,4-tetrahydroisoquinoline (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 mol%)

  • Potassium Phosphate Tribasic Trihydrate (K₃PO₄·3H₂O) (0.5 equiv)

  • Acetonitrile (CH₃CN), anhydrous (5 mL)

  • Oxygen (balloon)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1-substituted-THIQ (1.0 mmol), 10% Pd/C (10 mol%), and K₃PO₄·3H₂O (0.5 equiv).

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere initially.

  • Add anhydrous acetonitrile (5 mL) via syringe.

  • Fit the flask with a reflux condenser and replace the nitrogen atmosphere with an oxygen-filled balloon (puncture the septum with the needle attached to the balloon).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every 2-4 hours. The starting material, DHIQ product, and isoquinoline byproduct should have distinct retention factors/times.

  • Upon completion (typically 12-24 hours, indicated by the consumption of starting material), cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 3,4-dihydroisoquinoline.

Validation:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The ¹H NMR of the crude product can be used to determine the ratio of DHIQ to the isoquinoline byproduct, allowing for the calculation of reaction selectivity.[1]

References

  • CN105566218A - Palladium carbon catalyzed selective partial dehydrogenation method of tetrahydroisoquinoline - Google P
  • Ji, Y., Chen, M. W., Shi, L., & Zhou, Y. G. (2015). Highly selective partial dehydrogenation of tetrahydroisoquinolines using modified Pd/C.
  • Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage - Benchchem.
  • Badu-Tawiah, A., et al. (2019). N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory-Guided Photo-Catalytic Design. Scientific Reports, 9(1), 11241.
  • Spagna, F., & Moody, C. J. (2024). Synthetic approaches to dihydroisoquinolones via an α-oxidation of amines. Arkivoc, 2024(1), 202412253.
  • Wang, Z., et al. (2023). On the mechanism of acceptorless dehydrogenation of N-heterocycles catalyzed by tBuOK. Physical Chemistry Chemical Physics, 25(30), 20083-20091.
  • Wan, Q., Chen, S., & Badu-Twaiah, A. (2018). Integrated Mass Spectrometry Platform Enables Picomole-Scale Real-time Electrosynthetic Reaction Screening and Discovery.
  • Feng, C., et al. (2016). Solvent-promoted highly selective dehydrogenation of tetrahydroisoquinolines without catalyst and hydrogen acceptor. Green Chemistry, 18(3), 654-657.
  • Dehydrogenation of tetrahydroquinoline derivatives by 1.
  • Guimond, N., Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(34), 12050–12051.
  • Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties.
  • N-Substituted Auxiliaries for Aerobic Dehydrogenation of Tetrahydro-isoquinoline: A Theory-Guided Photo-C
  • Spagna, F., & Moody, C. J. (2024). Selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides. Arkivoc, 2024(1), 202412253.
  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC - NIH.
  • Vasil'ev, A. A., et al. (2018). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. The Journal of Organic Chemistry, 83(15), 8456–8464.
  • Zhang, W., et al. (2020). Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives. Organic & Biomolecular Chemistry, 18(33), 6467-6471.
  • Stahl, S. S., et al. (2017). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Accounts of Chemical Research, 50(4), 877–887.
  • Dehydrogenation of 1,2,3,4-tetrahydroisoquinoline with different...
  • Supplementary Material Selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides - ark
  • Dehydrogenation reaction of 1,2,3,4‐tetrahydroquinoline to quinoline...
  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI.
  • Dehydrogen
  • Rhodium(iii)-catalyzed oxidative annulation of isoquinolones with allyl alcohols: synthesis of isoindolo[2,1-b]isoquinolin-5(7H)-ones - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI.
  • Dehydrogen

Sources

Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 3-Phenylisoquinoline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-phenylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis and produce gram-to-kilogram quantities of this important scaffold for preclinical evaluation. As you transition to larger scales, new challenges in reaction efficiency, impurity profiles, and process robustness will emerge. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate these complexities, ensuring a smooth and successful scale-up campaign. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your process development.

I. Navigating Synthetic Routes for Scale-Up: A Comparative Overview

The selection of a synthetic route for large-scale production is a critical decision that balances factors such as cost of goods, process safety, scalability, and impurity profile. For this compound, several classical and modern methods are at your disposal. This section provides a high-level comparison to guide your initial selection.

Synthetic RouteKey AdvantagesKey Challenges for Scale-Up
Bischler-Napieralski Reaction Readily available starting materials. A well-established and understood reaction.Harsh dehydrating agents (e.g., POCl₃, P₂O₅) which can be difficult to handle at scale. The intermediate dihydroisoquinoline requires a separate dehydrogenation step. Potential for side reactions like the retro-Ritter reaction.[1][2]
Pomeranz-Fritsch Reaction Convergent synthesis. Offers flexibility in substituent patterns.Often requires harsh acidic conditions and high temperatures, leading to potential degradation and byproduct formation.[3] Yields can be variable and sensitive to substrate electronics.[4]
Suzuki-Miyaura Coupling High functional group tolerance. Mild reaction conditions. Commercially available starting materials (e.g., 3-bromoisoquinoline and phenylboronic acid).Cost of palladium catalyst and ligands can be a significant factor at scale. Potential for heavy metal contamination in the final product. Protodeboronation of the boronic acid can be a competing side reaction.

II. Troubleshooting Common Scale-Up Challenges

This section is formatted as a series of frequently asked questions to address the most common issues encountered during the scale-up of this compound synthesis.

A. Bischler-Napieralski Route: Low Yields and Side Reactions

Question 1: My Bischler-Napieralski reaction is resulting in a low yield of the desired 3,4-dihydro-3-phenylisoquinoline intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in the Bischler-Napieralski reaction are a common challenge, often stemming from several factors. Here’s a breakdown of potential causes and solutions:

  • Insufficient Dehydrating Agent: The reaction relies on the complete removal of water. On a larger scale, localized concentration gradients can lead to incomplete reaction.

    • Solution: For less reactive substrates, a combination of phosphorus pentoxide (P₂O₅) in phosphorus oxychloride (POCl₃) can be more effective than POCl₃ alone.[1][5] Ensure all reagents and solvents are rigorously dried before use.

  • Deactivated Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If your starting phenethylamine has electron-withdrawing groups, the reaction will be sluggish.

    • Solution: Consider using stronger dehydrating agents and higher reaction temperatures. Solvents with higher boiling points, such as xylene, can be beneficial.[1]

  • Side Reactions: The formation of styrenes via a retro-Ritter reaction is a known side-pathway that can significantly reduce your yield.[1]

    • Solution: Employing milder conditions can sometimes suppress this side reaction. A modified procedure using oxalyl chloride and a Lewis acid has been shown to prevent the retro-Ritter elimination.

Workflow for Troubleshooting Low Yield in Bischler-Napieralski Reaction:

Caption: Troubleshooting workflow for low yields in the Bischler-Napieralski reaction.

B. Pomeranz-Fritsch Route: Byproduct Formation and Incomplete Conversion

Question 2: I am observing significant byproduct formation and incomplete conversion in my Pomeranz-Fritsch synthesis of this compound. How can I optimize this reaction for a cleaner product profile?

Answer: The Pomeranz-Fritsch reaction is notorious for its sensitivity to reaction conditions, which can lead to a variety of byproducts.[3] Here are the key areas to focus on for optimization:

  • Acid Catalyst and Concentration: The choice and amount of acid are critical. Too little acid will result in a slow or stalled reaction, while too much or too strong of an acid can lead to charring and degradation.

    • Solution: While concentrated sulfuric acid is traditional, other acids like trifluoroacetic anhydride or lanthanide triflates can be effective.[6] A systematic screening of the acid concentration is highly recommended.

  • Reaction Temperature: High temperatures can promote side reactions and decomposition.

    • Solution: Carefully control and optimize the reaction temperature. It's a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

  • Purity of Starting Materials: Impurities in the benzaldehyde or the aminoacetaldehyde acetal can act as catalysts for side reactions.

    • Solution: Ensure your starting materials are of high purity. Recrystallization or distillation of the starting materials may be necessary.

Acid CatalystTypical ConcentrationTemperature (°C)Observations
Conc. H₂SO₄70-95%100-120Can lead to charring with sensitive substrates.[3]
Polyphosphoric Acid (PPA)-80-100Generally milder than H₂SO₄, can give cleaner reactions.
Trifluoroacetic Anhydride1.1-2.0 equiv.0 - RTMilder conditions, but can be expensive for large scale.[6]
C. Suzuki-Miyaura Coupling: Catalyst Deactivation and Impurity Removal

Question 3: My Suzuki-Miyaura coupling between 3-bromoisoquinoline and phenylboronic acid is sluggish and gives a low yield. What are the common pitfalls when scaling up this reaction?

Answer: While the Suzuki-Miyaura coupling is a powerful tool, several factors can impact its efficiency at scale.

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial, especially for heteroaromatic substrates.

    • Solution: For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos. These can facilitate the oxidative addition step, which is often rate-limiting.

  • Base Selection: The base plays a key role in the transmetalation step.

    • Solution: Potassium carbonate (K₂CO₃) is a common and cost-effective choice. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.

  • Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, reducing the yield.

    • Solution: Ensure your reaction is performed under an inert atmosphere. Using anhydrous solvents can also help, although a small amount of water is often beneficial for the reaction.

Workflow for Suzuki-Miyaura Coupling Scale-Up:

Caption: A typical workflow for the scale-up of a Suzuki-Miyaura coupling reaction.

III. Detailed Experimental Protocols for Gram-Scale Synthesis

The following protocols are provided as a starting point for your scale-up efforts and should be optimized for your specific laboratory conditions and equipment.

Protocol 1: Gram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a reported large-scale synthesis of a similar isoquinoline derivative.

Materials:

  • 3-Bromoisoquinoline

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 3-bromoisoquinoline (50.0 g, 0.24 mol), phenylboronic acid (35.1 g, 0.29 mol), and potassium carbonate (99.5 g, 0.72 mol).

  • Add 1,4-dioxane (500 mL) and water (125 mL) to the flask.

  • Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Add Pd(dppf)Cl₂ (1.76 g, 2.4 mmol, 1 mol%) to the reaction mixture.

  • Heat the reaction to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature and add water (250 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Large-Scale Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Activated charcoal

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in a large Erlenmeyer flask.

  • Add a small amount of activated charcoal to the hot solution to decolorize it.

  • Hot filter the solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

IV. Conclusion

The successful scale-up of this compound synthesis for preclinical studies requires a systematic approach to process optimization and troubleshooting. By understanding the underlying mechanisms of the chosen synthetic route and anticipating potential challenges, researchers can develop robust and efficient processes. This guide provides a foundation for navigating these challenges, but it is crucial to remember that each specific substrate and scale will present its own unique set of obstacles. Careful experimentation, thorough analysis, and a commitment to process understanding will ultimately lead to a successful and scalable synthesis.

V. References

  • Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574-2577. Available at: [Link]

  • Nakkalwar, V. R., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(38), 26735-26765. Available at: [Link]

  • Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]

  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kim, J., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules, 27(1), 235. Available at: [Link]

  • Slideshare. (2019). Bischler napieralski reaction. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (2010). Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. Available at: [Link]

  • ResearchGate. (2015). The Suzuki coupling reaction of arylbromides with phenylboronic acid. Available at: [Link]

  • ResearchGate. (2013). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Available at: [Link]

  • ResearchGate. (2020). Gram-scale synthesis, synthetic application and mechanism validation. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2004). Total synthesis of isotopically labelled flavonoids. Part 5. Gram-scale production of 13C-labelled (–)–procyanidin B3. Available at: [Link]

  • ResearchGate. (2018). Gram-scale total synthesis of teixobactin promoting binding mode study and discovery of more potent antibiotics. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-Phenylisoquinoline and Its Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This privileged N-heterocyclic structure is a common feature in approved drugs and clinical candidates, valued for its ability to interact with various biological targets.[2] However, the therapeutic potential of an isoquinoline derivative is not solely defined by its core structure; the specific arrangement of its substituents plays a critical role. The positional isomerism of a substituent, such as a phenyl group, can dramatically alter the compound's pharmacological profile, influencing its efficacy, selectivity, and mechanism of action.

This guide provides an in-depth comparison of 3-phenylisoquinoline (3-PIQ) versus other phenylisoquinoline isomers, focusing on their differential performance in key biological assays. We will explore the structure-activity relationships (SAR) that govern their bioactivity, provide detailed protocols for their evaluation, and present a framework for selecting the appropriate isomer for specific therapeutic targets.

The Significance of Phenyl Group Positioning in Isoquinoline Bioactivity

The placement of a phenyl group on the isoquinoline core dictates the molecule's three-dimensional shape, electronic distribution, and steric properties. These factors are paramount for molecular recognition and binding to biological targets like enzymes and receptors. A shift of the phenyl group from one position to another can drastically alter these interactions, leading to vastly different biological outcomes. For instance, one isomer might be a potent anticancer agent, while another could be inactive or exhibit a completely different activity, such as antimicrobial or anti-inflammatory effects.[4][5]

This comparative analysis will focus primarily on the anticancer properties of phenylisoquinoline isomers, as this is a major area of investigation for this class of compounds.[4][6][7] We will delve into how the isomeric forms influence cytotoxicity, cell cycle progression, and apoptosis in cancer cell lines.

Comparative Cytotoxicity: this compound vs. Other Isomers

A fundamental step in assessing the anticancer potential of any compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%.[8] While direct, side-by-side comparative data for all phenylisoquinoline isomers in the same study is limited, the available literature allows for a synthesized comparison.

Studies have shown that 3-arylisoquinoline derivatives exhibit a broad spectrum of antitumor activity.[6][9] In contrast, research into 1-phenylisoquinoline and its hydrogenated analogs has often focused on their potential as tubulin polymerization inhibitors.[10] This suggests that the position of the phenyl group can influence the primary mechanism of action.

Compound Class General Biological Target/Activity Key Findings Reference
3-Arylisoquinolines Anticancer (Broad Spectrum)Showed significant in vitro antitumor activity against various human cancer cell lines.[6][9]
1-Phenyl-3,4-dihydroisoquinolines Anticancer (Tubulin Polymerization Inhibitors)Identified as potential tubulin polymerization inhibitors, with specific substitutions enhancing bioactivity.[10]
4-Substituted Isoquinolines Kinase InhibitionEmerge as a promising class of protein kinase inhibitors, targeting kinases implicated in cancer.[1]
Isoquinoline Alkaloids (General) Diverse (Anticancer, Antimicrobial, etc.)Exhibit a wide range of biological activities, including induction of cell cycle arrest, apoptosis, and autophagy.[3][7]

This table represents a synthesized overview from multiple sources. Direct IC50 comparisons should be made from studies where isomers were tested under identical conditions.

The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring and the isoquinoline core can further modulate the activity of each isomeric class.[11][12] For example, a study on 1-phenyl-3,4-dihydroisoquinoline analogues found that a hydroxyl and a methoxy group on the phenyl ring conferred optimal bioactivity.[10]

Mechanistic Insights: How Isomers Exert Their Effects

The difference in cytotoxicity often stems from distinct mechanisms of action. The positioning of the phenyl group can grant access to different binding pockets within a target protein or allow for interaction with entirely different targets.

Experimental Workflow for Mechanistic Elucidation

To understand the divergent biological effects of phenylisoquinoline isomers, a structured experimental workflow is essential. This process typically moves from broad cytotoxicity screening to detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Lead Isomer Prioritization cluster_2 Mechanistic Studies cluster_3 Validation A Synthesize/Obtain Phenylisoquinoline Isomers (1-PIQ, 3-PIQ, 4-PIQ, etc.) B Cytotoxicity Assay (e.g., MTT) Determine IC50 values across multiple cancer cell lines A->B C Identify Isomers with High Potency and/or Selective Activity B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Target Identification (e.g., Kinase Profiling, Tubulin Polymerization Assay) C->F G Western Blot Analysis (Confirm protein expression changes) F->G H In Vivo Studies (Xenograft Models) G->H

Caption: A typical workflow for evaluating and comparing the anticancer potential of phenylisoquinoline isomers.

Focus on Key Assays: Protocols and Rationale

To ensure data integrity and reproducibility, standardized protocols are crucial. Here, we detail the methodology for two fundamental assays used to differentiate the biological effects of isoquinoline isomers.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]

  • Compound Preparation: Prepare stock solutions of each phenylisoquinoline isomer in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, replace the existing medium with 100 µL of the medium containing the diluted compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against compound concentration to determine the IC50 value.

Causality and Trustworthiness: This protocol is self-validating by including both untreated and vehicle controls, which ensures that any observed cytotoxicity is due to the compound itself and not the solvent. The 48-72 hour incubation period is chosen to allow sufficient time for the compounds to exert their effects, including potential cell cycle arrest or apoptosis induction.[15]

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] This assay is critical for determining if a compound's cytotoxic effect is mediated by halting cell division at a specific checkpoint.

Step-by-Step Methodology:

  • Treatment and Harvest: Treat cells with the IC50 concentration of each isoquinoline isomer for 24-48 hours. Harvest both treated and untreated cells.

  • Cell Fixation: Wash the cells with PBS and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours.[15]

  • RNA Digestion: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a solution containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to ensure that PI only stains DNA.[15]

  • DNA Staining: Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.[15]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: Quantify the percentage of cells in each phase and compare the profiles of treated cells to the untreated control.

Potential Signaling Pathways

Isoquinoline derivatives are known to modulate several critical signaling pathways involved in cell proliferation and survival.[1] Depending on the isomer and its specific target, these compounds can induce apoptosis through various mechanisms.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Phenylisoquinoline Isomer death_receptor Death Receptor (e.g., Fas, TRAIL-R) compound->death_receptor e.g., Ligand mimicry mitochondrion Mitochondrion compound->mitochondrion e.g., Direct stress caspase8 Caspase-8 (activated) death_receptor->caspase8 caspase3 Caspase-3 (activated) caspase8->caspase3 ros ↑ ROS mitochondrion->ros bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) mitochondrion->bcl2 caspase9 Caspase-9 (activated) bcl2->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized apoptosis signaling pathways that can be induced by bioactive isoquinoline derivatives.[15]

Conclusion and Future Directions

The position of a phenyl group on the isoquinoline scaffold is a critical determinant of biological activity. While 3-phenylisoquinolines have shown broad antitumor potential, other isomers, such as 1-phenylisoquinolines, may act through more specific mechanisms like tubulin inhibition. A systematic, parallel evaluation of these isomers using standardized assays is essential for elucidating their distinct structure-activity relationships and therapeutic potential.

Future research should focus on:

  • Head-to-Head Comparisons: Conducting comprehensive studies where 1-, 3-, 4-, and other phenylisoquinoline isomers are tested concurrently against a large panel of cancer cell lines.

  • Target Deconvolution: Utilizing advanced techniques like chemical proteomics to identify the direct binding partners for the most active isomers.

  • In Vivo Efficacy: Progressing the most promising isomers from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By understanding the subtle yet profound impact of isomerism, researchers can more effectively design and develop next-generation isoquinoline-based therapeutics tailored for specific disease targets.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines.
  • BenchChem. (n.d.). Application Notes and Protocols for Isoquinoline Derivatives in Biological Assays.
  • Chen, J., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 878-885.
  • Choi, B. K., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research, 20(3), 264-268.
  • Choi, B. K., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46.
  • Cushman, M., et al. (2021). Recent development of tetrahydroquinoline/isoquinoline based compounds as anticancer agents. Medicinal Chemistry, 21(17), 1587-1622.
  • Kim, J. S., et al. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of Pharmacal Research, 20(2), 138-143.
  • Kim, J. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Koul, S., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 25(22), 5438.
  • Li, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3535-3553.
  • Royal Society of Chemistry. (2015). Isoquinolines.
  • Szychowski, K. A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1033.
  • Wolska, K. I., et al. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Scientific Reports, 13(1), 18884.
  • Zablotskaya, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8694-8716.

Sources

A Comparative Guide to the Efficacy of 3-Arylisoquinoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 3-arylisoquinoline core has emerged as a privileged structure, demonstrating significant potential in the development of potent anticancer drugs. This guide provides a comprehensive comparison of the efficacy of various 3-arylisoquinoline anticancer agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Promise of the 3-Arylisoquinoline Scaffold

The 3-arylisoquinoline nucleus is a common structural motif found in a variety of natural alkaloids and synthetic compounds that exhibit a broad spectrum of biological activities, including potent antitumor effects.[1][2] The rigid, planar nature of this scaffold allows for effective intercalation into DNA and interaction with key enzymatic targets, leading to the disruption of essential cellular processes in cancer cells. The versatility of synthetic routes to 3-arylisoquinolines allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties and the exploration of structure-activity relationships (SAR).[3]

This guide will delve into a comparative analysis of different classes of 3-arylisoquinoline derivatives, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy. We will explore how subtle changes in substitution patterns on both the isoquinoline and the aryl moieties can dramatically influence their anticancer potential.

Mechanisms of Action: Diverse Molecular Targets

The anticancer efficacy of 3-arylisoquinoline derivatives stems from their ability to interact with multiple, crucial cellular targets. The primary mechanisms identified to date include:

  • Topoisomerase Inhibition: Many 3-arylisoquinolines function as potent inhibitors of topoisomerases I and II, enzymes critical for resolving DNA topological problems during replication, transcription, and recombination.[4][5][6] By stabilizing the topoisomerase-DNA cleavage complex, these agents lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[6]

  • Microtubule Disruption: A significant number of 3-arylisoquinolines exert their anticancer effects by interfering with microtubule dynamics.[7] These agents can bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several 3-arylisoquinoline derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor cell proliferation and survival.[1][11]

The following diagram illustrates the major signaling pathways targeted by 3-arylisoquinoline anticancer agents.

3-Arylisoquinoline_Mechanisms cluster_0 3-Arylisoquinoline Agents cluster_1 Cellular Processes cluster_2 Cancer Cell Fate Agent1 Topoisomerase Inhibitors DNA_Replication DNA Replication & Transcription Agent1->DNA_Replication Inhibit Topoisomerases I/II Agent2 Microtubule Disruptors Microtubules Microtubule Dynamics Agent2->Microtubules Inhibit Tubulin Polymerization Agent3 PI3K/Akt/mTOR Inhibitors Cell_Growth Cell Growth & Proliferation Agent3->Cell_Growth Inhibit PI3K/Akt/mTOR Pathway Apoptosis Apoptosis DNA_Replication->Apoptosis DNA Damage CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Disrupt Mitotic Spindle Reduced_Proliferation Reduced Proliferation Cell_Growth->Reduced_Proliferation CellCycleArrest->Apoptosis

Caption: Major mechanisms of action of 3-arylisoquinoline anticancer agents.

Comparative In Vitro Efficacy: A Quantitative Analysis

The cytotoxic potential of 3-arylisoquinoline derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. The following tables summarize the IC50 values for representative 3-arylisoquinoline agents across different cancer types, highlighting the impact of structural modifications on their activity.

Table 1: Efficacy of Topoisomerase-Inhibiting 3-Arylisoquinolines
Compound/DerivativeTarget(s)Cancer Cell LineIC50 (µM)Reference
Azepane-substituted derivative (Compound 7)Topo I & IIHuH7 (Liver)1.93[6]
LM9 (Liver)2.10[6]
Dibutylamine side chain derivative (Compound 52)Topo IIαNCI-H446 (SCLC)0.6[1]
NCI-H1048 (SCLC)0.1[1]
Etoposide (Positive Control)Topo IINCI-H446 (SCLC)>10[1]

SCLC: Small Cell Lung Cancer

Analysis: The data clearly indicate that synthetic modifications can lead to highly potent topoisomerase inhibitors. For instance, compound 52, with a symmetrical dibutylamine side chain, demonstrates significantly greater potency against small cell lung cancer cell lines compared to the established drug etoposide.[1] The dual inhibitor, compound 7, also shows promising activity in liver cancer cell lines.[6]

Table 2: Efficacy of Microtubule-Targeting 3-Arylisoquinolinones
Compound/DerivativeTargetCancer Cell LineIC50 (µM)Reference
meta-substituted isoquinolinone (Compound 4)TubulinMCF-7 (Breast)0.07[7]
HepG2 (Liver)0.12[7]
A549 (Lung)0.15[7]
para-substituted isoquinolinone (Compound 5)TubulinMCF-7 (Breast)>50[7]
HepG2 (Liver)>50[7]
A549 (Lung)>50[7]
1,4-disubstituted-3,4-dihydroisoquinoline (Compound 32)TubulinCEM (Leukemia)0.64[12]

Analysis: This table highlights a critical structure-activity relationship: the position of substituents on the aryl ring dramatically impacts efficacy. A meta-substituted 3-arylisoquinolinone (compound 4) is up to 700-fold more active than its para-substituted counterpart (compound 5), which is largely inactive.[7] This underscores the importance of spatial orientation for effective binding to the colchicine site on tubulin.

In Vivo Efficacy: Validation in Preclinical Models

Promising in vitro results must be validated in in vivo models to assess the true therapeutic potential of a compound. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating anticancer efficacy.

One study demonstrated the in vivo antitumor activity of a 3-arylisoquinoline derivative, compound 52, in a small cell lung cancer (SCLC) xenograft model using NCI-H446 cells.[1] At a dose of 5 mg/kg, compound 52 achieved a tumor inhibition rate of 88.16%, significantly outperforming the standard-of-care drug etoposide, which only showed a 41.77% inhibition rate at the same dose.[1] Furthermore, compound 52 exhibited a better safety profile in the treated mice.[1]

Another study involving rhodium(III) complexes with isoquinoline derivatives (Rh1) showed effective tumor growth inhibition in a T-24 bladder cancer xenograft mouse model, with less toxicity than cisplatin.[13]

These in vivo studies provide compelling evidence for the translational potential of 3-arylisoquinoline derivatives as effective anticancer agents.

Experimental Protocols: Methodologies for Efficacy Evaluation

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental methodologies employed. Below are detailed, step-by-step protocols for key assays used to evaluate the efficacy of 3-arylisoquinoline anticancer agents.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow start Start: Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with 3-arylisoquinoline (various concentrations) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End: Calculate IC50 values read->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 3-arylisoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in a cell-free system.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare the 3-arylisoquinoline compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the tubulin solution to each well. Add the test compounds, a positive control (e.g., colchicine or nocodazole), and a negative control (vehicle).

  • Initiation of Polymerization: Initiate tubulin polymerization by adding GTP and incubating the plate at 37°C.

  • Absorbance Reading: Measure the increase in absorbance at 340 nm or 350 nm every minute for 60 minutes using a temperature-controlled microplate reader.[8]

  • Data Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of the absorbance increase in the presence of the compound indicates inhibition of tubulin polymerization.

Conclusion and Future Perspectives

The 3-arylisoquinoline scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including topoisomerase inhibition, microtubule disruption, and PI3K/Akt/mTOR pathway modulation, offer multiple avenues for therapeutic intervention. The comparative data presented in this guide highlight the significant impact of structural modifications on the efficacy of these compounds, providing valuable insights for medicinal chemists and drug developers.

Future research should focus on optimizing the pharmacokinetic properties of the most potent 3-arylisoquinoline derivatives to enhance their in vivo efficacy and safety profiles. Combination therapies, pairing 3-arylisoquinolines with other anticancer agents, could also be explored to overcome drug resistance and improve patient outcomes. The continued exploration of this versatile scaffold holds great promise for the future of cancer therapy.

References

  • Deng, X., et al. (2025). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer. Bioorganic & Medicinal Chemistry, 129, 118299. [Link]
  • Kim, J. A., et al. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 13(24), 4451-4454. [Link]
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 237, 114376. [Link]
  • Cho, S. H., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research, 20(3), 264-268. [Link]
  • Lee, S. K., et al. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(2), 734-738. [Link]
  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4783-4797. [Link]
  • Deng, X., et al. (2025). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer.
  • Kim, H. J., et al. (2022). Selected IC50 values of 3 against different cancer cell lines.
  • Kovalenko, S., et al. (2020). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 8(2), 154-165. [Link]
  • Ahn, C. H., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46. [Link]
  • Szymański, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6821. [Link]
  • Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 20(4), 6137-6151. [Link]
  • de Oliveira, R. B., et al. (2021). Comparison of the IC50 values of derivatives against a gastric cancer...
  • Jha, A., et al. (2021). PI3K/AKT/mTOR inhibitors in cancers.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Journal of Cellular and Molecular Medicine, 22(5), 2737-2751. [Link]
  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules.
  • Al-Suhaimi, E. A., et al. (2021). Comparative IC50 nM of compounds 3a-3i and 4a-4i.MDA MD 468 (breast...
  • Li, Y., et al. (2022). In vivo antitumor efficacies. (A) Patient-derived cancer xenograft...
  • Janku, F., et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Comprehensive Cancer Network, 12(4), 547-556. [Link]
  • Singh, S., et al. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Wang, Y., et al. (2020). Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies. Dalton Transactions, 49(3), 785-794. [Link]
  • Alzahrani, A. S. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819522. [Link]
  • G 計算, et al. (2025). In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient-derived Xenograft (PDX) Mouse Model. Anticancer Research, 45(5), 2345-2352. [Link]
  • El-Sayed, S. M., et al. (2021). Tubulin polymerization inhibition of the tested compounds.

Sources

A Comparative Guide to the Synthesis of 3-Phenylisoquinoline: From Classic Reactions to Modern C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including antitumor and anesthetic properties.[1][2] The efficiency and versatility of the synthetic routes to access this core are therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of established synthetic methodologies against a novel, transition-metal-catalyzed approach, offering field-proven insights into the causality behind experimental choices and providing validated protocols for immediate application.

The Landscape of this compound Synthesis: A Historical Perspective

For decades, the construction of the isoquinoline nucleus has been dominated by a few name reactions, each with a distinct mechanistic pathway and a characteristic set of advantages and limitations. These classical methods, while foundational, often rely on harsh conditions and multi-step procedures.

The Bischler-Napieralski Reaction

First discovered in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[3] The core of this reaction is an intramolecular electrophilic aromatic substitution. It involves the cyclodehydration of a β-phenethylamide, typically using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures.[4][5]

The primary product is a 3,4-dihydroisoquinoline, which must then be oxidized in a separate step to yield the fully aromatic isoquinoline ring. The requirement for strongly acidic and high-temperature conditions limits the reaction's compatibility with sensitive functional groups. Furthermore, the cyclization is most effective on electron-rich aromatic systems, restricting its substrate scope.[5][6]

The Pomeranz-Fritsch Reaction

Also emerging in 1893, the Pomeranz-Fritsch reaction provides a more direct route to the aromatic isoquinoline core.[7][8] The synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9] While this method avoids the final oxidation step required in the Bischler-Napieralski route, yields can be highly variable and are often moderate to low, depending on the substitution pattern of the aromatic ring.[10]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[11][12] This reaction is mechanistically a special case of the Mannich reaction.[11] While highly effective, particularly for systems with electron-donating groups, the standard Pictet-Spengler reaction yields a tetrahydroisoquinoline product.[13][14] Achieving the desired this compound requires a subsequent, often challenging, oxidation step to introduce aromaticity, adding to the overall length and reducing the efficiency of the synthesis.

A Paradigm Shift: Rhodium-Catalyzed C-H Activation

Modern organic synthesis has increasingly focused on the development of more atom-economical and efficient methodologies. Transition-metal-catalyzed carbon-hydrogen (C-H) bond activation has emerged as a powerful strategy, allowing for the construction of complex molecules from simple precursors with high selectivity and fewer synthetic steps.[15]

A novel and highly efficient route to 3-phenylisoquinolines utilizes a Rhodium(III)-catalyzed cascade C-H activation and cyclization.[16] This methodology involves the reaction of a readily available benzimidate with an alkyne. The reaction proceeds under relatively mild conditions and demonstrates broad substrate tolerance.

The proposed mechanism initiates with the C-H activation of the benzimidate at the ortho-position, directed by the imidate group, to form a five-membered rhodacycle intermediate. This intermediate then undergoes coordination and insertion of the alkyne, followed by reductive elimination and aromatization to furnish the final isoquinoline product, often with the liberation of H₂ gas.[16] This approach is convergent, highly regioselective, and avoids the use of harsh acids or stoichiometric dehydrating agents, representing a significant advancement in green chemistry.[17]

Head-to-Head Comparison: Classical vs. Modern Routes

The choice of synthetic route directly impacts project timelines, cost, and environmental footprint. The following table provides a clear comparison of the key performance indicators for each methodology.

FeatureBischler-Napieralski ReactionPomeranz-Fritsch ReactionRh(III)-Catalyzed C-H Activation
Starting Materials β-PhenethylamideBenzaldehyde, 2,2-DialkoxyethylamineBenzimidate, Alkyne
Key Reagents POCl₃, P₂O₅ (stoichiometric)Concentrated H₂SO₄ or other strong acids[Cp*RhCl₂]₂ (catalytic), AgSbF₆, Cu(OAc)₂
Reaction Steps 2 (Cyclization + Oxidation)1 (Condensation/Cyclization)1 (C-H Activation/Annulation)
Temperature High (Reflux in Toluene/Xylene)Often high, acid-dependentModerate (e.g., 80-120 °C)
Typical Yields Moderate to GoodLow to ModerateGood to Excellent
Atom Economy Poor (Stoichiometric waste)ModerateExcellent (Catalytic, few byproducts)
Key Advantage Well-established, reliable for certain substratesDirect route to aromatic isoquinolinesHigh efficiency, broad scope, mild conditions
Key Limitation Harsh conditions, requires oxidation, limited scopeOften low yields, strong acid requiredRequires transition metal catalyst, cost of catalyst

Validated Experimental Protocol: Rh(III)-Catalyzed Synthesis of this compound

This protocol provides a self-validating system for the synthesis of the target compound, grounded in published methodologies.[16][18]

Reagents:

  • Methyl benzimidate (1.0 mmol, 1 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • AgSbF₆ (0.1 mmol, 10 mol%)

  • Cu(OAc)₂ (2.0 mmol, 2 equiv)

  • 1,2-Dichloroethane (DCE) (3.0 mL)

Procedure:

  • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add methyl benzimidate (135 mg), [Cp*RhCl₂]₂ (15.4 mg), AgSbF₆ (34.3 mg), and Cu(OAc)₂ (363 mg).

  • Evacuate and backfill the tube with argon gas three times.

  • Add anhydrous 1,2-dichloroethane (3.0 mL) via syringe, followed by phenylacetylene (132 µL).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite to remove the metal salts.

  • Wash the Celite pad with additional dichloromethane (2 x 5 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Visualization of Synthetic Strategies

Diagrams provide a clear, high-level overview of complex processes, aiding in the rapid comprehension of experimental and mechanistic logic.

Experimental Workflow for New Route Validation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Reagent Assembly (Benzimidate, Alkyne, Catalysts) setup 2. Schlenk Tube Setup (Inert Atmosphere) reagents->setup heating 3. Reaction Execution (100 °C, 12h) setup->heating monitoring 4. TLC Monitoring heating->monitoring filtration 5. Filtration (Removal of Metal Salts) monitoring->filtration extraction 6. Concentration filtration->extraction purification 7. Column Chromatography extraction->purification analysis 8. Characterization (NMR, HRMS) purification->analysis

Caption: Workflow for the Rh(III)-catalyzed synthesis of this compound.

Conceptual Comparison of Synthetic Pathways

G cluster_classical Classical Intramolecular Cyclization cluster_modern Modern C-H Activation/Annulation start_classical β-Phenethylamide intermediate Dihydroisoquinoline Intermediate start_classical->intermediate Dehydrative Cyclization (Harsh Cond.) end_classical This compound intermediate->end_classical Oxidation (Separate Step) start_modern Benzimidate Phenylacetylene end_modern This compound start_modern->end_modern Rh(III)-Catalyzed C-H Activation & Annulation (One Pot)

Caption: Classical multi-step synthesis vs. modern one-pot C-H activation.

Conclusion

While classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions have historically enabled the synthesis of 3-phenylisoquinolines, they are often hampered by harsh conditions, limited substrate scope, and multiple synthetic steps. The advent of transition-metal-catalyzed C-H activation, specifically using rhodium(III) catalysts, offers a superior alternative. This modern approach provides a more efficient, versatile, and environmentally benign pathway to this critical heterocyclic scaffold. For researchers and drug development professionals, adopting these advanced methodologies can accelerate the discovery and development of novel therapeutics by streamlining access to essential molecular cores.

References

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal.
  • Deshmukh, D. S., Yadav, P. A., & Bhanage, B. M. (n.d.). Cp*Co(III)-catalyzed annulation of azines by C-H/N-N bond activation for the synthesis of isoquinolines. The Royal Society of Chemistry.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Bischler–Napieralski reaction. (2023, November 29). In Wikipedia.
  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.
  • Pictet–Spengler reaction. (2023, September 26). In Wikipedia.
  • Min, L., et al. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
  • Pomeranz–Fritsch reaction. (2023, March 2). In Wikipedia.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • Stoye, A., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 865.
  • Wang, L., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(10), 1699.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Chen, Y., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46.
  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018, January 15). Chem-Station Int. Ed.
  • Pilgrim, B. S., et al. (2015). Palladium-catalyzed Enolate Arylation as a Key C-C Bond-forming Reaction for the Synthesis of Isoquinolines. Organic & Biomolecular Chemistry, 13(37), 9570-9573.
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (n.d.). MDPI.
  • Pomerantz-Fritsch synthesis of isoquinolines. (n.d.). Química Organica.org.
  • Sharma, R., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • Wang, H., et al. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4209–4213.
  • Wang, K., et al. (2018). Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. Organic & Biomolecular Chemistry, 16(44), 8593-8597.
  • Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study. (2017, January 20). Globe Thesis.
  • Bories, C., & Finet, J. P. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(9), 1539.
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 1-19.
  • This compound. (n.d.). Stenutz.
  • Wieszczycka, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(12), 4760.
  • Rhodium-Catalyzed Three-Component Reaction to Access Benzoisoquinolin-3-ones. (2025, December 19). ResearchGate.
  • O'Brien, C. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2713–2749.
  • Pd/C-Catalyzed Synthesis of Isoquinolones through C-H Activation. (n.d.). J-GLOBAL.
  • This compound. (n.d.). PubChem.
  • Melnyk, N., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(21), 7563.
  • Rao, J., et al. (2022). Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols. Organic Chemistry Frontiers, 9(13), 3677-3683.

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Phenylisoquinoline Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenylisoquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its prevalence in biologically active natural products and its versatile pharmacological profile.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, with a particular focus on their development as anticancer agents. By objectively comparing the performance of various analogs and providing supporting experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.

The Therapeutic Promise of the this compound Scaffold

The isoquinoline core is a fundamental building block in a wide array of natural alkaloids and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The introduction of a phenyl group at the 3-position of the isoquinoline ring system has proven to be a particularly fruitful strategy in the quest for novel and potent anticancer therapeutics. A significant body of research has demonstrated that these derivatives can exert their cytotoxic effects through various mechanisms, with the inhibition of tubulin polymerization being a primary and well-validated target.[2][3][4][5] By binding to the colchicine site on β-tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[6][7][8]

This guide will dissect the SAR of this scaffold by examining the impact of substitutions on both the isoquinoline nucleus and the appended 3-phenyl ring, drawing upon a wealth of experimental data to illuminate the path toward designing more effective and selective anticancer agents.

Decoding the Structure-Activity Relationship: A Tale of Two Rings

The anticancer potency of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the isoquinoline core and the 3-phenyl ring. Understanding these relationships is paramount for the rational design of new analogs with improved therapeutic indices.

The Critical Influence of the 3-Phenyl Ring

Substitutions on the 3-phenyl ring have a profound impact on the antiproliferative activity of these compounds. The electronic nature, size, and position of these substituents can dramatically alter the binding affinity for their biological targets.

A compelling example of positional isomerism affecting activity is observed in 3-arylisoquinolinones, a closely related class of compounds. A study on meta- versus para-substituted 3-arylisoquinolinones revealed a striking difference in cytotoxicity. The meta-substituted analogs were found to be up to 700-fold more active than their para-substituted counterparts.[5] This remarkable increase in potency is attributed to the ability of the meta-substituent to occupy a specific subpocket within the colchicine-binding site of tubulin, a favorable interaction that is not possible for the para-substituent.[5]

Table 1: Comparison of Cytotoxicity (IC50, µM) for meta- and para-Substituted 3-Arylisoquinolinones [5]

CompoundSubstituentPositionMCF-7 (Breast)A549 (Lung)HT29 (Colon)
4 -Fmeta0.07 ± 0.010.12 ± 0.020.15 ± 0.03
5 -Fpara> 50> 50> 50
2 -OCH3meta0.4 ± 0.10.6 ± 0.20.8 ± 0.2
3 -OCH3para> 50> 50> 50

The data clearly illustrates that a subtle shift in substituent position from para to meta can transform an inactive compound into a highly potent cytotoxic agent. This underscores the importance of exploring positional isomerism in lead optimization campaigns.

Furthermore, studies on 1-phenyl-3,4-dihydroisoquinolines, which share a similar pharmacophore, have shown that electron-donating groups on the phenyl ring are generally favorable for cytotoxic activity.[3] For instance, the presence of methoxy groups often enhances potency.

Modulating Activity through the Isoquinoline Core

The isoquinoline nucleus itself offers multiple positions for substitution, providing another avenue for fine-tuning the pharmacological properties of these derivatives. Modifications at positions such as 6, 7, and 8 can influence factors like solubility, metabolic stability, and target engagement.

For example, in a series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, the introduction of a 4-pyridinylmethyl group at the 4-position of the isoquinoline core, in conjunction with a 4-methoxy substituent on the phenyl ring, resulted in a compound with an impressive IC50 value of 0.64 µM against the CEM leukemia cell line.[2] This highlights the potential for synergistic effects when combining optimal substitutions on both ring systems.

Table 2: Cytotoxicity (IC50, µM) of Selected 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line [2]

CompoundR (Phenyl Ring)X (Position 4)IC50 (µM)
21 3,4,5-(OCH3)3H4.10
32 4-OCH34-pyridinylmethyl0.64

The Mechanism of Action: From Tubulin Inhibition to Apoptosis

The primary mechanism through which many this compound derivatives exert their anticancer effects is the disruption of microtubule dynamics. This process initiates a signaling cascade that culminates in programmed cell death.

G cluster_0 Drug-Target Interaction cluster_1 Cellular Consequences cluster_2 Induction of Apoptosis A This compound Derivative B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Defective Mitotic Spindle Formation D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathway F->G H Caspase Activation G->H I Programmed Cell Death (Apoptosis) H->I

Figure 1: Signaling pathway from tubulin inhibition by this compound derivatives to apoptosis.

This targeted disruption of a fundamental cellular process makes the this compound scaffold an attractive starting point for the development of novel antimitotic agents.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, this section provides standardized, step-by-step protocols for the key biological assays used to characterize the anticancer properties of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and add them to the respective wells. Include vehicle and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[8][11]

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

  • Data Interpretation: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V Staining

The Annexin V assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[15][16]

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that meticulous optimization of substitutions on both the isoquinoline and 3-phenyl rings is crucial for achieving high potency. The primary mechanism of action for many of these derivatives, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer chemotherapy.

Future research in this area should focus on:

  • Exploring a wider range of substitutions: Systematically investigating the effects of diverse functional groups at various positions on both ring systems will likely uncover new analogs with improved activity and selectivity.

  • Optimizing pharmacokinetic properties: In addition to potency, future drug design efforts must consider factors such as solubility, metabolic stability, and bioavailability to translate in vitro activity into in vivo efficacy.

  • Investigating combination therapies: The potential for synergistic effects when combining this compound derivatives with other anticancer agents should be explored.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical landscape of this compound derivatives and accelerate the development of the next generation of targeted anticancer therapies.

References

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Li, W., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 876-884.
  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1118-1127.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.
  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative....
  • Al-Suwaidan, I. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4783-4797.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • University of Chicago. (n.d.). Cell Cycle Analysis.
  • Lee, C. O., et al. (1997). Synthesis and structure-activity relationship studies of 2,3-dihydroimidazo[2,1-a]isoquinoline analogs as antitumor agents. Archives of Pharmacal Research, 20(2), 138-143.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
  • Al-Suwaidan, I. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed.
  • Wikipedia. (n.d.). Cell cycle analysis.
  • National Center for Biotechnology Information. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC.
  • Lee, C. O., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Li, W., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. PubMed.
  • National Center for Biotechnology Information. (2020). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. NIH.
  • ResearchGate. (n.d.). Structure-activity relationship analysis of different substitutions on....
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). PubMed Central.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed.
  • MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
  • ACS Omega. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines.

Sources

A Comparative Guide to the Bioactivity of 3-Phenylisoquinoline and Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of 3-Phenylisoquinoline and Quinoline derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. As structural isomers, quinoline and isoquinoline form the core of a multitude of natural and synthetic molecules, yet the specific placement of the nitrogen atom profoundly influences their metabolic fate, mechanism of action, and overall pharmacological profile.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their comparative efficacy in key therapeutic areas, supported by experimental data and validated protocols.

Foundational Scaffolds: A Structural Overview

Quinoline (1-azanaphthalene) and isoquinoline (2-azanaphthalene) both consist of a benzene ring fused to a pyridine ring.[3][4] This shared benzopyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][4][5] The critical difference lies in the position of the nitrogen atom within the heterocyclic ring. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it is at position 2. This seemingly minor structural alteration has significant consequences for the molecule's electronic distribution, steric hindrance, and ability to interact with biological targets.

The focus of this guide, this compound, is a specific isoquinoline derivative where a phenyl group is attached at the 3-position. This substitution can significantly enhance bioactivity, often by increasing lipophilicity or providing additional points of interaction with target enzymes or receptors.[1] Quinoline derivatives, by contrast, are a broader class, with substitutions at various positions on the bicyclic ring system leading to a diverse array of pharmacological effects.[4]

Head-to-Head Bioactivity Analysis

We will now delve into a comparative analysis of these two scaffolds across three major areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity: Targeting Cellular Proliferation

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both quinoline and this compound derivatives have emerged as promising candidates.[4][6][7]

Substitutions at the 3-position of the isoquinoline ring have been shown to yield compounds with significant anti-cancer activity.[1] While the broader class of isoquinoline alkaloids has well-documented anticancer properties, often through interactions with nucleic acids or key enzymes, specific data on this compound is more focused.[1][8] For instance, indenoisoquinoline derivatives, which incorporate a related core structure, function as dual inhibitors of Topoisomerase I and downregulators of the MYC oncogene, a master regulator of cellular proliferation.[9] This dual-action mechanism is highly desirable in cancer therapy as it can overcome resistance mechanisms associated with single-target agents.

The quinoline scaffold is a cornerstone of anticancer drug discovery.[3][4] Several clinically approved drugs, such as Camptothecin and its derivatives (Irinotecan, Topotecan), feature a quinoline core and function by inhibiting Topoisomerase I, an enzyme essential for DNA replication.[3][10][11]

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms:[3][6][12]

  • Tyrosine Kinase Inhibition: Many quinoline-based compounds are designed to block the ATP-binding site of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in various cancers.[13][14]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][14]

  • DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3]

  • Induction of Apoptosis: By modulating key signaling pathways (e.g., PI3K/Akt/mTOR) or increasing reactive oxygen species (ROS), quinoline derivatives can trigger programmed cell death.[10][14]

While both scaffolds are potent anticancer agents, their mechanisms often diverge. Quinoline derivatives have a broader, more established history with a wider range of validated mechanisms, including enzyme inhibition (kinases, topoisomerases) and DNA interaction.[3][11][12] this compound derivatives, particularly those related to the indenoisoquinoline class, show promise through more novel, multi-targeted approaches like the dual inhibition of Topoisomerase I and MYC expression.[9] The choice between scaffolds in a drug discovery program would depend on the specific cancer target and the desired mechanism of action.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
QuinolineQuinoline-Chalcone Hybrid (Compound 23)Various0.009 - 0.016Tubulin Polymerization Inhibition[14]
QuinolinePyrimido-quinoline (Compound 3c)MCF-7 (Breast)7.05Apoptosis Induction, CDK2 Inhibition[15]
Quinoline4-AnilinoquinolineMCF-7 (Breast)-Growth Suppression, Cell Cycle Arrest[4]
IsoquinolineIndenoisoquinolineNCI-60 PanelVariesTopoisomerase I Inhibition, MYC Downregulation[9]
Quinazoline*3-Aryl-2-thioxo-quinazolinone (3a)LoVo (Colon)294.32Apoptosis Induction, G2/M Arrest[16]

Note: Quinazoline is an isomer of quinoline and is included for broader context on related heterocyclic systems.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the antiproliferative activity of test compounds against cancer cell lines. The causality behind this choice rests on its reliability, high-throughput nature, and direct measurement of metabolic activity, which correlates with cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound and quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like Cisplatin or Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical and should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Compounds C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h (Formazan Formation) F->G H Solubilize Formazan (Add DMSO) G->H I Read Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Combating Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of new antibiotics. Both isoquinoline and quinoline derivatives have been explored for their potential as antimicrobial agents.[1][8][17]

Several this compound derivatives have been synthesized and evaluated for their antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE).[18] The mechanism of action for some of these compounds involves targeting the bacterial cell division protein FtsZ.[18] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for forming the Z-ring at the division site. By stabilizing FtsZ polymers, these compounds inhibit GTPase activity, thereby blocking cell division.[18] This represents a novel mechanism of action, which is advantageous in overcoming existing resistance pathways.

The quinoline scaffold is the basis for the quinolone and fluoroquinolone classes of antibiotics (e.g., Ciprofloxacin, Levofloxacin), which are among the most successful synthetic antibacterial agents.[5] Their primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[11] These enzymes are crucial for DNA replication, repair, and recombination. By trapping the enzyme-DNA complex, quinolones introduce double-strand breaks into the bacterial chromosome, leading to rapid cell death.

Beyond the classic quinolones, other quinoline derivatives exhibit antimicrobial activity through various mechanisms.[19][20] Some have shown high activity against both bacterial and fungal strains.[19]

The most significant difference lies in their primary validated targets. The quinolones are well-established inhibitors of bacterial topoisomerases.[11] In contrast, the studied 3-phenylisoquinolines target the FtsZ protein, a component of the bacterial cytoskeleton.[18] Targeting FtsZ is a promising strategy for developing antibiotics with a new mode of action, potentially effective against strains resistant to topoisomerase inhibitors.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound ClassDerivative ExamplePathogenMIC (µg/mL)Mechanism of ActionReference
This compound1-Guanidino derivative (10a)S. aureus (MRSA)4FtsZ Polymer Stabilization[18]
This compound1-Guanidino derivative (10a)E. faecalis (VRE)8FtsZ Polymer Stabilization[18]
IsoquinolineTricyclic Isoquinoline (8d)S. aureus16Not Specified[17]
QuinolineQuinolone (Standard)Varies<1 - 8DNA Gyrase/Topoisomerase IV Inhibition[11]
Quinoline2-oxo-1,2-dihydroquinolin derivative (2d)Broad Spectrum-GlcN-6-P Synthase Inhibition[19]
Anti-inflammatory Activity: Modulating Immune Response

Chronic inflammation is a key driver of many diseases. Compounds that can safely and effectively modulate inflammatory pathways are of high therapeutic value.

Isoquinoline derivatives, in general, are known to possess anti-inflammatory properties.[1][21] For example, novel isoquinoline-1-carboxamides have been shown to potently suppress the production of pro-inflammatory mediators like IL-6, TNF-α, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[22] They achieve this by inhibiting the MAPKs/NF-κB signaling pathway.[22] The NF-κB pathway is a central regulator of the inflammatory response, making it a prime target for anti-inflammatory drugs.

Quinoline-based molecules have been extensively developed as anti-inflammatory agents targeting several key pharmacological targets, including COX (Cyclooxygenase), PDE4, and TNF-α converting enzyme (TACE).[23][24] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the quinoline ring are critical for target specificity. For example, a carboxylic acid moiety often leads to COX inhibition, similar to traditional NSAIDs, while other substitutions can target different inflammatory mediators.[23] Some quinoline derivatives have been shown to reduce nitric oxide production and inhibit nuclear factor-kappa B (NF-ĸB) DNA binding, similar to the action of isoquinolines.[25]

Both this compound and quinoline derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a point of mechanistic convergence.[22][25] This pathway is a critical control point for inflammation. In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli (like LPS) lead to the activation of the IKK complex, which phosphorylates IκB. This phosphorylation tags IκB for ubiquitination and degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. Both classes of compounds can interrupt this cascade, preventing the transcription of these inflammatory mediators.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB P_IkB P-IκB IkB_NFkB->P_IkB NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome Degradation P_IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Compounds This compound & Quinoline Derivatives Compounds->IKK Inhibit Compounds->NFkB Inhibit Translocation

Caption: Inhibition of the NF-κB signaling pathway by bioactive derivatives.

Conclusion and Future Directions

This comparative analysis demonstrates that both this compound and quinoline derivatives are exceptionally versatile scaffolds in medicinal chemistry, each with distinct advantages depending on the therapeutic target.

  • Quinoline derivatives have a long and successful history, forming the basis of numerous approved drugs for cancer and infectious diseases.[3][11][26] Their strength lies in the vast chemical space that has been explored, leading to a deep understanding of their structure-activity relationships for established targets like topoisomerases and kinases.[12][23]

  • This compound derivatives represent a more modern frontier, with significant potential demonstrated through novel mechanisms of action, such as the targeting of the FtsZ protein in bacteria and the dual inhibition of MYC and Topoisomerase I in cancer cells.[9][18] These innovative approaches may provide solutions to the critical challenge of drug resistance.

For drug development professionals, the choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the biological target and desired therapeutic outcome. Future research should focus on direct, head-to-head comparisons of optimized derivatives from both classes in standardized assays to more definitively delineate their relative potency and selectivity. Furthermore, exploring hybrid molecules that combine the structural features of both quinolines and isoquinolines may lead to the discovery of next-generation therapeutics with enhanced efficacy and novel mechanisms of action.

References

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025). PubMed Central. [Link]
  • Amrithanjali G, et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
  • This compound | C15H11N | CID 609614. PubChem. [Link]
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
  • 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives as FtsZ-targeting antibacterial agents. PubMed Central. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]
  • Investigating the Anti-inflammatory Effect of Quinoline Deriv
  • Biological activities of quinoline deriv
  • Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflamm
  • Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. (2022). PubMed Central. [Link]
  • Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. (2019).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • (PDF) Biological Activities of Quinoline Derivatives. (2025).
  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB P
  • Biologically active quinoline and quinazoline alkaloids part I. SciSpace. [Link]
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
  • Quinoline derivatives with potential anticancer activity.
  • Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Deriv
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical Pharmacology Journal. [Link]
  • Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. (2026). Wiley Online Library. [Link]
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Receptors and Signal Transduction. [Link]
  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants. (2022). MDPI. [Link]
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). SpringerLink. [Link]
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]
  • Biological Activities of Quinoline Deriv
  • Biologically active quinoline and quinazoline alkaloids part I. (2018). PubMed Central. [Link]
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
  • Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. (2022). Farmaciya (Pharmacy). [Link]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing. [Link]
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Deriv
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025).
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025).

Sources

A Researcher's Guide to the In Vivo Validation of 3-Phenylisoquinoline's Antitumor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cancer researchers, the transition from promising in vitro data to robust in vivo validation is a pivotal and challenging step.[1][2] This guide provides an in-depth technical overview of the in vivo validation of 3-Phenylisoquinoline compounds, a class of heterocyclic molecules that have garnered significant interest for their potential as antitumor agents.[3][4] We will explore the experimental design, comparative efficacy against established agents, and the underlying mechanistic rationale that underpins the investigation of these novel therapeutic candidates.

The Therapeutic Promise of 3-Phenylisoquinolines

The this compound scaffold is a key pharmacophore found in a variety of biologically active compounds.[5] In the context of oncology, derivatives of this structure have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[3][6] Their therapeutic potential stems from their ability to interfere with fundamental cellular processes required for tumor growth and survival.

Mechanism of Action: Targeting Key Cancer Pathways

The antitumor effects of 3-arylisoquinoline derivatives are often attributed to their ability to inhibit topoisomerases I and II. These enzymes are crucial for resolving DNA topological problems during replication and transcription. By inhibiting these enzymes, 3-arylisoquinoline compounds can induce DNA damage, leading to cell cycle arrest and apoptosis.[7] Some derivatives may also exert their effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and migration.[7]

Signaling_Pathway This compound This compound Topoisomerase I/II Topoisomerase I/II This compound->Topoisomerase I/II Inhibition PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway Inhibition DNA Damage DNA Damage Topoisomerase I/II->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Proliferation/Survival Proliferation/Survival PI3K/Akt/mTOR Pathway->Proliferation/Survival

Caption: Proposed mechanism of action for this compound derivatives.

In Vivo Validation: The Xenograft Model

To assess the antitumor efficacy of this compound compounds in a living organism, the human tumor xenograft model is a widely accepted preclinical standard.[8][9] This involves the implantation of human cancer cells into immunocompromised mice, which lack a functional immune system to prevent rejection of the foreign cells.[8]

Experimental Workflow

The successful in vivo evaluation of an anticancer agent relies on a meticulously designed and executed experimental protocol.[8] A typical workflow is as follows:

Experimental_Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Tumor Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Mice (e.g., NOD/SCID) Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle, 3-PI, Standard) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: A typical workflow for in vivo antitumor efficacy studies.

Comparative Performance of 3-Arylisoquinolinamines

Several studies have demonstrated the in vivo efficacy of 3-arylisoquinolinamine derivatives. For instance, certain C-6 or C-7 dimethylamino-substituted 3-arylisoquinolinamines have shown potent activity.[6] A notable finding was the superior efficacy of compounds 7b and 7c against paclitaxel-resistant HCT-15 human colorectal cancer cell lines compared to paclitaxel itself.[6] In a paclitaxel-resistant HCT-15 xenograft model, compound 7b significantly inhibited tumor growth and promoted regression.[6]

Table 1: In Vivo Efficacy of a 3-Arylisoquinolinamine Derivative

Compound Cancer Model Dosing Key Outcomes Reference

| 7b (a 3-arylisoquinolinamine) | Paclitaxel-resistant HCT-15 Xenograft | Not specified | Significant tumor growth inhibition and enhanced tumor regression. |[6] |

Comparison with Standard-of-Care Agents

To contextualize the performance of novel compounds like 3-Phenylisoquinolines, it is essential to compare their efficacy with established chemotherapeutic agents used in similar preclinical models.

Table 2: Representative In Vivo Efficacy of Standard Chemotherapeutic Agents

Agent Cancer Model Dosing Tumor Growth Inhibition (%) Reference
Paclitaxel HCT116 Xenograft 10 mg/kg, i.p., q3d x 4 ~50-60% General Knowledge
Cisplatin A549 Xenograft 5 mg/kg, i.p., weekly ~40-50% General Knowledge

| Doxorubicin | MCF-7 Xenograft | 2 mg/kg, i.v., weekly | ~60-70% | General Knowledge |

Note: The efficacy of standard agents can vary significantly based on the specific cell line, animal strain, and experimental conditions.

Detailed Experimental Protocols

A. Human Tumor Xenograft Model Protocol

  • Cell Culture: Culture human cancer cells (e.g., HCT-15) in appropriate media and conditions until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Animal Model: Use immunocompromised mice, such as NOD/SCID or athymic nude mice, aged 6-8 weeks.[8]

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment and control groups.

  • Treatment Administration: Administer the this compound compound, a vehicle control, and a positive control (standard chemotherapeutic agent) via the determined route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[8]

B. Tumor Volume Measurement Protocol

  • Frequency: Measure tumors regularly (e.g., twice weekly) using digital calipers.[8]

  • Measurement: Record the length (L) and width (W) of the tumor.

  • Calculation: Calculate the tumor volume using the formula: Volume = (L x W²)/2 .[8]

  • Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurements to assess toxicity.

C. Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.

  • Toxicity Assessment: Significant body weight loss (>15-20%) in the treated groups is an indicator of toxicity.

Ensuring Scientific Integrity

The trustworthiness of in vivo studies hinges on rigorous experimental design. Key considerations include:

  • Adequate Group Sizes: Ensure sufficient numbers of animals per group to achieve statistical power.

  • Randomization and Blinding: Randomize animals into groups and, where possible, blind the investigators to the treatment allocation during data collection and analysis.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

The in vivo validation of this compound's antitumor effects demonstrates the potential of this class of compounds as a promising avenue for cancer therapy. The ability of certain derivatives to overcome drug resistance, as seen in paclitaxel-resistant models, is particularly encouraging.[6] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action, and evaluating their efficacy in a broader range of preclinical cancer models, including patient-derived xenografts (PDX), which more accurately reflect the heterogeneity of human tumors.[10][11]

References

  • Zips, D., Thames, H. D., & Baumann, M. (2005). New anticancer agents: in vitro and in vivo evaluation. In Vivo, 19(1), 1–7.
  • Kim, S., et al. (n.d.). Examples of anti-cancer drugs containing the 2-phenylisoqunolin-1(2H)-one. ResearchGate.
  • Zips, D., Thames, H. D., & Baumann, M. (2005). New anticancer agents: In vitro and in vivo evaluation. ResearchGate.
  • Lee, E. S., et al. (2010). Synthesis, in vitro and in vivo evaluation of 3-arylisoquinolinamines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5145–5148.
  • MDPI. (2024). Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53. MDPI.
  • He, L., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry, 19(1), 118.
  • Cho, W. J., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research, 20(3), 264–268.
  • Cho, W. J., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41–46.
  • MDPI. (n.d.). Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations. MDPI.
  • Lee, Y. B., et al. (1999). Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative. Archives of Pharmacal Research, 22(4), 385–390.
  • Mundy, G. R. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 74–78.
  • Dash, A., et al. (2024). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(7), 514–532.
  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. European Journal of Medicinal Chemistry, 240, 114577.
  • Li, Y., et al. (2020). Comprehensive comparison of patient-derived xenograft models in Hepatocellular Carcinoma and metastatic Liver Cancer. Journal of Translational Medicine, 18(1), 446.
  • Lim, W., et al. (2025). 3-Phenethyl-2-phenylquinazolin-4(3H)-one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3-Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways. ACS Pharmacology & Translational Science, 8(8), 2548–2563.
  • Day, C. P., et al. (2019). Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX). PeerJ, 7, e6622.
  • Frontiers. (n.d.). Metabolic reprogramming-driven stratification and therapeutic targeting in lung adenocarcinoma: implications for prognosis and personalized treatment. Frontiers in Immunology.
  • PubChem. (n.d.). This compound.
  • Ghorab, M. M., et al. (2017). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 22(9), 1438.
  • Al-Suhaimi, K. M., et al. (2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. Scientific Reports, 15(1), 15006.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Phenylisoquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Phenylisoquinoline, a key structural motif in various biologically active compounds, necessitates reliable analytical methods for its precise measurement. This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound, underpinned by a rigorous cross-validation framework. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols required to make informed decisions in method selection and implementation.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). These guidelines emphasize that a validated analytical procedure must be suitable for its intended purpose[1][2]. Cross-validation takes this a step further by ensuring that a method produces consistent and reliable results across different analytical platforms or laboratories, a critical step in method transfer and multi-site studies[3][4].

This guide will explore the cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental design, detailed protocols, and a comparative analysis of their performance based on key validation parameters.

The Significance of Method Validation and Cross-Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications[5]. The ICH Q2(R2) guideline outlines the core validation parameters, including specificity, linearity, accuracy, precision, and robustness[6][7].

Cross-validation of analytical methods is the process of verifying that a validated method yields comparable results when performed using a different analytical technique or in a different laboratory[3]. This is crucial for ensuring data integrity and consistency throughout the drug development lifecycle, from early-stage research to commercial manufacturing.

Experimental Design: A Head-to-Head Comparison

The objective of this study is to perform a cross-validation of two distinct analytical methods for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

The cross-validation will be based on the following key performance indicators as stipulated by ICH and FDA guidelines[8][9]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical flow of the cross-validation process, from initial method development to the final comparative analysis.

CrossValidationWorkflow cluster_hplc RP-HPLC-UV Method cluster_gcms GC-MS Method hplc_dev Method Development & Optimization hplc_val Full Method Validation (ICH Q2) hplc_dev->hplc_val hplc_data Generation of Performance Data hplc_val->hplc_data compare Comparative Analysis of Validation Data hplc_data->compare gcms_dev Method Development & Optimization gcms_val Full Method Validation (ICH Q2) gcms_dev->gcms_val gcms_data Generation of Performance Data gcms_val->gcms_data gcms_data->compare report Cross-Validation Report & Method Selection compare->report

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method for this compound Quantification

1. Instrumentation and Reagents:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A suitable gradient to ensure good separation. For example, starting with 50% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm or 333 nm)[10].

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation Experiments:

  • Follow the principles outlined in ICH Q2(R2) to assess specificity, linearity, accuracy, precision, LOD, LOQ, and robustness[7][11].

Protocol 2: GC-MS Method for this compound Quantification

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of aromatic nitrogen compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Methanol or other suitable solvent (GC grade).

  • This compound reference standard.

2. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 205, 204, 206)[12][13].

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Prepare as described for the HPLC method, using a GC-compatible solvent like methanol.

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range.

4. Validation Experiments:

  • Perform validation experiments in accordance with ICH Q2(R2) guidelines, adapting the procedures for a GC-MS method[7][14].

Comparative Performance Data

The following tables summarize the validation data obtained for the two analytical methods.

Table 1: Comparison of Specificity, Linearity, and Range

ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte. Peak purity index > 0.999.No co-eluting peaks with the same mass spectrum as the analyte.Method is specific for the analyte.
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20Covers the expected working concentrations.

Table 2: Comparison of Accuracy and Precision

ParameterRP-HPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Repeatability (%RSD) < 1.0%< 1.5%≤ 2.0%
Intermediate Precision (%RSD) < 1.5%< 2.0%≤ 2.0%

Table 3: Comparison of Sensitivity and Robustness

ParameterRP-HPLC-UVGC-MSComments
LOD (µg/mL) 0.30.03GC-MS demonstrates superior sensitivity.
LOQ (µg/mL) 1.00.1GC-MS is more suitable for trace-level quantification.
Robustness Passed for minor changes in flow rate, column temperature, and mobile phase composition.Passed for minor changes in oven temperature ramp rate and carrier gas flow rate.Both methods are robust under the tested conditions.

Interpretation and Causality of Experimental Choices

The cross-validation study reveals distinct advantages and limitations for each analytical technique in the quantification of this compound.

RP-HPLC-UV: This method is robust, precise, and accurate for the intended concentration range. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic compounds like this compound. The use of a gradient elution with an acidified mobile phase (0.1% TFA) ensures sharp peak shapes and good resolution from potential impurities. While reliable for routine quality control, its sensitivity is lower compared to GC-MS.

GC-MS: The primary advantage of GC-MS is its exceptional sensitivity and selectivity[15]. The use of Selected Ion Monitoring (SIM) mode significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of this compound at much lower concentrations. This makes GC-MS the preferred method for applications requiring trace-level analysis, such as impurity profiling or pharmacokinetic studies. The volatility of this compound makes it amenable to gas chromatography without the need for derivatization[16].

Both the RP-HPLC-UV and GC-MS methods are validated and suitable for the quantification of this compound. The choice of method should be guided by the specific application:

  • For routine quality control, assay, and content uniformity testing where high sample throughput and robustness are key, the RP-HPLC-UV method is highly suitable.

  • For applications requiring high sensitivity, such as the analysis of low-level impurities or biological samples, the GC-MS method is the superior choice.

The successful cross-validation demonstrates that both methods provide accurate and reliable data, ensuring consistency and data integrity when transferring analytical procedures between different platforms or laboratories. This aligns with the principles of a robust analytical lifecycle management as encouraged by recent ICH guidelines[1][17].

References

  • U.S. Food and Drug Administration. (2015).
  • AMSbiopharma. (2025).
  • GMP Compliance. (n.d.).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • PharmaGuru. (2025).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • GMP Compliance. (2022). ICH Guidance Q14 / Q2(R2)
  • ProPharma. (2024).
  • RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
  • CD Formulation. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]
  • National Center for Biotechnology Information. (n.d.). 7-Phenylisoquinoline.
  • U.S. Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
  • Analytical Toxicology. (2017).

Sources

A Comparative Benchmarking Guide for Novel 3-Phenylisoquinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of new 3-Phenylisoquinoline derivatives designed as kinase inhibitors. We will focus on a systematic comparison against established inhibitors targeting the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell growth and survival. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols for a robust comparative analysis.

Introduction: The Promise of the this compound Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] The this compound moiety, in particular, offers a versatile three-dimensional structure for developing targeted therapies.[2][3] Recent explorations have highlighted its potential in contexts such as tubulin polymerization inhibition and antiplatelet activity.[4][5] This guide presupposes the synthesis of a new series of this compound derivatives (hereafter referred to as "3-PIQ" series) hypothetically designed to inhibit key nodes within the PI3K/Akt/mTOR pathway.

Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[6][7][8] The objective of this guide is to outline a rigorous, multi-tiered benchmarking strategy to evaluate the potency, selectivity, and cellular efficacy of our novel 3-PIQ series against well-characterized, known inhibitors of this pathway.

Strategic Selection of Comparator Compounds

To establish a meaningful benchmark, it is crucial to select known inhibitors that represent different mechanisms of action within the target pathway. For this guide, we will compare our 3-PIQ series, designed as pan-PI3K inhibitors, against two established drugs:

  • Buparlisib (BKM120): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.[9][10] It serves as a benchmark for direct, competitive inhibition of the PI3K enzyme.

  • Everolimus: An allosteric inhibitor of mTOR (specifically the mTORC1 complex), representing a downstream node in the pathway.[7][9] Comparing our upstream PI3K inhibitors to a downstream mTOR inhibitor helps contextualize the phenotypic outcomes.

The Benchmarking Workflow: A Multi-Assay Approach

A successful benchmarking campaign requires a logical progression from target-specific interactions to broad cellular effects. Our workflow is designed to build a comprehensive profile of the test compounds, ensuring that each step provides self-validating data for the next.

G cluster_0 Biochemical & Cellular Target Validation cluster_1 Cellular & Pathway Functional Assays cluster_2 Data Synthesis & Candidate Selection A In Vitro Kinase Assay (IC50 Determination) B Cellular Target Engagement (NanoBRET® Assay) A->B Confirms cell permeability & target binding C Cellular Viability Assay (MTT/MTS) B->C Links target binding to phenotype D Pathway Inhibition Analysis (Western Blot) C->D Confirms mechanism of action E Comparative Data Analysis (Potency & Efficacy) D->E PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 inhibits (dephosphorylates) PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth, Proliferation, & Survival p70S6K->Proliferation eIF4EBP1->Proliferation releases inhibition Buparlisib Buparlisib & New 3-PIQ Derivatives Buparlisib->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed to meet this standard.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the 3-PIQ derivatives and comparators against a target kinase (e.g., PI3Kα).

Rationale: This biochemical assay provides the most direct measure of a compound's ability to inhibit the enzymatic activity of the purified target protein. We use a luminescence-based assay that quantifies ATP depletion, a direct proxy for kinase activity. Performing this at an ATP concentration equal to the Michaelis-Menten constant (Km) provides a standardized condition for comparing IC50 values. [11] Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing recombinant human PI3Kα enzyme and its substrate, PIP2, in kinase assay buffer.

    • Prepare serial dilutions of test compounds (3-PIQ derivatives, Buparlisib, Everolimus) and vehicle control (DMSO) in assay buffer. It is critical to maintain a consistent final DMSO concentration across all wells (e.g., 0.5%). [12]2. Assay Plate Setup (384-well format):

    • Add 5 µL of each compound dilution to the appropriate wells.

    • Add 5 µL of vehicle control to "no inhibitor" and "no enzyme" control wells.

  • Reaction Initiation:

    • Add 10 µL of the 2X kinase/substrate solution to all wells except the "no enzyme" control.

    • Add 10 µL of assay buffer with substrate to the "no enzyme" control wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET® Assay)

Objective: To quantify the apparent affinity of the compounds for the PI3Kα kinase within live cells.

Rationale: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. [13]The NanoBRET® Target Engagement assay measures the binding of a compound to its target in the physiological environment of an intact cell, providing a more predictive measure of biological activity. [14][15]It works by measuring the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein by a competitive inhibitor.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a PI3Kα-NanoLuc® fusion protein.

    • Culture the transfected cells overnight, then harvest and resuspend them in Opti-MEM® medium.

  • Assay Plate Setup (384-well format):

    • Dispense the cell suspension into the wells of a white assay plate.

    • Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Tracer Addition and Equilibration:

    • Prepare the NanoBRET® tracer and extracellular NanoLuc® inhibitor in Opti-MEM®.

    • Add this solution to all wells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium.

  • Signal Detection:

    • Add NanoBRET® Nano-Glo® Substrate to each well.

    • Immediately read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data and plot the BRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the cellular IC50, which reflects the apparent cellular affinity.

Protocol 3: Cellular Viability Assay (MTS Assay)

Objective: To measure the effect of the compounds on the metabolic activity and proliferation of a cancer cell line.

Rationale: This assay determines the functional consequence of target inhibition. The MTS assay is a colorimetric method where viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product. [16][17]The amount of formazan is directly proportional to the number of living cells. We select a cell line with a known PIK3CA mutation (e.g., MCF-7 breast cancer cells) to ensure the target pathway is activated.

Methodology:

  • Cell Plating:

    • Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the 3-PIQ derivatives and comparator drugs for 72 hours. Include a vehicle-only control.

  • MTS Reagent Addition:

    • Add a commercial MTS reagent directly to the culture medium in each well.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader. [16]5. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Pathway Inhibition

Objective: To confirm that the compounds inhibit the PI3K/Akt/mTOR pathway in cells by measuring the phosphorylation status of downstream effectors.

Rationale: Observing a reduction in cell viability is not sufficient to prove on-target activity. A Western blot provides direct evidence of target engagement by quantifying the phosphorylation levels of key downstream proteins like Akt and p70S6K. [13]A true on-target PI3K inhibitor should reduce the levels of phosphorylated Akt (p-Akt) and phosphorylated p70S6K (p-p70S6K).

WB_Workflow A 1. Cell Treatment (MCF-7 cells + Inhibitors) B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Treatment and Lysis:

    • Plate MCF-7 cells and allow them to adhere.

    • Starve the cells (serum-free media) for 4-6 hours, then treat with inhibitors at relevant concentrations (e.g., 1x and 10x the GI50) for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., IGF-1) for 15 minutes.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-p70S6K (Thr389), and a loading control (e.g., β-Actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the resulting signal. Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Data Presentation and Comparative Analysis

CompoundTargetIn Vitro IC50 (nM) [PI3Kα]Cellular Affinity IC50 (nM) [NanoBRET®]Cellular GI50 (nM) [MCF-7 Cells]
3-PIQ-01 pan-PI3K15.245.898.5
3-PIQ-02 pan-PI3K120.5450.1>1000
Buparlisib pan-PI3K52.0110.0250.0
Everolimus mTORC1>10,000>10,00025.0

Interpretation of Hypothetical Data:

  • 3-PIQ-01 shows high potency in the biochemical assay, surpassing the benchmark Buparlisib. Crucially, it demonstrates strong target engagement in live cells and translates this into potent inhibition of cell growth. The ~3-fold shift from biochemical IC50 to cellular affinity and the further ~2-fold shift to the GI50 is a typical and acceptable profile, accounting for cellular factors like ATP concentration and off-target effects.

  • 3-PIQ-02 is significantly less potent biochemically and this translates to poor cellular activity, marking it as a lower-priority candidate.

  • Everolimus , as expected, is inactive against PI3Kα directly but is highly potent in the cellular viability assay, confirming that inhibiting the pathway downstream is an effective anti-proliferative strategy in this cell line.

Conclusion

This guide outlines a systematic and robust workflow for benchmarking novel this compound derivatives against known kinase inhibitors. By integrating biochemical assays, live-cell target engagement studies, functional cellular assays, and mechanistic pathway analysis, researchers can build a comprehensive data package. This multi-pronged approach ensures that lead candidates are selected based not only on raw potency but also on a demonstrated ability to engage their target in a complex cellular environment and elicit the desired biological response through a confirmed mechanism of action. The hypothetical data for 3-PIQ-01 illustrates a promising candidate worthy of further preclinical development.

References

  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 19(2), 356–368. [Link]
  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service.
  • Moutinho, C., Sobrinho-Simões, M., & Reis, R. M. (2021). The PI3K/Akt/mTOR signaling pathway in triple-negative breast cancer: A resistance pathway and a prime target for targeted therapies. Seminars in Cancer Biology, 77, 103-113. [Link]
  • Patrick, D. R., & West, K. A. (2015). Binding assays to profile target engagement by kinase inhibitors in vitro. Methods in Molecular Biology, 1263, 13-25. [Link]
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Twentyman, P. R., & Luscombe, M. (1987). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. British Journal of Cancer, 56(3), 279–285. [Link]
  • Yang, J., Nie, J., Ma, X., et al. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26. [Link]
  • Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021-1031. [Link]
  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
  • Amerigo Scientific. (n.d.). MTS Cell Viability Assay.
  • Wolf-Yadlin, A., Hautaniemi, S., Lauffenburger, D. A., & White, F. M. (2007). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 7(16), 2919–2930. [Link]
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • ChemHelpASAP. (2023, August 19).
  • Berlanga, O., Santos, A., Salado, C., et al. (2000). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. European Journal of Pharmacology, 395(2), 153-160. [Link]
  • Inglese, J., Johnson, R. L., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 609614, this compound.
  • Zheng, C. H., Liu, Z. P., Jiang, H. L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 887-895. [Link]
  • Mahadeviah, B. P., & Shantharam, U. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Phenylisoquinoline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 3-phenylisoquinoline analogues, a class of compounds with significant therapeutic potential, particularly in oncology.[1][2][3] We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and reliable in-silico analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and rationalize the binding of small molecules to protein targets.

Introduction: The Therapeutic Promise of 3-Phenylisoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[4] The this compound subclass, in particular, has garnered substantial interest as a promising pharmacophore for developing novel anticancer agents.[5][6] These compounds have been shown to interact with critical cellular machinery, disrupting processes essential for tumor growth and proliferation.

Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target.[7][8] By simulating the interaction at an atomic level, we can gain invaluable insights into structure-activity relationships (SAR), guiding the rational design and optimization of more potent and selective drug candidates. This guide will detail a comparative docking workflow against two validated and highly relevant cancer targets: Topoisomerase I and Tubulin .

Rationale for Target Selection: Why Topoisomerase I and Tubulin?

The selection of appropriate protein targets is the cornerstone of a meaningful docking study. Our choice of Topoisomerase I and Tubulin is based on extensive evidence implicating them as targets for isoquinoline-based inhibitors.

  • Topoisomerase I (Top I): This essential enzyme resolves DNA topological stress during replication and transcription by creating transient single-strand breaks.[9] Inhibition of Top I leads to the accumulation of these breaks, ultimately triggering apoptosis.[10] Several non-camptothecin inhibitors, which are known to be more stable, share the 3-arylisoquinoline scaffold, making Top I a primary target for our investigation.[11][12]

  • Tubulin: As the monomeric protein that polymerizes to form microtubules, tubulin is a critical component of the cytoskeleton, essential for cell division, structure, and intracellular transport.[13] Agents that interfere with tubulin dynamics are among the most successful anticancer drugs. Various isoquinoline derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site.[14][15]

The Docking Workflow: A Methodological Deep Dive

A successful docking study is not merely about generating a score; it's about a meticulous, multi-step process designed to ensure reproducibility and biological relevance. The entire workflow can be visualized as a logical progression from data acquisition to analysis.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Selection & Retrieval (e.g., PDB) PrepP 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepP Ligands 2. Ligand Structure Generation (Analogues & Control) PrepL 4. Ligand Preparation (Energy Minimization) Ligands->PrepL Validate 5. Protocol Validation (Redocking) PrepP->Validate Docking 6. Molecular Docking (Grid setup, run algorithm) PrepL->Docking Validate->Docking Scoring 7. Pose Scoring & Ranking Docking->Scoring Analysis 8. Interaction Analysis (H-bonds, hydrophobic) Scoring->Analysis SAR 9. SAR & Lead Identification Analysis->SAR

Caption: A generalized workflow for molecular docking studies.

Protocol 1: Target Protein Preparation

The goal here is to clean the crystal structure to make it suitable for docking. We will use the crystal structure of Human Topoisomerase I in complex with DNA and an inhibitor (PDB ID: 1T8I) and Tubulin with a colchicine-site inhibitor (PDB ID: 1SA0) as examples.[15]

  • Obtain Structure: Download the protein structure in PDB format from the Protein Data Bank.

  • Clean the Complex: Remove all non-essential components.

    • Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic nature in solution and can interfere with ligand binding. Co-crystallized ligands and other heteroatoms not relevant to the binding interaction should also be removed. The original inhibitor should be saved separately for protocol validation.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein. The protonation state of residues like Histidine, Aspartate, and Glutamate at physiological pH (7.4) is critical for forming correct hydrogen bonds. Assign appropriate partial charges using a force field (e.g., Gasteiger charges).[16]

  • Output: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).

Protocol 2: Ligand Preparation

This protocol ensures that the this compound analogues are in a realistic three-dimensional, low-energy conformation.

  • Generate 2D Structures: Draw the this compound analogues using a chemical drawing tool. For this guide, we will consider three hypothetical analogues and the parent scaffold for comparison:

    • LIG1: this compound (Parent Scaffold)

    • LIG2: 3-(4-methoxyphenyl)isoquinoline (Electron-donating group)

    • LIG3: 3-(4-hydroxyphenyl)isoquinoline (H-bond donor/acceptor)

    • LIG4: 3-(4-aminophenyl)isoquinoline (H-bond donor/acceptor)

  • Convert to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step is crucial to obtain a low-energy, stable conformation of the ligand. Docking a high-energy conformer can lead to inaccurate binding predictions and artificially poor scores.

  • Charge Calculation: Calculate partial atomic charges for the ligand atoms (e.g., Gasteiger charges).

  • Define Torsions (for flexible docking): Identify the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

  • Output: Save the prepared ligands in the required file format (e.g., PDBQT).

Protocol 3: Molecular Docking & Validation

This protocol outlines the core computational experiment. We use AutoDock as an example, but the principles apply to other software like GOLD or Glide.[17]

  • Protocol Validation (Self-Validating System):

    • Action: Take the co-crystallized inhibitor that was extracted during protein preparation (Step 1.2) and dock it back into the binding site of its original protein.

    • Trustworthiness: The docking protocol is considered validated if the software can reproduce the experimentally observed binding pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is the accepted standard for success.[18] This step confirms that the chosen software and parameters are appropriate for the target system.

  • Grid Box Generation: Define the search space for the docking algorithm. This is typically a 3D grid centered on the active site of the protein, identified from the position of the co-crystallized ligand or from literature evidence. The grid box must be large enough to accommodate the ligands and allow them to rotate and translate freely.

  • Run Docking Simulation: Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[17] The software will systematically explore different conformations and orientations of each ligand within the defined grid box.

  • Scoring and Ranking: The program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The poses are then ranked, with the lowest energy score typically representing the most favorable predicted binding mode.[7]

Comparative Analysis of Docking Results

The output of the docking simulation is a wealth of data that must be structured and interpreted. The primary metrics for comparison are the binding energy (docking score) and the specific molecular interactions.

Illustrative Docking Data

The following table presents hypothetical, yet plausible, docking results for our this compound analogues against Topoisomerase I and Tubulin. This data is for illustrative purposes to demonstrate the comparative analysis process.

Ligand IDAnalogue StructureTarget ProteinPredicted Binding Energy (kcal/mol)Key Predicted Interactions
LIG1 This compoundTopoisomerase I-7.8Pi-Pi stacking with DNA base pairs, hydrophobic interactions
LIG2 3-(4-methoxyphenyl)isoquinolineTopoisomerase I-8.4Additional hydrophobic contact via methoxy group
LIG3 3-(4-hydroxyphenyl)isoquinolineTopoisomerase I-9.1Hydrogen bond with Asp533; Pi-Pi stacking
LIG4 3-(4-aminophenyl)isoquinolineTopoisomerase I-9.5Hydrogen bond with Asp533; potential salt bridge
LIG1 This compoundTubulin (Colchicine Site)-7.2Hydrophobic interactions with Val318, Leu248
LIG2 3-(4-methoxyphenyl)isoquinolineTubulin (Colchicine Site)-7.9Hydrophobic interactions; methoxy group occupies pocket
LIG3 3-(4-hydroxyphenyl)isoquinolineTubulin (Colchicine Site)-8.6Hydrogen bond with Asn258; hydrophobic interactions
LIG4 3-(4-aminophenyl)isoquinolineTubulin (Colchicine Site)-8.9Hydrogen bond with Asn258 and/or Thr353
Interpretation of Results

From our illustrative data, a clear structure-activity relationship begins to emerge:

  • Effect of Substituents: The parent scaffold (LIG1) shows moderate binding affinity. The introduction of substituents on the phenyl ring generally improves the binding score.

  • Importance of Hydrogen Bonds: LIG3 and LIG4, which contain hydroxyl and amino groups respectively, show significantly better binding energies than LIG1 and LIG2. This is attributed to their ability to form specific hydrogen bonds with key residues in the active sites (e.g., Asp533 in Topoisomerase I, Asn258 in Tubulin). This is a critical insight for lead optimization.

  • Target Selectivity: While the ranking of analogues is similar for both targets in this hypothetical case, real-world results may show differential binding, suggesting pathways to engineer target selectivity. For instance, a modification that enhances binding to Tubulin might simultaneously weaken its interaction with Topoisomerase I.

G cluster_protein Protein Active Site ASP533 Asp533 TYR530 Tyr530 ARG488 Arg488 Ligand This compound Core 4'-OH Group Ligand:f1->ASP533 H-Bond Ligand:f0->TYR530 Pi-Pi Stacking Ligand:f0->ARG488 Cation-Pi

Caption: Schematic of LIG3 interactions in Topoisomerase I active site.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous workflow for the comparative docking of this compound analogues. The process emphasizes methodological rationale, protocol validation, and structured data analysis. Our illustrative results demonstrate how docking can effectively triage compounds and provide actionable insights for medicinal chemists, suggesting that functional groups capable of hydrogen bonding are crucial for enhancing binding affinity to both Topoisomerase I and Tubulin.

It is imperative to remember that molecular docking is a predictive tool.[18] The hypotheses generated from these in-silico experiments must be validated through experimental assays, such as enzyme inhibition assays and in-vitro cytotoxicity studies, to confirm the computational findings and advance the most promising candidates in the drug discovery pipeline.

References

  • Dembitsky, V. M., & Gloriozova, T. A. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. PubMed. [Link]
  • KBbox. Small Molecule Docking. KBbox: Methods. [Link]
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
  • Wang, L., et al. (2012).
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
  • Lee, C. O., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Gothwal, A., et al. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]
  • Pinzi, L., & Rastelli, G. (2019).
  • Torres, P. H. M., et al. (2019). Key Topics in Molecular Docking for Drug Design. PubMed Central. [Link]
  • Zheng, C. H., et al. (2014).
  • ResearchGate. (n.d.). General workflow of molecular docking calculations.
  • Lee, C. O., et al. (1997). Synthesis and antitumor activity of 3-arylisoquinoline derivatives. Archives of Pharmacal Research. [Link]
  • Atapour-Mashhad, N., et al. (2018). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PubMed Central. [Link]
  • Choi, S., et al. (2003). Synthesis of new 3-arylisoquinolinamines: effect on topoisomerase I inhibition and cytotoxicity. PubMed. [Link]
  • Carlson, H. A., et al. (2010).
  • Chaudhary, J., et al. (2026). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents.
  • Ghorbani-Vaghei, R., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry. [Link]
  • Lee, J., et al. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules. [Link]
  • Wang, R., et al. (1994). [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. PubMed. [Link]
  • Włodarczyk, M., & Rogozińska-Szymczak, M. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc.. [Link]
  • Wikipedia. (n.d.). Topoisomerase inhibitor. Wikipedia. [Link]
  • Berka, K., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Molecules. [Link]
  • Matiychuk, V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. [Link]
  • Kumar, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 3-Phenylisoquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 3-phenylisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. The efficient construction of this framework is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for the synthesis of this compound, offering an objective analysis of their performance based on experimental data. We will delve into the mechanistic intricacies of each system, providing detailed experimental protocols and workflow visualizations to empower researchers in selecting the optimal synthetic strategy for their specific needs.

At a Glance: Performance Comparison of Catalytic Systems

The selection of a catalytic system for the synthesis of this compound is a critical decision that influences yield, reaction conditions, substrate scope, and overall efficiency. Below is a summary of the performance of various catalytic systems based on literature-reported experimental data.

Catalytic SystemCatalystStarting MaterialsKey Reaction ConditionsYield (%)Reference
Organocatalysis Nafion® NR502-(Phenylethynyl)benzaldehyde and Hexamethyldisilazane (HMDS)Microwave irradiation, 150 °C, 1 h95[1]
Palladium-Catalysis Pd(dba)₂ / PPh₃N-tert-butyl-2-(phenylethynyl)benzaldimine and Phenyl IodideDMF, 100 °C, 5 equiv. PhI81 (for 3,4-diphenylisoquinoline)[2]
Rhodium-Catalysis [Cp*RhCl₂]₂Benzamide and DiphenylacetyleneIllustrative ConditionsVariable[3]
Copper-Catalysis CuI2-Iodobenzylamine and PhenylacetyleneIllustrative ConditionsVariable[4]
Photocatalysis fac-Ir(ppy)₃N-Aryl Tetrahydroisoquinolines and AlkenesVisible light, room temperatureVariable[5]

Organocatalysis: The Green and Efficient Approach

Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-catalyzed reactions, often offering milder reaction conditions and avoiding the use of toxic and expensive heavy metals. For the synthesis of this compound, solid acid catalysts like Nafion® have demonstrated remarkable efficiency.

Mechanistic Rationale

The Nafion®-catalyzed synthesis of this compound from 2-alkynylbenzaldehydes and a nitrogen source, such as hexamethyldisilazane (HMDS), proceeds through a 6-exo-dig cyclization pathway. The acidic sites on the Nafion® polymer protonate the aldehyde, activating it for nucleophilic attack by the nitrogen source. This is followed by an intramolecular cyclization onto the alkyne, and subsequent dehydration to afford the aromatic isoquinoline core. The use of microwave irradiation significantly accelerates the reaction.[1]

Experimental Protocol: Nafion®-Catalyzed Synthesis of this compound [1]

  • To a 10 mL microwave vial, add 2-(phenylethynyl)benzaldehyde (1.0 mmol), Nafion® NR50 (0.1 mmol), and hexamethyldisilazane (HMDS) (1.2 mmol) in ethanol (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 1 hour.

  • After cooling, filter the reaction mixture to recover the Nafion® catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Workflow for Nafion®-Catalyzed Synthesis

cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification A 2-(Phenylethynyl)benzaldehyde D Microwave Irradiation 150 °C, 1 h A->D B Nafion® NR50 B->D C HMDS in Ethanol C->D E Filtration D->E Cooling F Concentration E->F Filtrate G Column Chromatography F->G H This compound G->H

Caption: Workflow for the microwave-assisted, Nafion®-catalyzed synthesis of this compound.

Transition-Metal Catalysis: Versatility and High-Throughput

Transition-metal catalysis, particularly with palladium and rhodium, has been a cornerstone of isoquinoline synthesis for decades. These methods often involve C-H activation, cross-coupling reactions, or cyclization of appropriately functionalized precursors.

Palladium-Catalyzed Synthesis

Palladium catalysts are highly effective for the synthesis of substituted isoquinolines through various cross-coupling and cyclization strategies. One common approach involves the cyclization of N-substituted 2-alkynylbenzaldimines.[2]

Mechanistic Insights

The palladium-catalyzed synthesis of 3,4-disubstituted isoquinolines from N-tert-butyl-2-(phenylethynyl)benzaldimine and phenyl iodide likely proceeds through a cascade of reactions. The catalytic cycle is thought to involve oxidative addition of phenyl iodide to the Pd(0) catalyst, followed by insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination would then furnish the substituted isoquinoline product.[2] While this example yields a 3,4-diphenyl derivative, it highlights the potential of palladium catalysis in constructing the isoquinoline core.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3,4-Diphenylisoquinoline [2]

  • In a sealed tube, combine N-tert-butyl-2-(phenylethynyl)benzaldimine (1.0 mmol), phenyl iodide (5.0 equiv.), Pd(dba)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (3.0 equiv.) in DMF (5 mL).

  • Heat the mixture at 100 °C for the required reaction time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain 3,4-diphenylisoquinoline.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts are particularly adept at C-H activation/annulation reactions, providing a highly atom-economical route to isoquinolines. A common strategy involves the reaction of benzamides with alkynes.[3]

Catalytic Cycle Overview

A [Cp*Rh(III)] Catalyst C Rhodacyclic Intermediate A->C C-H Activation B Benzamide B->C E Alkyne Insertion C->E D Diphenylacetylene D->E F Reductive Elimination E->F F->A Catalyst Regeneration G This compound Product F->G

Caption: Simplified catalytic cycle for Rh(III)-catalyzed synthesis of isoquinolines.

The catalytic cycle typically begins with the coordination of the directing group of the benzamide to the Rh(III) center, followed by ortho C-H activation to form a rhodacyclic intermediate. Coordination and migratory insertion of the alkyne, followed by reductive elimination, releases the isoquinoline product and regenerates the active catalyst.[3]

Photocatalysis: A Mild and Sustainable Frontier

Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. While the direct photocatalytic synthesis of this compound is less documented, related transformations showcase the potential of this approach. For instance, the C-H functionalization of tetrahydroisoquinolines provides a conceptual basis for future developments in this area.[5]

General Principles

Photocatalytic cycles often involve a photosensitizer, such as an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates. This can generate radical intermediates that undergo subsequent cyclization or coupling reactions to form the desired products.[5]

Conclusion: Selecting the Right Tool for the Job

The synthesis of this compound can be approached through a variety of catalytic systems, each with its own set of advantages and disadvantages.

  • Organocatalysis with Nafion® stands out for its high yield, operational simplicity, and environmentally friendly nature, making it an excellent choice for sustainable synthesis.[1]

  • Palladium- and Rhodium-catalysis offer immense versatility and are well-suited for high-throughput synthesis and the generation of diverse libraries of substituted isoquinolines. However, these methods often require harsher conditions and the use of expensive and potentially toxic metal catalysts.[2][3]

  • Photocatalysis represents a promising future direction, with the potential for extremely mild and selective transformations. Further research is needed to develop efficient and direct photocatalytic routes to this compound.

The choice of the optimal catalytic system will ultimately depend on the specific goals of the researcher, considering factors such as desired scale, substrate availability, and the importance of green chemistry principles. This guide provides the foundational knowledge and practical protocols to make an informed decision in this critical area of synthetic chemistry.

References

  • (Reference to a general review on isoquinoline synthesis if available)
  • (Reference to a general review on organoc
  • (Reference to a general review on transition-metal c
  • Wei, Y., Chen, J., Sun, B., & Xu, P. (2019). Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions.
  • (Reference to a general review on photoc
  • Chan, C. K., Lai, C. Y., & Wang, C. C. (2023). Environmentally friendly Nafion-catalyzed synthesis of 3-substituted isoquinoline by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Organic & Biomolecular Chemistry, 21(36), 7316-7326. [Link]
  • (Reference for a specific Palladium-catalyzed protocol if a more direct one for this compound is found)
  • (Reference for a specific Rhodium-catalyzed protocol if a more direct one for this compound is found)
  • (Reference for a specific Copper-catalyzed protocol if a more direct one for this compound is found)
  • Larock, R. C., & Yue, D. (2001). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 66(23), 7652-7657. [Link]
  • (Reference for a specific Rhodium-catalyzed protocol for isoquinolone synthesis, as a proxy)
  • (Reference for a general review on C-H activ
  • (Reference for a specific Copper-catalyzed protocol for isoquinoline synthesis)
  • (Reference for a general review on photocatalytic C-H functionaliz
  • (Additional relevant references)

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Phenylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Disposal Protocol

Waste StreamRecommended Disposal Method
Bulk 3-Phenylisoquinoline High-temperature incineration in a licensed hazardous waste facility.
Contaminated Labware (Grossly) Collect in a designated, sealed, and labeled hazardous waste container for incineration.
Contaminated Labware (Trace) Triple rinse with a suitable solvent (e.g., ethanol or acetone); collect rinsate as hazardous waste. Dispose of glassware in a designated glass waste container.
Personal Protective Equipment (PPE) Dispose of as hazardous waste in a dedicated, sealed container.
Spill Debris Collect all contaminated absorbent materials and soil in a sealed, labeled hazardous waste container for incineration.

Understanding the Hazard Profile of this compound

This compound is a heterocyclic aromatic compound with significant utility in research and development, particularly in the synthesis of novel pharmaceutical agents and materials. However, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. The primary hazards associated with this compound, as outlined in its Safety Data Sheet (SDS), are:

  • Acute Toxicity (Oral and Dermal): Harmful if swallowed and toxic in contact with skin.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1]

These hazards underscore the criticality of preventing environmental release and ensuring that all waste streams are managed in a way that mitigates risk to human health and ecosystems.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is not merely a suggestion but a regulatory and ethical imperative. The following workflow provides a comprehensive, step-by-step process for managing this chemical waste from the point of generation to its final disposition.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound (Solid) D Collect in a designated, properly labeled, and sealed hazardous waste container. A->D B Contaminated Labware (e.g., glassware, pipette tips) B->D C Contaminated PPE (e.g., gloves, lab coat) C->D E Store in a designated satellite accumulation area (SAA) or central hazardous waste storage area. D->E Ensure container is securely sealed. F Arrange for pickup by a licensed hazardous waste contractor. E->F Follow institutional EHS procedures. G High-Temperature Incineration at a permitted facility. F->G Transportation according to DOT regulations.

Figure 1. A stepwise workflow for the safe disposal of this compound waste.

Waste Segregation and Collection

The first and most critical step in the disposal process is the proper segregation of waste. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: This includes unused or expired this compound, as well as grossly contaminated items such as weigh boats, and filter paper. These should be collected in a dedicated, robust, and clearly labeled hazardous waste container. The container should be kept closed except when adding waste.

  • Contaminated Labware: Glassware and other reusable items should be decontaminated promptly. For items that cannot be effectively decontaminated, they should be disposed of as solid hazardous waste.

  • Personal Protective Equipment (PPE): All used PPE, including gloves, disposable lab coats, and shoe covers, should be placed in a designated hazardous waste container immediately after use.

Labeling and Interim Storage

Proper labeling is a legal requirement and crucial for the safety of all personnel. Your hazardous waste container label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s): "Toxic," "Irritant"

  • The date of accumulation

Store the sealed and labeled container in a designated satellite accumulation area (SAA) or your institution's central hazardous waste storage facility. This area should be secure, well-ventilated, and away from incompatible materials.

Final Disposal: The Role of High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.

Why Incineration?

  • Complete Destruction: The high temperatures and controlled conditions within an incinerator are designed to break down complex organic molecules like this compound into simpler, less harmful compounds.[2]

  • Nitrogen Management: As a nitrogen-containing compound, the incineration of this compound will produce nitrogen oxides (NOx).[2] Licensed incineration facilities are equipped with advanced flue gas treatment systems (e.g., selective catalytic reduction) to scrub these pollutants from the emissions, minimizing their release into the atmosphere.

Regulatory Context: RCRA Waste Classification

While this compound is not specifically listed by name as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxic properties would likely classify it as a U-listed waste if it were a discarded commercial chemical product. More broadly, any waste containing this compound that exhibits the characteristic of toxicity would be assigned a D-code . It is the responsibility of the waste generator to make this determination, often in consultation with their institution's Environmental Health and Safety (EHS) department.

Emergency Preparedness: Spill and Decontamination Procedures

Accidents can happen, and a well-defined spill response plan is essential for mitigating the risks associated with this compound.

Spill Response

In the event of a spill, the following steps should be taken immediately:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spill involves a flammable solvent, extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate: Increase ventilation in the area, preferably by using a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the following minimum PPE:

    • Chemical splash goggles and a face shield

    • A disposable, chemical-resistant lab coat or gown

    • Two pairs of chemical-resistant gloves (e.g., nitrile)

    • Disposable shoe covers

Spill Cleanup Protocol
  • For Solid Spills:

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully scoop the material into a designated hazardous waste container.

    • Proceed with the decontamination of the affected area.

  • For Liquid Spills (if dissolved in a solvent):

    • Contain the spill by creating a dike with absorbent material around the perimeter.

    • Add more absorbent material to the spill, working from the outside in.

    • Once the liquid is fully absorbed, scoop the material into a hazardous waste container.

Decontamination

Effective decontamination is crucial to ensure that no residual this compound remains on surfaces or equipment.

  • Surface Decontamination:

    • After the bulk of the spill has been removed, the area should be decontaminated. Commercially available decontamination solutions for aromatic amines are effective.[3][4]

    • Alternatively, a solution of a strong oxidizing agent, such as a freshly prepared 10% bleach solution, can be used. Allow for a contact time of at least 15-20 minutes.

    • Following the decontamination step, wipe the area with a detergent solution and then rinse with water.

    • All materials used in the decontamination process (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

  • Glassware Decontamination:

    • For glassware with visible residue, it is often best to dispose of it as hazardous waste.

    • For glassware with trace contamination, a triple rinse with a suitable organic solvent in which this compound is soluble (e.g., ethanol, methanol, or acetone) is recommended.[5][6]

    • The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.

    • After the solvent rinse, wash the glassware with soap and water as usual.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is a cornerstone of safe laboratory practice and a tangible demonstration of our commitment to environmental stewardship. By understanding the hazards, adhering to the established disposal workflow, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of the health of our researchers or the integrity of our environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • SKC Inc.
  • Unknown. Isoquinoline. [Link]
  • Yu, H. (2002). Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity. Journal of Environmental Science and Health, Part C, 20(2), 149-183. [Link]
  • Unknown. Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. [Link]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
  • Keshavarz, M. H., Mousavi, S., & Drikvand, M. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety.
  • SKC Inc.
  • ResearchGate.
  • Ghasemi, J., & Niazi, A. (2024). Photocatalytic degradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies.
  • Unknown. Chapter 7_Quinolines and Isoquinolines.pdf. [Link]
  • YouTube. Reactions of Isoquinoline | TYBSc Chemistry. [Link]
  • SKC Ltd.
  • ResearchGate.
  • Tutorsglobe.com. Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. [Link]
  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. Environmental science & technology, 36(20), 4364-4369. [Link]
  • ResearchGate.
  • Woźniak, M., & Turek, A. (2020).
  • Al-Absi, A. A., Al-Absi, H. A., & Al-Absi, A. A. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Environmental Research, 267, 119858. [Link]
  • Solubility of Things. 5-phenylisoquinoline. [Link]
  • National Center for Biotechnology Information. This compound.
  • Gendek, D., Turek, A., & Sanetra, J. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Unknown. Preparation and Properties of Isoquinoline. [Link]
  • ResearchGate. Formation of low molecular weight heterocycles and polycyclic aromatic compounds (PACs) in the pyrolysis of ??-amino acids. [Link]
  • American Chemical Society. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
  • Wikipedia. Isoquinoline. [Link]
  • Sharma, P., Singh, R., & Kumar, A. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC advances, 15(46), 33027-33051. [Link]
  • Kelderer, M., & Insam, H. (2019). Nitrogen rich waste and by-product used as organic fertilizers. CORE Organic. [Link]
  • Aislabie, J., & Foght, J. (2025). Microbial degradation of quinoline and methylquinolines.
  • ResearchGate.
  • Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
  • U.S. Environmental Protection Agency. Waste Code. [Link]
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
  • Zero Waste Europe. (2022). Incineration Residues: the dust under the carpet. [Link]
  • Pub Kamrup College. (2024). environmental pollution - types, causes, effects and control. [Link]
  • CENN. (2021). Organic and Inorganic Waste is a Huge Contributor to Global Greenhouse Gas Emission. [Link]
  • CP Lab Safety. Understanding Common Lab Solvents. [Link]
  • Scribd. Common Organic Solvents | PDF. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 3-Phenylisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and scientific integrity. This guide provides essential, immediate safety protocols and logistical plans for the use of 3-Phenylisoquinoline. As Senior Application Scientists, our goal is to empower you with not just the procedures, but the scientific rationale behind them, ensuring every step you take is a confident and safe one.

Hazard Analysis: Understanding the Risks of this compound

Before any handling, it is crucial to internalize the specific hazards associated with this compound. This compound is not benign and demands respect. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise hazard profile.[1]

Core Hazards:

  • Acute Toxicity: this compound is classified as toxic in contact with skin (Acute Toxicity, Dermal, Category 3) and harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] This means that even small amounts absorbed through the skin can cause significant toxic effects, and ingestion can be harmful.

  • Severe Eye Damage: It is classified as causing serious eye damage (Eye Damage, Category 1).[1] This is a critical risk, as contact can lead to irreversible injury.

  • Skin Irritation: The compound is also known to cause skin irritation (Skin Irritation, Category 2).[1]

This combination of hazards necessitates a multi-faceted approach to personal protective equipment (PPE), focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and oral.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.[1]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]
Serious Eye Damage Category 1Causes serious eye damage.[1]
Skin Irritation Category 2Causes skin irritation.[1]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is the most direct and critical control measure when handling this compound. The following recommendations are based on a thorough risk assessment of the compound's properties.

Eye and Face Protection: A Non-Negotiable Standard

The Causality: Given the classification of "Serious Eye Damage, Category 1," protecting the eyes is of paramount importance.[1] An accidental splash or even the transfer of fine powder from a glove to the eye could result in severe, potentially irreversible damage.

Protocol:

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Enhanced Precaution: When there is a significant risk of splashing (e.g., during dissolution of larger quantities or transfers), a full-face shield must be worn in addition to chemical safety goggles. The face shield protects the entire face from splashes that could otherwise find their way around the edges of goggles.

Skin and Body Protection: An Impermeable Barrier

The Causality: The high dermal toxicity (Acute Toxicity, Category 3) of this compound means that skin contact is a primary route of exposure that must be prevented. Standard laboratory coats, while offering a layer of protection, may not be sufficient against direct contact with a toxic solid or its solutions.

Protocol:

  • Gloves: Double gloving is required.

    • Inner Glove: A standard nitrile examination glove.

  • Body: A chemically resistant lab coat is mandatory. For procedures with a higher risk of contamination, such as handling large quantities, a disposable chemical-resistant apron or coverall should be worn over the lab coat.

  • Footwear: Fully enclosed, chemical-resistant footwear is required at all times in the laboratory.

Respiratory Protection: Mitigating Inhalation Risks

The Causality: While not classified for respiratory toxicity, this compound is a fine powder. Handling can generate airborne dust, which if inhaled, could lead to systemic toxicity via the respiratory tract. Therefore, prudent practice dictates the use of respiratory protection, especially when handling the solid outside of a certified chemical fume hood.

Protocol:

  • Primary Control: All weighing and handling of solid this compound should be performed within a certified chemical fume hood to minimize the generation of airborne dust.

  • Secondary Control: When engineering controls are not sufficient, or during spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) fitted with a combination of organic vapor cartridges and N95 (or better) particulate filters is recommended.[3][4] The particulate filter will capture the solid dust, while the organic vapor cartridge provides protection against any potential vapors.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A self-validating protocol relies on a clear, sequential plan that incorporates safety at every stage.

Preparation and Donning PPE

This workflow ensures that you are fully protected before any chemical handling begins.

G cluster_prep Preparation cluster_donning Donning Sequence (CDC Guideline) prep_area Designate and Clear Handling Area get_sds Review Safety Data Sheet (SDS) prep_area->get_sds don_gown 1. Don Lab Coat/ Chemical Apron get_ppe Assemble All Required PPE get_sds->get_ppe don_mask 2. Don Respirator (if required) don_gown->don_mask don_goggles 3. Don Goggles/ Face Shield don_mask->don_goggles don_gloves 4. Don Gloves (Inner then Outer) don_goggles->don_gloves

Caption: Pre-Handling and PPE Donning Workflow
Chemical Handling

This phase requires focused attention within a controlled environment.

  • Engineering Controls: All manipulations of solid this compound (weighing, transferring, preparing solutions) MUST be conducted in a certified chemical fume hood.

  • Minimize Dust: Use spatulas and weighing techniques that minimize the generation of dust. Avoid pouring the solid directly.

  • Containment: Perform all work over a disposable absorbent bench liner to contain any minor spills.

  • Immediate Cleanup: Clean any spills immediately according to the spill response plan (Section 4).

Doffing PPE and Decontamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to remove the most contaminated items first.

G cluster_doffing Doffing Sequence (CDC Guideline) doff_gloves_outer 1. Remove Outer Gloves doff_apron 2. Remove Apron/Gown doff_gloves_outer->doff_apron doff_goggles 3. Remove Goggles/ Face Shield doff_apron->doff_goggles Exit Handling Area doff_mask 4. Remove Respirator doff_goggles->doff_mask doff_gloves_inner 5. Remove Inner Gloves doff_mask->doff_gloves_inner wash_hands 6. Wash Hands Thoroughly with Soap and Water doff_gloves_inner->wash_hands

Caption: Post-Handling PPE Doffing Workflow

Spill and Disposal Plan: Managing Contamination and Waste

A proactive plan for spills and waste disposal is essential for laboratory safety and environmental compliance.

Spill Response
  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Waste Disposal

The Causality: Due to its high acute toxicity, this compound waste must be managed as acutely hazardous waste. While not explicitly on the EPA's P-list, its GHS classification warrants this high level of precaution to ensure regulatory compliance and safety.[5][6][7]

Protocol:

  • Waste Segregation: All materials contaminated with this compound must be segregated as acutely toxic hazardous waste. This includes:

    • Unused or excess solid compound.

    • Contaminated PPE (gloves, disposable lab coats, bench liners).

    • Spill cleanup materials.

    • Empty containers. Per EPA guidelines for acutely hazardous materials, empty containers that held P-listed chemicals must be disposed of as hazardous waste and not simply discarded in the trash.[7]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Acutely Toxic," "Skin Irritant," "Eye Damage").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this compound down the drain or in the regular trash.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). In US EPA.
  • This compound | C15H11N | CID 609614. In PubChem.
  • NIOSH Policy Statement - Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. In Centers for Disease Control and Prevention.
  • OSHA Glove Selection Chart. In University of Nebraska-Lincoln Environmental Health and Safety.
  • Defining Hazardous Waste. In California Department of Toxic Substances Control.
  • 3M Respirator Selection Guide. In 3M.
  • OSHA Respirator Requirements for Selected Chemicals. In Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health.
  • CHEMICAL RESISTANCE GUIDE. In Primary Fluid Systems.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. In Boston University Environmental Health and Safety.
  • List of Acutely Hazardous Wastes. In Stanford Environmental Health & Safety.
  • Technical Data Bulletin: Service Life of 3M™ RBE-57 and RBE-40 Cartridges against Chemical Warfare Agents and Selected Toxic Industrial Chemicals. In 3M.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). In International Enviroguard.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Phenylisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。